molecular formula C14H15ClN2OS B1662372 4-CMTB CAS No. 300851-67-6

4-CMTB

Cat. No.: B1662372
CAS No.: 300851-67-6
M. Wt: 294.8 g/mol
InChI Key: AZYDQCGCBQYFSE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-methyl-N-(2-thiazolyl)butanamide is a member of acetamides.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDQCGCBQYFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300851-67-6
Record name 300851-67-6
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Foundational & Exploratory

The Core Mechanism of 4-CMTB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) is a potent and selective synthetic ligand that has emerged as a critical tool for elucidating the pharmacology of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) implicated in metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its ago-allosteric modulatory effects, the functional selectivity of its enantiomers, and its impact on downstream signaling pathways. This document synthesizes key quantitative data and experimental methodologies to serve as a resource for researchers in pharmacology and drug development.

Introduction: Targeting the Free Fatty Acid Receptor 2 (FFA2)

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primarily produced by the gut microbiota. FFA2 is expressed in various tissues, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, and plays a role in regulating inflammatory responses and metabolic processes. The development of selective pharmacological tools like this compound has been instrumental in dissecting the physiological functions of FFA2. This compound is a phenylacetamide derivative that acts as a selective ago-allosteric modulator of FFA2, meaning it can directly activate the receptor and also positively modulate the activity of endogenous ligands.

The Ago-Allosteric Mechanism of this compound

This compound exhibits a dual mechanism of action at the FFA2 receptor:

  • Direct Agonism: this compound can directly bind to an allosteric site on the FFA2 receptor, distinct from the orthosteric site where SCFAs bind, and induce a conformational change that triggers downstream signaling. This agonist activity has been demonstrated in various cellular assays, including the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation and the stimulation of guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding.

  • Positive Allosteric Modulation (PAM): In the presence of orthosteric agonists like acetate, this compound can enhance their potency and/or efficacy. This positive cooperativity is a hallmark of allosteric modulators and suggests that this compound stabilizes a receptor conformation that is more favorable for orthosteric ligand binding and signaling.

Recent structural studies have begun to elucidate the binding site of this compound. Cryo-electron microscopy has revealed that this compound binds to an allosteric site at the membrane interface of transmembrane helix 6 (TM6). Mutagenesis studies have also implicated the extracellular loop 2 (ECL2) of FFA2 as being crucial for the allosteric communication between the orthosteric and allosteric binding sites.

Functional Selectivity of this compound Enantiomers

This compound is a chiral molecule, and its enantiomers, (R)-4-CMTB and (S)-4-CMTB, exhibit distinct pharmacological properties, a phenomenon known as functional selectivity or biased agonism. This stereoselectivity has profound implications for the interpretation of experimental results and for the design of future FFA2-targeted therapeutics.

  • (S)-4-CMTB: This enantiomer acts as a potent ago-allosteric modulator. It directly activates FFA2 to induce calcium mobilization, phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), and inhibition of cAMP production. Furthermore, it positively modulates the calcium response to acetate.

  • (R)-4-CMTB: In contrast, (R)-4-CMTB is a functionally selective ligand. It does not induce a calcium response on its own and can act as a negative allosteric modulator of acetate-induced calcium signaling at low concentrations. However, it retains the ability to stimulate the pERK1/2 and inhibit cAMP pathways, suggesting a bias towards Gαi signaling over Gαq.

This functional divergence highlights the ability of different ligands to stabilize distinct receptor conformations that preferentially couple to specific downstream signaling pathways.

Downstream Signaling Pathways

Activation of FFA2 by this compound initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. FFA2 is known to couple to both Gαi/o and Gαq/11 pathways.

  • Gαi/o Pathway: Coupling to the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.

The specific signaling profile elicited by this compound can be cell-type dependent and is influenced by the enantiomeric composition of the compound used.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and its enantiomers in various functional assays.

Table 1: Potency (pEC₅₀) of this compound and its Enantiomers in Different Signaling Assays

CompoundAssayCell LinepEC₅₀ (mean ± SEM)Reference
Racemic this compoundpERK1/2CHO-hFFA2Not explicitly stated, but more potent than acetate
cAMP InhibitionCHO-hFFA2Not explicitly stated, but more potent than acetate
Calcium MobilizationCHO-hFFA2No direct agonist response
(S)-4-CMTBpERK1/2CHO-hFFA2Similar to racemic this compound
cAMP InhibitionCHO-hFFA2Similar to racemic this compound
Calcium MobilizationCHO-hFFA2More potent than acetate
(R)-4-CMTBpERK1/2CHO-hFFA2Less potent than (S)-4-CMTB
cAMP InhibitionCHO-hFFA2Less potent than (S)-4-CMTB
Calcium MobilizationCHO-hFFA2No effect
Racemic this compoundcAMP InhibitionFlp-In T-REx 2935.88 ± 0.39
IP₁ AccumulationFlp-In T-REx 2935.60 ± 0.11

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

  • CHO cells stably expressing human FFA2 (CHO-hFFA2)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound (and enantiomers) stock solutions in DMSO

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Culture: Culture CHO-hFFA2 cells in appropriate medium supplemented with FBS and antibiotics.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (to prevent dye extrusion) in assay buffer.

  • Remove the culture medium from the wells and add the loading buffer.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Automatically inject the this compound solutions and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC₅₀.

pERK1/2 Activation Assay

This protocol outlines a method to quantify the phosphorylation of ERK1/2 following stimulation with this compound using an immunoassay.

Materials:

  • CHO-hFFA2 cells

  • Cell culture medium and supplements

  • Serum-free medium

  • This compound stock solutions

  • Cell lysis buffer

  • Phosph

4-CMTB: A Technical Guide to a Selective FFAR2 Ago-Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB), a potent and selective synthetic agonist for Free Fatty Acid Receptor 2 (FFAR2). This compound acts as an ago-allosteric modulator, exhibiting both direct receptor activation and positive modulation of endogenous ligand activity. Its selectivity for FFAR2 over other free fatty acid receptors makes it an invaluable tool for elucidating the physiological roles of this receptor and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This guide details its quantitative pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber. FFAR2 is expressed in a variety of tissues and cell types, including immune cells (notably neutrophils), adipocytes, and enteroendocrine cells, implicating it in a wide range of physiological processes from immune responses and inflammation to metabolic regulation.[1][2] The development of synthetic ligands with high selectivity for FFAR2 is crucial for dissecting its specific functions. This compound has emerged as a key chemical probe for this purpose.[3]

Molecular Profile of this compound

Chemical Identity: 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

Mechanism of Action: this compound is characterized as an ago-allosteric modulator of FFAR2.[1] This means it can directly activate the receptor in the absence of an orthosteric agonist, and it can also enhance the potency and/or efficacy of endogenous ligands like acetate.[1][4] Its binding site is distinct from the orthosteric site where SCFAs bind.[5] The (S)-enantiomer of this compound is a positive allosteric modulator, while the (R)-enantiomer demonstrates functionally selective ligand properties.[1]

Quantitative Pharmacology

The pharmacological activity of this compound has been quantified in various in vitro functional assays. The data presented below is primarily from studies using Chinese Hamster Ovary (CHO) cells stably expressing human FFAR2 (hFFAR2).

LigandAssaypEC50Emax (% of Acetate)Cell LineReference
R/S-4CMTB pERK1/25.885%CHO-hFFAR2[4]
cAMP7.083%CHO-hFFAR2[4]
Calcium MobilizationCHO-hFFAR2[4]
S-4CMTB Calcium MobilizationPotentLess efficacious than acetateCHO-hFFAR2[1]
pERK1/2Similar to R/S-4CMTBSimilar to R/S-4CMTBCHO-hFFAR2[1]
cAMPSimilar to R/S-4CMTBSimilar to R/S-4CMTBCHO-hFFAR2[1]
R-4CMTB Calcium MobilizationNo effectNo effectCHO-hFFAR2[1]
pERK1/2Less potent than S-4CMTB-CHO-hFFAR2[1]
cAMPLess potent than S-4CMTB-CHO-hFFAR2[1]
Acetate (Reference) Calcium Mobilization3.8100%CHO-hFFAR2[4]
pERK1/23.6100%CHO-hFFAR2[4]
cAMP3.9100%CHO-hFFAR2[4]

Note on Calcium Mobilization: While racemic this compound does not directly induce calcium signaling, its S-enantiomer does elicit a response. Furthermore, this compound can act as a positive allosteric modulator of acetate-induced calcium responses.[1][4]

FFAR2 Signaling Pathways

FFAR2 is known to couple to two primary G protein signaling pathways: Gαq/11 and Gαi/o.[6][7] The activation of these pathways can lead to opposing downstream cellular effects.

  • Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: The Gαi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

This compound has been shown to be a direct FFAR2 agonist in cAMP and [S35]GTPγS assays, which are indicative of Gαi pathway activation.[4] The differential activation of these pathways by various ligands is a key area of research, with implications for biased agonism.

FFAR2_Signaling_Pathways cluster_membrane Cell Membrane FFAR2 FFAR2 Gq Gαq/11 FFAR2->Gq couples to Gi Gαi/o FFAR2->Gi couples to CMTB This compound CMTB->FFAR2 activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3 IP3 PLC->IP3 produces PKC PKC Activation PLC->PKC cAMP ↓ cAMP AC->cAMP Ca Ca²⁺ Release IP3->Ca PKA ↓ PKA Activity cAMP->PKA

Caption: FFAR2 signaling cascades initiated by this compound.

Experimental Methodologies

The characterization of this compound's activity at FFAR2 relies on a suite of well-established in vitro assays. Below are detailed protocols for the key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gαq pathway.

Principle: Cells expressing FFAR2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which is measured over time.[5]

Protocol (based on Fluo-4 Direct™ Assay):

  • Cell Seeding: Seed CHO-hFFAR2 cells into a 384-well, black, clear-bottom plate at a density of 10,000 cells per well and incubate overnight at 37°C.

  • Dye Loading: Add an equal volume of 2x Fluo-4 Direct™ calcium reagent to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, followed by a further 30 minutes at room temperature.

  • Compound Addition: Prepare a serial dilution of this compound and reference agonists.

  • Measurement: Use a fluorescent imaging plate reader (FLIPR) to measure the change in fluorescence intensity (excitation at 490 nm, emission at 525 nm) immediately before and after the addition of the compounds.

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to determine EC50 and Emax values.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed CHO-hFFAR2 cells in 384-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate for 1 hour C->D E Add this compound/ agonist solutions D->E F Measure fluorescence (FLIPR) E->F G Plot dose-response curve F->G H Calculate pEC50 and Emax G->H

Caption: Workflow for a typical calcium mobilization assay.

pERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream event of both Gq and Gi signaling pathways.

Principle: The AlphaScreen® SureFire® pERK1/2 assay is a bead-based immunoassay. In the presence of phosphorylated ERK1/2 in the cell lysate, antibody-coated donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.[1]

Protocol (based on AlphaScreen® SureFire®):

  • Cell Culture: Plate CHO-hFFAR2 cells in a 96-well half-area plate at 25,000 cells per well and allow them to attach for 4 hours.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 18 hours to reduce basal phosphorylation levels.

  • Compound Stimulation: Add 5 µL of the test compound (e.g., this compound) and incubate for a fixed time (e.g., 5 minutes).

  • Cell Lysis: Remove the medium and add lysis buffer.

  • Assay: Transfer the lysates to a 384-well Proxiplate™ and add the AlphaScreen® beads.

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Measurement: Read the plate on a microplate reader equipped for AlphaScreen®.

  • Data Analysis: Normalize the data to a maximal response and plot against compound concentration to determine pEC50 and Emax.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gαi activation.

Principle: The LANCE® Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition immunoassay. Cellular cAMP produced upon Gs activation (e.g., by forskolin) competes with a europium-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. Gi activation by an agonist like this compound will inhibit forskolin-stimulated cAMP production, leading to a higher TR-FRET signal.[8]

Protocol (based on LANCE® Ultra cAMP Kit):

  • Cell Stimulation: In a 384-well plate, incubate CHO-hFFAR2 cells with a mixture of forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound for 30 minutes.

  • Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody prepared in a detection buffer.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm and 615 nm).

  • Data Analysis: The ratio of the emissions is calculated. A decrease in cAMP concentration results in an increased signal. Data are plotted to determine the inhibitory potency (pIC50 or pEC50) and efficacy.

Selectivity and Rationale for Use

The utility of this compound as a research tool is largely dependent on its selectivity for FFAR2 over other related receptors, particularly FFAR1 and FFAR3, which also bind free fatty acids. This compound has been shown to be a selective modulator of FFAR2, with no significant activity at the FFAR3 receptor.[5] This selectivity allows researchers to specifically probe the functions of FFAR2 without the confounding effects of activating other receptors.

Selectivity_Relationship cluster_receptors Free Fatty Acid Receptors CMTB This compound FFAR2 FFAR2 CMTB->FFAR2 Selective Agonist/ PAM FFAR1 FFAR1 CMTB->FFAR1 No Significant Activity FFAR3 FFAR3 CMTB->FFAR3 No Significant Activity

Caption: Selectivity profile of this compound for FFAR2.

Applications in Research and Drug Development

This compound's selectivity and potency have established it as a critical pharmacological tool for:

  • Target Validation: Confirming the role of FFAR2 in various physiological and pathophysiological processes in vitro and in vivo.

  • Understanding Biased Signaling: Investigating how different ligands can preferentially activate one signaling pathway over another at FFAR2.

  • Disease Models: Exploring the therapeutic potential of FFAR2 activation in models of metabolic disorders (like obesity and type 2 diabetes) and inflammatory conditions.[2]

  • Drug Discovery: Serving as a reference compound for the development of new FFAR2 agonists with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a well-characterized, selective ago-allosteric modulator of FFAR2. Its ability to activate the receptor through Gαi/o and modulate Gαq/11 signaling pathways, combined with its selectivity over other FFARs, makes it an indispensable tool for the scientific community. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of FFAR2 biology and its therapeutic potential.

References

The Role of 4-CMTB in GPR43 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), has emerged as a significant therapeutic target in metabolic and inflammatory diseases. It is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are produced by gut microbiota.[1] The synthetic molecule 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide, or 4-CMTB, is a selective agonist and positive allosteric modulator of GPR43.[2] This technical guide provides an in-depth overview of the role of this compound in activating GPR43 signaling pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Data Presentation: Quantitative Analysis of this compound Activity

This compound exhibits distinct pharmacological properties at the GPR43 receptor, acting as both a direct agonist and a positive allosteric modulator. Its potency and efficacy have been characterized across various functional assays.

Assay TypeLigandCell TypeParameterValueReference
Calcium MobilizationThis compoundPrimary Human NeutrophilspEC504.47 ± 0.04[3]
Calcium MobilizationPropionic Acid (C3)Primary Human NeutrophilspEC502.9 ± 0.1[3]
ERK1/2 PhosphorylationS-4CMTBCHO-hFFA2 cellspEC506.5 ± 0.1[4]
ERK1/2 PhosphorylationR-4CMTBCHO-hFFA2 cellspEC505.5 ± 0.1[4]
cAMP InhibitionS-4CMTBCHO-hFFA2 cellspEC506.7 ± 0.1[4]
cAMP InhibitionR-4CMTBCHO-hFFA2 cellspEC505.7 ± 0.1[4]

GPR43 Signaling Pathways Activated by this compound

GPR43 is known to couple to both Gαi/o and Gαq G-protein subunits.[5] Activation by this compound can trigger a cascade of downstream signaling events. The Gαq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores.[5] The Gαi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, GPR43 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key downstream effector in the mitogen-activated protein kinase (MAPK) cascade.[5]

GPR43_Signaling cluster_membrane Cell Membrane cluster_G_protein G-Protein Subunits GPR43 GPR43 Gai Gαi/o GPR43->Gai Gaq Gαq GPR43->Gaq ERK pERK1/2 GPR43->ERK ... This compound This compound This compound->GPR43 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR43 activation.

Materials:

  • HEK293 or CHO cells stably expressing human GPR43.

  • Fluo-4 Direct Calcium Assay Kit or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Fluorescence plate reader with automated injection (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed GPR43-expressing cells in a 96-well or 384-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and culture overnight.[1]

  • Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 dye loading solution to each well. Incubate for 1 hour at 37°C.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.[7]

  • Data Acquisition: Establish a baseline fluorescence reading for approximately 20 seconds. The instrument's automated pipettor then adds the this compound solution to the wells, and fluorescence is continuously measured for an additional 1-2 minutes to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate EC50 values from the dose-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of GPR43 activation.

Materials:

  • GPR43-expressing cells.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and blotting apparatus.

  • PVDF membrane.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-12 hours.[8] Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).[1][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities using densitometry software.

cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gαi/o-coupled GPR43 receptor.

Materials:

  • GPR43-expressing cells (e.g., CHO-hFFA2).

  • LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit.

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • 384-well white proxiplate.

Procedure:

  • Cell Preparation: Resuspend cells in stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA).[4]

  • Cell Plating: Add approximately 2000 cells per well to a 384-well plate.[4]

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the negative control) to induce cAMP production. Incubate for 30 minutes at room temperature.[4]

  • Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody for LANCE) and incubate for 1 hour at room temperature.[4]

  • Measurement: Read the plate on a compatible plate reader (e.g., measuring time-resolved FRET for LANCE).

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate IC50 values from the dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on GPR43 signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture GPR43- expressing cells Seed Seed cells in appropriate plates Culture->Seed Starve Serum Starvation (for pERK assay) Treat Treat with this compound (dose-response) Seed->Treat Starve->Treat CaAssay Calcium Mobilization Assay Treat->CaAssay ERKAssay ERK Phosphorylation (Western Blot) Treat->ERKAssay cAMPAssay cAMP Inhibition Assay Treat->cAMPAssay DoseResponse Generate Dose- Response Curves CaAssay->DoseResponse ERKAssay->DoseResponse cAMPAssay->DoseResponse EC50_IC50 Calculate EC50/IC50 Values DoseResponse->EC50_IC50

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex signaling pathways mediated by GPR43. Its ability to act as both a direct agonist and a positive allosteric modulator provides a unique mechanism for receptor activation. The detailed protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting GPR43 in various disease contexts. Understanding the nuances of this compound-mediated GPR43 activation is crucial for the development of novel therapeutics aimed at modulating metabolic and inflammatory responses.

References

4-CMTB: A Positive Allosteric Modulator of the Free Fatty Acid Receptor 2 (FFAR2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases. This receptor is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. The discovery of synthetic ligands that can modulate FFAR2 activity has opened new avenues for therapeutic intervention. Among these, 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) has been identified as a potent positive allosteric modulator (PAM) and an allosteric agonist (ago-PAM) of FFAR2. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on FFAR2 signaling, and detailed experimental protocols for its characterization.

Mechanism of Action and Binding Site

This compound is classified as an ago-allosteric modulator, meaning it can directly activate FFAR2 on its own and also enhance the potency and/or efficacy of orthosteric agonists like SCFAs.[1][2][3] Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site located at the membrane interface of transmembrane helix 6 (TM6).[4] This is a different location from the orthosteric binding pocket where endogenous SCFAs bind and also distinct from the binding sites of other allosteric modulators like AZ-1729 and compound 187, which bind near intracellular loop 2 (ICL2).[4] The unique binding site of this compound allows for functional cooperativity with other allosteric modulators, for instance, enhancing the potency of AZ-1729 and the efficacy of compound 187.[4]

Mutagenesis studies have identified key residues involved in the interaction between this compound and FFAR2. Notably, asparagine 230 (N2306.43) in TM6 is crucial for this compound's activity, forming dual hydrogen bonds with the modulator.[4] Altering this residue to aspartic acid or serine abolishes the agonistic action of this compound.[4]

Signaling Pathways Modulated by this compound

FFAR2 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi and Gαq pathways.[4] this compound has been shown to activate both of these pathways, albeit with modest efficacy.[4] In contrast to orthosteric agonists which can activate both G-protein signaling and β-arrestin recruitment, this compound's signaling profile can be biased. While it activates Gαi and Gαq, its ability to recruit β-arrestins is described as partial and modest.[4][5] Interestingly, β-arrestin 2 recruitment by FFAR2 appears to be a G-protein-independent mechanism.[4]

The activation of Gαi by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The Gαq pathway activation, on the other hand, stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3][6][7] Downstream of these initial signaling events, this compound can also induce the phosphorylation of extracellular signal-regulated kinase 1 and 2 (pERK1/2).[3][7]

Signaling Pathway of FFAR2 Modulation by this compound

FFAR2_Signaling cluster_membrane Cell Membrane FFAR2 FFAR2 G_alpha_i Gαi FFAR2->G_alpha_i Activates G_alpha_q Gαq FFAR2->G_alpha_q Activates beta_arrestin β-arrestin Recruitment FFAR2->beta_arrestin Induces AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_q->PLC Activates Ca2_PKC ↑ Ca2+ / PKC PLC->Ca2_PKC Leads to cAMP ↓ cAMP AC->cAMP Leads to SCFA SCFA (Orthosteric Agonist) SCFA->FFAR2 Binds to orthosteric site CMTB This compound (Allosteric Modulator) CMTB->FFAR2 Binds to allosteric site pERK pERK1/2 Ca2_PKC->pERK

Caption: FFAR2 signaling pathways activated by orthosteric and allosteric ligands.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity at FFAR2 from various studies.

Table 1: Potency and Efficacy of this compound in G-protein Signaling Assays

AssayCell LineSpeciesParameterThis compound ValueOrthosteric Agonist (Propionate/C3)Reference
[35S]GTPγS BindingFlp-In T-REx 293HumanpEC506.50 ± 0.164.35 ± 0.14[8]
cAMP InhibitionFlp-In T-REx 293HumanpEC50-4.19 ± 0.10 (for IP1)[8]
Inositol Monophosphate (IP1)Flp-In T-REx 293HumanpEC505.60 ± 0.11 (partial agonist)4.19 ± 0.10[8]
Gi3 Activation (TRUPATH)HEK293THumanEfficacyModest-[4]
Gq Activation (TRUPATH)HEK293THumanEfficacyModest-[4]

Table 2: Binding Affinity of this compound

AssayPreparationSpeciesParameterThis compound ValueReference
Radioligand Binding-HumanpKi5.53 - 6.22[4]

Table 3: Cooperativity of this compound with other FFAR2 Ligands

Interacting LigandEffect of this compoundAssayReference
TUG-1375 (Orthosteric Agonist)Enhanced potencycAMP reduction[4]
AZ-1729 (Allosteric Modulator)Enhanced potencycAMP reduction[4]
Compound 187 (Allosteric Modulator)Enhanced efficacycAMP reduction[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize this compound's activity at FFAR2.

[35S]GTPγS Binding Assay

This assay measures the activation of Gi/o proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Experimental Workflow:

GTPgS_Workflow prep Prepare membranes from HEK293 cells expressing FFAR2 incubate Incubate membranes with this compound, GDP, and [35S]GTPγS prep->incubate terminate Terminate reaction by rapid filtration incubate->terminate measure Measure bound [35S]GTPγS using scintillation counting terminate->measure analyze Analyze data to determine EC50 and Emax measure->analyze

Caption: Workflow for the [35S]GTPγS binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize cells expressing FFAR2 in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or other ligands), a fixed concentration of GDP, and the assay buffer.

  • Initiation: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.[4][8]

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP, which is a hallmark of Gαi activation.

Experimental Workflow:

cAMP_Workflow cell_culture Culture Flp-In T-REx 293 cells stably expressing FFAR2 stimulation Pre-incubate cells with this compound, then stimulate with forskolin cell_culture->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Analyze data to determine the inhibitory effect of this compound detection->analysis Calcium_Workflow cell_prep Load CHO cells stably expressing FFAR2 with a calcium-sensitive dye baseline Measure baseline fluorescence cell_prep->baseline injection Inject this compound and monitor fluorescence changes baseline->injection analysis Analyze the fluorescence kinetics to determine the calcium response injection->analysis

References

anti-inflammatory properties of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Anti-inflammatory Properties of 4-CMTB For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetanilide (this compound) is a synthetic allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). FFA2 is a key metabolic sensor, primarily activated by short-chain fatty acids (SCFAs) produced by the gut microbiota. Emerging research has highlighted the significant role of FFA2 in modulating immune responses, making it an attractive therapeutic target for inflammatory diseases. This document provides a comprehensive overview of the , detailing its mechanism of action, summarizing quantitative data from key in vitro and in vivo studies, and outlining the associated experimental protocols.

Introduction

Inflammatory diseases such as asthma, atopic dermatitis, and inflammatory bowel disease (IBD) represent a significant global health burden. Free Fatty Acid Receptor 2 (FFA2) has been identified as a crucial link between the gut microbiome, metabolism, and immune homeostasis.[1][2] This receptor is highly expressed on various immune cells, including neutrophils, monocytes, and macrophages.[2][3] Its activation by ligands can trigger a range of cellular responses that are often context-dependent, leading to both pro- and anti-inflammatory outcomes.[2]

This compound is a potent, selective, and synthetically derived positive allosteric modulator and agonist (ago-PAM) of FFA2.[3][4] Unlike endogenous orthosteric ligands (e.g., acetate, propionate), allosteric modulators like this compound bind to a different site on the receptor, offering distinct pharmacological profiles and the potential for greater therapeutic specificity.[3][4] This guide synthesizes the current scientific literature on this compound, focusing on its demonstrated efficacy in preclinical models of inflammation.

Mechanism of Action: FFA2 Signaling

This compound exerts its effects by binding to an allosteric site at the transmembrane interface of FFA2.[4] This binding event activates downstream signaling cascades primarily through two major G protein pathways: Gαi/o and Gαq/11.[1][4]

  • Gαi/o Pathway : Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] This is a common anti-inflammatory pathway.

  • Gαq/11 Pathway : This pathway activates phospholipase C (PLC), which subsequently leads to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[1] This cascade is often linked to acute cellular activation events like degranulation and chemotaxis.[2][3]

  • β-Arrestin Recruitment : FFA2 activation can also lead to the recruitment of β-arrestin, which can mediate receptor internalization and shape anti-inflammatory signaling.[3]

This compound has been shown to activate both Gαi and Gαq pathways with modest efficacy.[4] This dual signaling capability allows it to induce nuanced and potent responses in immune cells.[3][4]

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor FFA2 Receptor G_protein Gαq/11 & Gαi/o Receptor->G_protein Activates Ligand This compound (Allosteric Agonist) Ligand->Receptor Binds PLC Phospholipase C (PLC) G_protein->PLC Gαq/11 activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o inhibits pERK ↑ pERK1/2 G_protein->pERK Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) PLC->Ca_PKC Generates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (Degranulation, Chemotaxis, Cytokine Modulation) Ca_PKC->Response cAMP->Response pERK->Response

Figure 1: Simplified signaling pathway of FFA2 activation by this compound.

Quantitative Data: In Vitro Studies

This compound has been evaluated in various cell-based assays to characterize its anti-inflammatory potential. It potently activates neutrophils and inhibits mast cell degranulation.[3][6]

Table 1: Summary of In Vitro Effects of this compound

Cell Type Assay Key Findings Concentration Reference
RBL-2H3 (Rat Basophilic Leukemia) Antigen-induced Degranulation (β-hexosaminidase & histamine (B1213489) release) Concentration-dependent inhibition of degranulation. Significant inhibition at 1 µM [6]
Human Neutrophils Intracellular Calcium (Ca²⁺) Mobilization Potent, dose-dependent Ca²⁺ release; higher potency and efficacy than orthosteric agonist C3. EC₅₀ < 1 µM [3]
Human Neutrophils Degranulation (CD63 expression) Robust, dose-dependent induction of degranulation marker CD63. - [3]
Human Neutrophils Adhesion (CD11b expression) Strong, dose-dependent upregulation of adhesion marker CD11b. - [3]
CHO cells (expressing human FFA2) pERK1/2 Activation Potent, dose-dependent increase in pERK1/2. - [5]

| CHO cells (expressing human FFA2) | cAMP Inhibition | Potent, dose-dependent inhibition of forskolin-induced cAMP. | - |[5] |

Quantitative Data: In Vivo Studies

The therapeutic potential of this compound has been demonstrated in several rodent models of inflammatory diseases, including allergic asthma and atopic dermatitis.[5][6]

Table 2: Summary of In Vivo Efficacy of this compound

Disease Model Species Treatment Regimen Key Outcomes Reference
Ovalbumin (OVA)-induced Allergic Asthma BALB/c Mice 10 or 20 mg/kg, i.p. - ↓ Total immune cells, eosinophils, and lymphocytes in BALF.- ↓ mRNA expression of Th2 cytokines (IL-4, IL-5, IL-13) in lung tissue.- Suppressed mucin production and lung inflammation (histology). [6]
DNCB-induced Atopic Dermatitis BALB/c Mice 10 mg/kg, i.p. - ↓ Serum IgE levels.- ↓ Ear skin hypertrophy and mast cell accumulation.- ↓ Th2 cytokines (IL-4, IL-13) in ear tissue.- Blocked lymph node enlargement. [5]

| TNBS/DSS-induced Colitis | Mice | Not specified for this compound | Investigated as a therapeutic approach for IBD models. |[7] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol establishes a model of allergic airway inflammation in mice, which is then used to test the efficacy of anti-inflammatory compounds like this compound.[6]

OVA_Asthma_Protocol cluster_analysis Analysis Day0 Day 0 Sensitization Day14 Day 14 Sensitization Boost Day0->Day14 OVA/Alum i.p. Day28_30 Days 28-30 OVA Challenge Day14->Day28_30 OVA/Alum i.p. Treatment This compound Treatment (10 or 20 mg/kg, i.p.) Day28_30->Treatment Day31 Day 31 Sacrifice & Analysis Day28_30->Day31 Nebulized OVA Treatment->Day31 1h before challenge BALF BALF Cell Count Day31->BALF Lungs Lung Histology (H&E) Day31->Lungs Cytokines Lung Cytokine mRNA (qPCR) Day31->Cytokines

Figure 2: Experimental workflow for the OVA-induced asthma model.

Protocol Steps:

  • Sensitization (Day 0 and 14): BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (Alum).[6]

  • Drug Administration (Days 28-30): this compound (10 or 20 mg/kg) or vehicle is administered via i.p. injection one hour prior to the OVA challenge.[6]

  • Airway Challenge (Days 28-30): Mice are challenged by exposure to an aerosol of 1% OVA in phosphate-buffered saline (PBS) for 30 minutes.[6]

  • Analysis (Day 31): 24 hours after the final challenge, mice are sacrificed. Bronchoalveolar lavage fluid (BALF) is collected to count immune cells. Lung tissues are harvested for histological analysis (H&E and PAS staining for inflammation and mucin) and for quantifying cytokine mRNA levels (IL-4, IL-5, IL-13) via RT-qPCR.[6]

RBL-2H3 Cell Degranulation Assay

This in vitro assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells upon antigenic stimulation.

Degranulation_Workflow Start Seed RBL-2H3 cells in 96-well plate Sensitize Sensitize cells with anti-DNP IgE (24h) Start->Sensitize Wash1 Wash cells with PIPES buffer Sensitize->Wash1 Incubate Incubate with this compound (various conc.) for 10 min Wash1->Incubate Stimulate Stimulate with DNP-HSA antigen (30 min) Incubate->Stimulate Stop Stop reaction on ice Stimulate->Stop Centrifuge Centrifuge plate Stop->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Assay Measure β-hexosaminidase activity in supernatant Supernatant->Assay End Calculate % Inhibition Assay->End

Figure 3: Workflow for the RBL-2H3 mast cell degranulation assay.

Protocol Steps:

  • Cell Culture: RBL-2H3 cells are seeded in 96-well plates and cultured overnight.

  • Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE for 24 hours.[6]

  • Treatment: After washing, cells are pre-incubated with varying concentrations of this compound or vehicle for 10-30 minutes.[6]

  • Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (HSA).[6]

  • Quantification: The reaction is stopped, and the supernatant is collected. The activity of the released enzyme β-hexosaminidase is measured using a colorimetric substrate. The amount of histamine released can also be quantified by ELISA.[6] The percentage of inhibition relative to the vehicle control is then calculated.

Discussion and Future Directions

The available evidence strongly supports the , mediated through its activation of the FFA2 receptor. Its efficacy in suppressing Th2-mediated inflammation in models of asthma and atopic dermatitis is particularly compelling.[5][6] The mechanism involves the modulation of key immune cell functions, including mast cell degranulation and neutrophil activation.[3][6]

However, the role of FFA2 in inflammation is complex. While these studies show clear benefits, other reports suggest FFA2 activation can promote some pro-inflammatory functions in neutrophils, such as chemotaxis and ROS production.[2] This highlights the context-dependent nature of FFA2 signaling. The unique pharmacological profile of an allosteric agonist like this compound may be key to selectively promoting anti-inflammatory pathways over pro-inflammatory ones, a concept known as biased signaling.[4]

Future research should focus on:

  • Elucidating the precise biased signaling profile of this compound at the FFA2 receptor.

  • Evaluating the efficacy of this compound in a broader range of inflammatory conditions, particularly IBD, where FFA2's role is debated.

  • Conducting pharmacokinetic and toxicological studies to assess its potential as a clinical drug candidate.

Conclusion

This compound is a potent FFA2 agonist with significant, demonstrated anti-inflammatory properties. Through the activation of Gαi/o and Gαq/11 signaling pathways, it effectively suppresses Th2-driven inflammation in preclinical models of allergic asthma and atopic dermatitis. The comprehensive data summarized herein provides a strong foundation for its further development as a novel therapeutic agent for inflammatory diseases.

References

The Immunomodulatory Effects of 4-CMTB on Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CMTB (4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide) is a synthetic agonist of the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) and is expressed on various immune cells, playing a role in modulating inflammatory responses.[2] This technical guide provides a comprehensive overview of the known effects of this compound on the function of key immune cells, including mast cells, eosinophils, lymphocytes, and neutrophils. The information presented is collated from in vitro and in vivo studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Immune Cell Function

The following tables summarize the quantitative data on the effects of this compound on various immune cell functions.

Table 1: Effect of this compound on Mast Cell Degranulation

Cell LineAssayTreatmentConcentration (µM)Inhibition of Degranulation (%)Citation
RBL-2H3β-hexosaminidase releaseThis compound0.1~20[3]
0.3~40[3]
1~60 (significant)[3]
RBL-2H3Histamine releaseThis compound1Significant inhibition[3]

Table 2: Effect of this compound on Immune Cells in an Ovalbumin-Induced Asthma Model

ParameterTreatment GroupDose (mg/kg, i.p.)Change vs. OVA ControlCitation
Total Cells in BALFOVA Control--[3]
This compound10↓ 70.6% (significant)[3]
This compound20↓ 58.8% (significant)[3]
Eosinophils in BALFOVA Control--[3]
This compound10↓ 70.6% (significant)[3]
This compound20↓ 58.8% (significant)[3]
Lymphocytes in BALFOVA Control--[3]
This compound10, 20Significant decrease[3]
Th2 Cytokines (IL-4, IL-5, IL-13) mRNA in lungOVA Control--[4]
This compound10, 20Significant decrease[4]

Table 3: Effect of this compound on Neutrophil Function

FunctionAssayTreatmentConcentrationEffectCitation
Intracellular Calcium FluxFura-2 AMThis compoundDose-dependent↑ (Higher potency and efficacy than propionic acid)[5]
ERK1/2 PhosphorylationWestern Blot/AlphaScreenThis compoundDose-dependent↑ (More potent but less efficacious than acetate)[6]
Degranulation (CD63 Expression)Flow CytometryThis compoundDose-dependentRobust ↑[1]
Adhesion Marker (CD11b Expression)Flow CytometryThis compoundDose-dependentStrong ↑[5]

Experimental Protocols

RBL-2H3 Mast Cell Degranulation Assay

This protocol is adapted from studies measuring the effect of this compound on antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3).[3]

Materials:

  • RBL-2H3 cells

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • This compound

  • PIPES buffer

  • Substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in 96-well plates and culture overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 50 ng/mL) for 18-24 hours.

  • Washing: Wash the cells with PIPES buffer to remove unbound IgE.

  • This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Antigen Challenge: Induce degranulation by adding DNP-HSA (e.g., 100 ng/mL).

  • Supernatant Collection: After a 1-hour incubation at 37°C, centrifuge the plates and collect the supernatant.

  • β-hexosaminidase Assay:

    • Incubate the supernatant with the β-hexosaminidase substrate.

    • Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

    • Measure the absorbance at a wavelength appropriate for the substrate used (e.g., 405 nm).

  • Data Analysis: Calculate the percentage of degranulation relative to the total β-hexosaminidase content (obtained by lysing the cells) and normalize to the antigen-only control.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to assess the anti-inflammatory effects of this compound in the context of allergic airway inflammation.[3]

Animals:

  • BALB/c mice

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • This compound

  • Phosphate-buffered saline (PBS)

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide.

  • This compound Treatment:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle (control) via i.p. injection 30 minutes before each OVA challenge.

  • OVA Challenge:

    • On days 28, 29, and 30, challenge the mice with nebulized OVA for a set duration (e.g., 30 minutes).

  • Sample Collection (24-48 hours after the last challenge):

    • Bronchoalveolar Lavage Fluid (BALF): Perform bronchoalveolar lavage with PBS to collect BALF.

    • Lung Tissue: Harvest lung tissue for histology or molecular analysis.

  • Analysis:

    • Cell Counts: Perform total and differential cell counts (eosinophils, lymphocytes, macrophages) in the BALF.

    • Cytokine Analysis: Measure the mRNA or protein levels of Th2 cytokines (IL-4, IL-5, IL-13) in the lung tissue or BALF using RT-qPCR or ELISA, respectively.

    • Histology: Process lung tissue for histological staining (e.g., H&E for inflammation, PAS for mucus production).

Neutrophil Functional Assays

These protocols are based on methods used to evaluate the impact of this compound on primary human neutrophil functions.[5]

Neutrophil Isolation:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

a) Intracellular Calcium Flux Assay:

Materials:

  • Isolated neutrophils

  • Fura-2 AM or other suitable calcium indicator dye

  • This compound

  • Fluorimeter or fluorescence microscope

Procedure:

  • Dye Loading: Incubate isolated neutrophils with Fura-2 AM.[7]

  • Washing: Wash the cells to remove extracellular dye.

  • Stimulation: Stimulate the cells with various concentrations of this compound.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye to determine changes in intracellular calcium concentration.[8][9]

b) ERK1/2 Phosphorylation Assay:

Materials:

  • Isolated neutrophils

  • This compound

  • Lysis buffer

  • Antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

  • Western blotting or AlphaScreen reagents

Procedure (Western Blotting): [10]

  • Stimulation: Treat neutrophils with this compound for a specified time.

  • Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody against p-ERK1/2.

    • Wash and then probe with a secondary antibody.

    • Detect the signal.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[11]

c) Degranulation and Adhesion Marker Expression (Flow Cytometry): [12]

Materials:

  • Isolated neutrophils

  • This compound

  • Fluorescently labeled antibodies against CD63 and CD11b

  • FACS buffer

  • Flow cytometer

Procedure:

  • Stimulation: Incubate neutrophils with this compound or a control.

  • Antibody Staining: Stain the cells with fluorescently labeled anti-CD63 and anti-CD11b antibodies.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for CD63 and CD11b.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on immune cells by activating FFA2, a G protein-coupled receptor. FFA2 can couple to at least two distinct G protein families: Gαi/o and Gαq/11, leading to the activation of different downstream signaling cascades.[2]

FFA2 Signaling Pathways

FFA2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_function Cellular Functions CMTB This compound FFA2 FFA2 (GPR43) CMTB->FFA2 activates Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto NFAT NFAT Ca_cyto->NFAT activates Degranulation Degranulation (Mast Cells) Ca_cyto->Degranulation MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade activates cAMP ↓ cAMP ATP->cAMP PKA PKA cAMP->PKA inhibits Chemotaxis Chemotaxis (Neutrophils) cAMP->Chemotaxis ERK p-ERK1/2 MAPK_cascade->ERK AP1 AP-1 ERK->AP1 activates Adhesion ↑ Adhesion (CD11b) (Neutrophils) ERK->Adhesion Th2_genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) NFAT->Th2_genes regulates transcription AP1->Th2_genes regulates transcription Cytokine_prod ↓ Th2 Cytokine Prod. Th2_genes->Cytokine_prod

Caption: FFA2 signaling pathways activated by this compound.

  • Gαq/11 Pathway: Activation of this pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium. This calcium signal is a key event in processes like mast cell degranulation.[13] DAG, in turn, can activate Protein Kinase C (PKC), which can feed into other signaling cascades like the MAPK pathway.

  • Gαi/o Pathway: The Gαi/o pathway, when activated by this compound, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14] Changes in cAMP are known to influence various cellular functions, including chemotaxis in neutrophils.

  • MAPK/ERK Pathway: this compound has been shown to induce the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and inflammation. In neutrophils, ERK1/2 activation is linked to functions such as the upregulation of adhesion molecules like CD11b.[1]

  • Regulation of Th2 Cytokine Expression: The observed decrease in Th2 cytokines (IL-4, IL-5, IL-13) upon this compound treatment in the asthma model suggests an interference with the transcriptional regulation of these genes.[4] The expression of Th2 cytokines is controlled by a network of transcription factors, including GATA-3, STAT6, NFAT, and AP-1.[15][16] The signaling pathways activated by this compound, particularly those influencing calcium levels (which can activate NFAT) and the MAPK pathway (which can activate AP-1), likely play a role in modulating the activity of these transcription factors, leading to the suppression of Th2 cytokine production.

Experimental and Logical Workflows

Degranulation_Workflow cluster_in_vitro In Vitro Mast Cell Degranulation Assay seed Seed RBL-2H3 Cells sensitize Sensitize with IgE seed->sensitize wash1 Wash sensitize->wash1 treat Treat with this compound wash1->treat challenge Challenge with Antigen treat->challenge collect Collect Supernatant challenge->collect assay Measure β-hexosaminidase collect->assay analyze Analyze Data assay->analyze Asthma_Model_Workflow cluster_in_vivo In Vivo Ovalbumin-Induced Asthma Model sensitize Sensitize Mice with OVA (Day 0 & 14) challenge_phase Challenge Phase (Days 28-30) sensitize->challenge_phase treat Treat with this compound (before each challenge) challenge_phase->treat challenge Nebulized OVA Challenge treat->challenge sample Collect BALF and Lung Tissue challenge->sample analyze Analyze Cells, Cytokines, Histology sample->analyze

References

Investigating the Physiological Role of FFAR2 Using the Chemical Probe 4-CMTB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 2 (FFAR2), also known as G-protein coupled receptor 43 (GPR43), has emerged as a critical sensor of gut microbiota-derived short-chain fatty acids (SCFAs), playing a significant role in metabolic homeostasis, immune regulation, and cellular proliferation.[1][2][3] This technical guide provides a comprehensive overview of the physiological functions of FFAR2 and the utility of the synthetic agonist, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), as a chemical probe to dissect its complex signaling pathways. This document outlines detailed experimental protocols, presents quantitative data for this compound's activity, and provides visual diagrams of the associated signaling cascades and experimental workflows to facilitate further research and drug development efforts targeting FFAR2.

Introduction to FFAR2 Physiology

FFAR2 is a G-protein coupled receptor (GPCR) activated by SCFAs such as acetate, propionate, and butyrate, which are primary metabolites produced by bacterial fermentation of dietary fiber in the gut.[1] The receptor is expressed in a variety of tissues and cell types, including pancreatic β-cells, immune cells (such as neutrophils, monocytes, and macrophages), adipocytes, and intestinal L-cells.[1][4] This widespread expression underscores its diverse physiological roles.

Metabolic Regulation: FFAR2 is a key component of the body's nutrient-sensing mechanism and is implicated in the regulation of energy metabolism and glucose homeostasis.[1][3] In intestinal L-cells, FFAR2 activation by SCFAs stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that regulate insulin (B600854) secretion, glucose levels, and appetite.[4] In adipocytes, FFAR2 activation has been shown to inhibit lipolysis.[5]

Immune Response and Inflammation: FFAR2 plays a crucial, albeit complex, role in modulating inflammation. It is expressed in various immune cells and its activation can lead to both pro- and anti-inflammatory responses depending on the context.[4][6] For instance, FFAR2 signaling has been shown to be important for neutrophil chemotaxis and can suppress inflammatory responses in models of asthma and colitis.[7][8]

Cancer: Emerging evidence suggests a role for FFAR2 in cancer. Studies have shown that FFAR2 expression is decreased in some cancer tissues, and its activation can inhibit the growth and migration of colon cancer cells.[4][9]

This compound: A Selective Chemical Probe for FFAR2

This compound is a potent and selective synthetic agonist of FFAR2.[10] It has been characterized as an ago-allosteric modulator, meaning it can act as a direct agonist and also positively modulate the activity of endogenous ligands.[11][12][13] Its selectivity for FFAR2 over the closely related FFAR3 makes it an invaluable tool for elucidating the specific functions of FFAR2.[11]

Quantitative Data for this compound Activity

The following table summarizes the quantitative data for this compound's activity on FFAR2 from various studies.

ParameterSpeciesAssay TypeValueReference
EC50 HumancAMP Inhibition0.7 µM[14]
MousecAMP Inhibition0.96 µM[14]
HumanpERK1/2 ActivationMore potent than acetate[12][15]
HumanCalcium MobilizationLess efficacious than acetate[16]
Concentration Used (In Vitro) Human CRC CellsCell Viability25 µM[9]
Human CRC CellsMigration Assay25 µM[9]
Dosage (In Vivo) Mouse (Asthma Model)Intraperitoneal10 mg/kg, 20 mg/kg[7]
Mouse (CACRC Model)Intraperitoneal10 mg/kg[9]

FFAR2 Signaling Pathways

FFAR2 activation initiates intracellular signaling cascades through coupling to different G-proteins, primarily Gαi/o and Gαq/11.[2][5][6] This dual coupling capability contributes to the diversity of cellular responses mediated by FFAR2.

Gαi/o-Mediated Signaling

Upon activation by an agonist like this compound, FFAR2 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[6] This pathway is often associated with the anti-lipolytic effects of FFAR2 in adipocytes.

G_alpha_i_signaling cluster_cytoplasm Cytoplasm FFAR2 FFAR2 G_alpha_i Gαi FFAR2->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist This compound / SCFAs Agonist->FFAR2 Binds

Figure 1: FFAR2 Gαi-mediated signaling pathway.

Gαq/11-Mediated Signaling

FFAR2 can also couple to Gαq/11 proteins, which activates phospholipase C (PLC).[5][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is involved in processes like GLP-1 secretion and neutrophil chemotaxis.

G_alpha_q_signaling cluster_cytoplasm Cytoplasm FFAR2 FFAR2 G_alpha_q Gαq FFAR2->G_alpha_q Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_alpha_q->PLC Activates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Response Cellular Response Ca2->Response PKC->Response Agonist This compound / SCFAs Agonist->FFAR2 Binds

Figure 2: FFAR2 Gαq-mediated signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of FFAR2 function using this compound.

In Vitro Assays

4.1.1. Cell Culture

  • Cell Lines: Human colorectal cancer cell lines (e.g., SW-480) or cell lines stably expressing human FFAR2 (e.g., CHO, HEK293).[9][12]

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

4.1.2. Calcium Mobilization Assay

  • Seed FFAR2-expressing cells in a 96-well black, clear-bottom plate.

  • After 24 hours, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Use a fluorescent plate reader to measure baseline fluorescence.

  • Add varying concentrations of this compound or control compounds and immediately measure the change in fluorescence intensity over time.

  • Calculate the response as the peak fluorescence intensity minus the baseline.

4.1.3. cAMP Inhibition Assay

  • Seed FFAR2-expressing cells in a 96-well plate.

  • After 24 hours, pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes.

  • Add varying concentrations of this compound.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

4.1.4. ERK1/2 Phosphorylation Assay (Western Blot)

  • Plate cells and allow them to adhere overnight.

  • Starve cells in serum-free media for 4-6 hours.

  • Treat cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

In Vivo Studies

4.2.1. Animal Models

4.2.2. This compound Administration

  • Route: Intraperitoneal (i.p.) injection is a common route of administration.[7][9]

  • Dosage: Dosages ranging from 10 mg/kg to 20 mg/kg have been used in mice.[7][9]

  • Vehicle: A suitable vehicle, such as a solution of DMSO, Tween 80, and saline, should be used.

  • Dosing Schedule: The frequency of administration will depend on the specific model (e.g., three times a week for the CACRC model).[9]

4.2.3. Endpoint Analysis

  • Asthma Model:

    • Collection of bronchoalveolar lavage fluid (BALF) for immune cell counts.[7]

    • Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in lung tissue by qPCR or ELISA.[7]

    • Histological analysis of lung tissue for inflammation and mucin production.[7]

  • CACRC Model:

    • Assessment of tumor number and size.[9]

    • Analysis of FFAR2 protein expression in colon tissue by Western blot.[9]

Experimental and Logical Workflows

In Vitro Investigation of this compound on FFAR2

in_vitro_workflow cluster_assays Functional Assays start Start: Select FFAR2- expressing cell line culture Cell Culture and Seeding start->culture treatment Treat with this compound (Dose-Response) culture->treatment calcium Calcium Mobilization treatment->calcium camp cAMP Inhibition treatment->camp erk ERK Phosphorylation treatment->erk data_analysis Data Analysis (EC50, Emax) calcium->data_analysis camp->data_analysis erk->data_analysis conclusion Conclusion: Characterize this compound's in vitro pharmacology data_analysis->conclusion

Figure 3: Workflow for in vitro characterization of this compound.

In Vivo Investigation of FFAR2 Function using this compound

in_vivo_workflow start Start: Select appropriate animal model (e.g., asthma) acclimatize Animal Acclimatization and Grouping start->acclimatize induce_disease Induce Disease (e.g., OVA sensitization) acclimatize->induce_disease treatment Administer this compound or Vehicle (i.p.) induce_disease->treatment endpoints Collect Samples and Measure Endpoints treatment->endpoints analysis Statistical Analysis endpoints->analysis conclusion Conclusion: Elucidate in vivo role of FFAR2 analysis->conclusion

Figure 4: Workflow for in vivo studies using this compound.

Conclusion

FFAR2 represents a promising therapeutic target for a range of metabolic and inflammatory diseases. The selective agonist this compound is an indispensable tool for probing the physiological functions of this receptor. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can further unravel the complexities of FFAR2 biology and accelerate the development of novel therapeutics. The provided quantitative data and visual workflows serve as a foundational resource for designing and interpreting experiments aimed at understanding the multifaceted role of FFAR2 in health and disease.

References

4-CMTB in Colorectal Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a synthetic allosteric agonist of Free Fatty Acid Receptor 2 (FFAR2), in the context of colorectal cancer (CRC) research. This document details its mechanism of action, compiles quantitative data from preclinical studies, and provides comprehensive experimental protocols and signaling pathway diagrams to facilitate further investigation into its therapeutic potential.

Introduction: Targeting Colorectal Cancer with FFAR2 Agonists

Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies.[1] One promising avenue of research involves the modulation of Free Fatty Acid Receptors (FFARs), a class of G protein-coupled receptors that are activated by short-chain fatty acids (SCFAs) produced by gut microbiota.[2][3] In particular, FFAR2 (also known as GPR43) has emerged as a potential tumor suppressor in the colon.[2][3] Expression of FFAR2 is often diminished in colorectal cancer tissues compared to healthy colonic epithelium.[2]

This compound is a synthetic, allosteric agonist selective for FFAR2.[3] Its ability to activate FFAR2 signaling makes it a valuable tool for investigating the anti-cancer effects of this pathway and a potential candidate for drug development in colorectal cancer. This guide synthesizes the current knowledge on this compound, focusing on its effects on CRC cell viability, migration, and the underlying molecular mechanisms.

Mechanism of Action of this compound in Colorectal Cancer

This compound exerts its anti-cancer effects in colorectal cancer primarily through the activation of FFAR2. As an allosteric agonist, it binds to a site on the receptor distinct from the orthosteric site where endogenous SCFAs bind, leading to the modulation of downstream signaling pathways.[3]

The activation of FFAR2 by this compound has been shown to inhibit key processes in cancer progression:

  • Inhibition of Cell Growth: this compound significantly reduces the growth of colorectal cancer cells.[2]

  • Reduction of Cell Migration and Invasion: It curtails the metastatic potential of CRC cells by decreasing their ability to migrate and invade surrounding tissues.[2]

  • Modulation of FFAR Expression: Treatment with this compound has been observed to increase the gene expression of both FFAR2 and FFAR4 in CRC cells.[2]

The downstream signaling cascade initiated by FFAR2 activation is believed to play a crucial role in these anti-tumor effects. FFAR2 activation can lead to the inhibition of the cAMP-PKA-CREB pathway. This, in turn, can influence the expression of histone deacetylases (HDACs) and ultimately affect the expression of genes that suppress inflammation and tumor growth.

Signaling Pathways Modulated by this compound

The anti-tumorigenic effects of this compound in colorectal cancer are mediated by the activation of FFAR2 and the subsequent modulation of intracellular signaling cascades. The primary pathway implicated is the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.

FFAR2_Signaling_Pathway 4_CMTB This compound FFAR2 FFAR2 (GPR43) 4_CMTB->FFAR2 activates G_protein Gi/o FFAR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates HDACs HDACs CREB->HDACs upregulates transcription Tumor_Suppressor_Genes Tumor Suppressor Genes HDACs->Tumor_Suppressor_Genes Proliferation Decreased Proliferation Tumor_Suppressor_Genes->Proliferation Migration Decreased Migration Tumor_Suppressor_Genes->Migration Invasion Decreased Invasion Tumor_Suppressor_Genes->Invasion

Caption: FFAR2 Signaling Pathway Activated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the effects of this compound in colorectal cancer.

Table 1: Effect of this compound on Cell Viability

Cell LineCell TypeConcentration (µM)Incubation Time (h)Effect on Cell Growth
SW-480Human Colorectal Adenocarcinoma10 - 20048Significant decrease
CCD 841 CoNNormal Human Colon Epithelium10 - 20048Significant decrease

Data sourced from Binienda et al., 2024.[2]

Table 2: Effect of this compound on Gene Expression in SW-480 Cells

GeneConcentration (µM)Incubation Time (h)Change in Gene Expression
FFAR22548Significant increase
FFAR42548Significant increase

Data sourced from Binienda et al., 2024.[2]

Table 3: Effect of this compound on SW-480 Cell Migration and Invasion

AssayConcentration (µM)Incubation Time (h)Result
Wound Healing2524~20% decrease in migration
Transwell Invasion2524~30% decrease in invasion

Data sourced from Binienda et al., 2024.[2]

Table 4: In Vivo Effect of this compound in an AOM/DSS Mouse Model

TreatmentDose (mg/kg b.w.)Administration RouteDurationEffect on FFAR2 Protein Levels in Colon Tissue
This compound10Intraperitoneal14 weeksSignificant elevation

Data sourced from Binienda et al., 2024.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound's effects on colorectal cancer.

In Vitro Experimental Workflow

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with SW-480 and CCD 841 CoN cell lines culture Culture cells to 80-90% confluency start->culture treat Treat cells with varying concentrations of this compound (10-200 µM) culture->treat viability MTT Assay for Cell Viability treat->viability migration Wound Healing Assay for Migration treat->migration invasion Transwell Assay for Invasion treat->invasion expression qPCR and Western Blot for Gene/Protein Expression treat->expression end Analyze and compare data from treated vs. control groups viability->end migration->end invasion->end expression->end In_Vivo_Workflow cluster_induction Tumor Induction cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint cluster_analysis Analysis start Start with Male Balb/c mice aom_injection Single intraperitoneal injection of Azoxymethane (AOM) start->aom_injection dss_cycles Administer cycles of Dextran Sodium Sulfate (DSS) in drinking water aom_injection->dss_cycles treatment Administer this compound (10 mg/kg b.w.) or vehicle control intraperitoneally dss_cycles->treatment monitoring Monitor body weight, clinical signs, and tumor development treatment->monitoring euthanasia Euthanize mice at the end of the study (e.g., 14 weeks) monitoring->euthanasia tissue_collection Collect colon tissues euthanasia->tissue_collection histology Histological analysis for tumor number and size tissue_collection->histology protein_analysis Western Blot for FFAR2/FFAR4 expression tissue_collection->protein_analysis end Compare results between treatment and control groups histology->end protein_analysis->end

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide), a pivotal small molecule tool compound used in the study of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. We delve into the initial discovery, detailed synthesis, pharmacological properties, and key experimental applications of this compound. This document consolidates quantitative data into structured tables, provides detailed experimental methodologies, and utilizes visualizations to illustrate complex biological pathways and workflows, serving as an essential resource for researchers in pharmacology and drug development.

Discovery and Background

This compound, chemically identified as 2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide, was first reported by Lee et al. in 2008 as a selective, potent, and synthetically derived modulator of the Free Fatty Acid Receptor 2 (FFA2)[1][2][3]. Its discovery emerged from high-throughput screening efforts aimed at identifying non-endogenous ligands for FFA2, a G protein-coupled receptor (GPCR) that is endogenously activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate[1][3].

The primary challenge in deconvoluting the specific roles of FFA2 and the closely related FFA3 receptor was the overlapping agonist activity of endogenous SCFAs[4][5]. The identification of this compound, a phenylacetamide-based compound, provided a crucial tool to selectively probe FFA2 functions[1]. It was characterized as a potent "ago-allosteric modulator" or "positive allosteric modulator agonist," meaning it can directly activate the FFA2 receptor on its own and also enhance the signaling of orthosteric agonists like SCFAs[3][6]. This dual activity has made it an invaluable asset for studying the receptor's role in various physiological processes, including inflammation, metabolic regulation, and immune responses[6][7].

Chemical Synthesis

The synthesis of this compound is achieved through a standard amide coupling reaction. The procedure involves reacting the commercially available precursors, 2-(4-chlorophenyl)-3-methylbutanoic acid and 2-aminothiazole (B372263) , in the presence of a suitable coupling agent.

Synthesis Protocol

The following is a generalized protocol based on standard amide bond formation, as described for this compound[4].

  • Materials:

    • 2-(4-chlorophenyl)-3-methylbutanoic acid

    • 2-aminothiazole

    • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Anhydrous, non-protic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

    • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Reagents for work-up and purification (e.g., Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel)

  • Procedure:

    • Dissolve 2-(4-chlorophenyl)-3-methylbutanoic acid (1.0 eq) in the chosen anhydrous solvent.

    • Add the amide coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) to the solution.

    • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

    • Add 2-aminothiazole (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Final Product Precursor1 2-(4-chlorophenyl)-3-methylbutanoic acid Reaction Stir at RT (12-24h) Precursor1->Reaction Precursor2 2-aminothiazole Precursor2->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Reaction Base Organic Base (e.g., DIPEA) Base->Reaction Workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Pharmacological Data

This compound exhibits distinct pharmacological properties depending on the signaling pathway and cellular context. It has enantiomers, with the S-enantiomer (S-4CMTB) generally being more active[4].

In Vitro Activity of this compound
LigandAssay TypeCell LinePotency (pEC₅₀ / pIC₅₀)Efficacy (% of Acetate / Max)Citation
S-4CMTB Ca²⁺ MobilizationCHO-hFFA25.5 ± 0.175 ± 6%[4]
R-4CMTB Ca²⁺ MobilizationCHO-hFFA2No effectN/A[4]
R/S-4CMTB pERK1/2 ActivationCHO-hFFA26.8 ± 0.1132 ± 10%[4]
S-4CMTB pERK1/2 ActivationCHO-hFFA26.9 ± 0.1126 ± 12%[4]
R-4CMTB pERK1/2 ActivationCHO-hFFA26.1 ± 0.1125 ± 14%[4]
R/S-4CMTB cAMP InhibitionCHO-hFFA27.1 ± 0.1118 ± 6%[4]
S-4CMTB cAMP InhibitionCHO-hFFA27.2 ± 0.1119 ± 7%[4]
R-4CMTB cAMP InhibitionCHO-hFFA26.4 ± 0.1116 ± 8%[4]
This compound β-Hexosaminidase ReleaseRBL-2H3~6.0 (significant at 1 µM)~50% inhibition[5]
In Vivo Efficacy of this compound in an Asthma Model

Data from an ovalbumin (OVA)-induced mouse model of allergic asthma[5].

Treatment GroupParameterMeasurement% Inhibition vs. OVA Control
OVA + this compound (10 mg/kg) Total Cells in BALF(1.07 ± 0.16) x 10⁵ cells70.6%
OVA + this compound (20 mg/kg) Total Cells in BALF(1.51 ± 0.32) x 10⁵ cells58.8%
OVA + this compound (10 mg/kg) Eosinophils in BALF(0.69 ± 0.12) x 10⁵ cells70.6%
OVA + this compound (20 mg/kg) Eosinophils in BALF(1.03 ± 0.25) x 10⁵ cells58.8%
OVA + this compound (10 mg/kg) PAS-Positive Cells (mucin)18.2 ± 3.5 cells/mm~74%
OVA + this compound (20 mg/kg) PAS-Positive Cells (mucin)21.3 ± 4.1 cells/mm~69%

Mechanism of Action and Signaling Pathways

FFA2 is a pleiotropic receptor that couples to both Gαq/11 and Gαi/o G proteins. This compound, as an allosteric agonist, activates these pathways, often with a bias towards the Gαi pathway[1][8].

  • Gαq/11 Pathway: Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).

  • Gαi/o Pathway: Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gi can also activate other effectors, including the PI3K/Akt pathway and MAP kinases like ERK1/2.

This compound has been shown to be a potent inhibitor of forskolin-induced cAMP accumulation (via Gαi) and an activator of ERK1/2 phosphorylation[2][4][7]. Its effect on Ca²⁺ mobilization (via Gαq) is more complex; some studies show it acts as a positive allosteric modulator, enhancing the effect of endogenous agonists, while others show direct, albeit partial, agonism[4][6].

G cluster_0 FFA2 Receptor Signaling CMTB This compound (Allosteric Site) SCFA SCFA (Orthosteric Site) CMTB->SCFA   PAM   Effect FFA2 FFA2 Receptor CMTB->FFA2 Activates SCFA->FFA2 Activates Gq Gαq/11 FFA2->Gq Couples Gi Gαi/o FFA2->Gi Couples PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK pERK1/2 Gi->ERK Activates (via βγ) Ca ↑ [Ca²⁺]i PLC->Ca cAMP ↓ cAMP AC->cAMP

FFA2 signaling pathways activated by this compound.

The diagram below illustrates the concept of ago-allosteric modulation. This compound binds to a topographically distinct site from the endogenous SCFA ligand. This binding induces a conformational change that not only activates the receptor directly but also increases the affinity and/or efficacy of the orthosteric ligand.

References

An In-depth Technical Guide to 4-CMTB: A Novel Modulator of Free Fatty Acid Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide, commonly known as 4-CMTB, is a synthetic small molecule that has garnered significant attention in pharmacological research. It functions as a potent and selective agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its effects on intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and metabolic diseases who are interested in the therapeutic potential of targeting FFA2.

Chemical Structure and Properties

This compound is a phenylacetamide derivative with a distinct chemical structure that confers its specific activity at the FFA2 receptor.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide[1]
Molecular Formula C₁₄H₁₅ClN₂OS[1]
Molecular Weight 294.8 g/mol [1]
Melting Point 191-192 °C[2]
Density 1.290±0.06 g/cm³ (Predicted)[2]
Solubility DMSO: ≥ 100 mM, Ethanol: ≥ 20 mM[1]
Canonical SMILES CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
InChI Key ZLVBPJATEUSFR-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor that is endogenously activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. This compound acts as both a direct agonist and a positive allosteric modulator, binding to a site distinct from the orthosteric SCFA binding pocket.[1][3] This allosteric interaction enhances the signaling response to endogenous ligands.

FFA2 activation by this compound initiates downstream signaling cascades through two primary G protein pathways:

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event in many cellular responses.[4]

  • Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is crucial for modulating inflammatory responses in immune cells.[4]

The dual signaling capacity of FFA2 allows this compound to elicit diverse and context-dependent cellular effects.

Signaling Pathway Diagram

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 Activates Gio Gαi/o FFA2->Gio Activates This compound This compound This compound->FFA2 Binds PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces cAMP cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Modulates pERK pERK1/2 Ca_release->pERK Leads to pERK->Cellular_Response Modulates

Caption: FFA2 signaling activated by this compound.

Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro functional assays.

Table 2: In Vitro Pharmacology of this compound

AssayCell LineParameterValueReference
FFA2 AgonismCHO cells expressing hFFA2pEC₅₀6.38[1]
Calcium MobilizationCHO cells expressing hFFA2pEC₅₀6.1 ± 0.1[5]
Eₘₐₓ (% of acetate)80 ± 5[5]
ERK1/2 PhosphorylationCHO cells expressing hFFA2pEC₅₀6.6 ± 0.1[5]
Eₘₐₓ (% of acetate)120 ± 10[5]
cAMP InhibitionCHO cells expressing hFFA2pEC₅₀7.2 ± 0.1[5]
Eₘₐₓ (% of forskolin)95 ± 5[5]

Experimental Protocols

In Vitro Assays

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells expressing FFA2.

Materials:

  • CHO-K1 cells stably expressing human FFA2

  • Culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Probenecid (B1678239)

  • HBSS buffer

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with automated injection

Protocol:

  • Cell Culture: Culture CHO-hFFA2 cells in appropriate medium supplemented with FBS and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.

    • Remove culture medium from the wells and add 100 µL of loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Measurement:

    • Place the cell plate in a fluorescence plate reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Automatically inject the this compound dilutions.

    • Continue to record fluorescence for at least 60 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine pEC₅₀ and Eₘₐₓ values.

Calcium_Mobilization_Workflow start Start cell_culture Culture CHO-hFFA2 Cells start->cell_culture end End cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding dye_loading Load Cells with Fluo-4 AM cell_seeding->dye_loading measurement Measure Fluorescence Response dye_loading->measurement compound_prep Prepare this compound Dilutions compound_prep->measurement data_analysis Analyze Data (pEC50, Emax) measurement->data_analysis data_analysis->end

Caption: Workflow for the calcium mobilization assay.

This protocol outlines the measurement of phosphorylated ERK1/2 (pERK1/2) levels following stimulation with this compound.

Materials:

  • CHO-K1 cells stably expressing human FFA2

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer

  • pERK1/2 immunoassay kit (e.g., AlphaScreen SureFire)

  • Plate reader compatible with the chosen assay format

Protocol:

  • Cell Culture and Seeding: Culture and seed cells as described for the calcium mobilization assay.

  • Serum Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-6 hours.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Add the dilutions to the cells and incubate for 5-10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on a shaker for 10 minutes.

  • Immunoassay:

    • Transfer the cell lysates to the assay plate.

    • Follow the manufacturer's instructions for the pERK1/2 immunoassay kit. This typically involves the addition of antibody-coated beads and detection reagents.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Generate a dose-response curve and determine pEC₅₀ and Eₘₐₓ values.

This protocol details the measurement of cAMP levels to assess the Gαi/o-mediated signaling of this compound.

Materials:

  • CHO-K1 cells stably expressing human FFA2

  • Culture medium

  • Forskolin (B1673556)

  • This compound stock solution (in DMSO)

  • cAMP immunoassay kit (e.g., LANCE Ultra cAMP)

  • Plate reader compatible with the chosen assay format

Protocol:

  • Cell Culture and Seeding: Culture and seed cells as described previously.

  • Compound Treatment:

    • Prepare dilutions of this compound in stimulation buffer.

    • Pre-incubate cells with the this compound dilutions for 15-30 minutes.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP immunoassay according to the manufacturer's protocol.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP production is measured. Plot the data to determine the pIC₅₀.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of this compound in the context of allergic asthma.[6]

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • This compound

  • Vehicle (e.g., saline with 1% DMSO)

  • Nebulizer

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide.

  • Challenge:

    • On days 28, 29, and 30, challenge the mice with nebulized OVA for 30 minutes.

  • This compound Administration:

    • Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes before each OVA challenge.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine total and differential immune cell counts.

    • Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.

    • Cytokine Analysis: Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in the lung homogenates or BAL fluid by ELISA or qPCR.

Asthma_Model_Workflow start Start sensitization Sensitization (Days 0 & 14) OVA + Alum (i.p.) start->sensitization end End challenge Challenge (Days 28-30) Nebulized OVA sensitization->challenge analysis Endpoint Analysis (BAL, Histology, Cytokines) challenge->analysis treatment This compound Administration (30 min before each challenge) treatment->challenge analysis->end

Caption: Workflow for the ovalbumin-induced asthma model.

This model is used to investigate the effects of this compound on inflammation-associated colorectal cancer.[2]

Materials:

  • C57BL/6 mice

  • Azoxymethane (AOM)

  • Dextran Sodium Sulfate (DSS)

  • This compound

  • Vehicle

Protocol:

  • Induction of Colitis-Associated Cancer:

    • On day 0, inject mice with AOM (i.p.).

    • Administer DSS in the drinking water for a defined period (e.g., 5-7 days) to induce colitis, followed by a recovery period with regular drinking water. This cycle can be repeated.

  • This compound Administration:

    • Administer this compound (e.g., 10 mg/kg, i.p.) on a specified schedule during the model induction.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice and collect the colons.

    • Tumor Assessment: Count and measure the size of tumors in the colon.

    • Histological Analysis: Perform H&E staining on colon sections to assess inflammation and tumor morphology.

    • Molecular Analysis: Analyze the expression of relevant genes and proteins (e.g., FFAR2, inflammatory markers) in the colon tissue by qPCR or Western blot.

Conclusion

This compound is a valuable pharmacological tool for studying the biology of FFA2. Its dual agonistic and allosteric modulatory activity provides a unique mechanism for activating this receptor. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other FFA2 modulators in a range of diseases, including inflammatory disorders and metabolic conditions. As our understanding of the nuanced roles of FFA2 signaling in different tissues and disease states grows, the importance of selective and potent chemical probes like this compound will continue to increase.

References

The Allosteric Modulator 4-CMTB: A Technical Guide to its Interaction with Short-Chain Fatty Acid Receptor FFAR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a selective allosteric agonist and positive allosteric modulator of Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. This document details the chemical properties of this compound, its binding characteristics, and its functional effects on FFAR2 signaling. We present a consolidation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and metabolic diseases.

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut that play crucial roles in host physiology. Their effects are mediated in part by G protein-coupled receptors, including Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. FFAR2 has emerged as a promising therapeutic target for a range of conditions, including inflammatory and metabolic diseases. The development of synthetic ligands that selectively target this receptor is of significant interest.

This compound is a potent and selective modulator of FFAR2.[1] Unlike endogenous orthosteric agonists, this compound binds to an allosteric site on the receptor.[2][3] This interaction leads to direct receptor activation and positive modulation of the effects of endogenous SCFAs.[1] This dual activity, termed "ago-allosteric modulation," makes this compound a valuable tool for studying FFAR2 pharmacology and a lead compound for the development of novel therapeutics.[4]

This guide will delve into the specifics of this compound's interaction with FFAR2, providing quantitative data, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of its mechanism of action.

Chemical Properties of this compound

This compound, also known as AMG7703, is a phenylacetamide derivative.[5][6] Its chemical structure is presented below. The molecule exists as a racemic mixture, and studies have shown that its enantiomers, S-4CMTB and R-4CMTB, possess distinct pharmacological properties.[7][8]

Chemical Structure of this compound:

2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide

Quantitative Pharmacological Data

The pharmacological activity of this compound and its enantiomers at the human FFAR2 receptor has been characterized in various functional assays. The following tables summarize the key quantitative data from the literature.

Table 1: Binding Affinity of this compound for Human FFAR2

CompoundAssay TypeRadioligandpKiReference
This compoundRadioligand Binding[3H]GLPG09745.53 - 6.22[7]

Table 2: Functional Potency and Efficacy of this compound and its Enantiomers at Human FFAR2

CompoundAssayParameterValueReference
Racemic this compound (R/S-4CMTB)
pERK1/2 PhosphorylationpEC506.59 ± 0.23[2]
Emax (% of propionate)Partial Agonist[2]
Forskolin-induced cAMP InhibitionpEC50~6.0[7]
[35S]GTPγS BindingpEC506.38 ± 0.12[2]
S-4CMTB
Calcium MobilizationpEC50More potent than acetate[7][8]
Emax (% of acetate)Less efficacious than acetate[7][8]
pERK1/2 PhosphorylationpEC50Similar to R/S-4CMTB[7][8]
Emax (% of acetate)Similar to R/S-4CMTB[7][8]
Forskolin-induced cAMP InhibitionpEC50Similar to R/S-4CMTB[7][8]
Emax (% of acetate)Similar to R/S-4CMTB[7][8]
R-4CMTB
Calcium MobilizationActivityNo effect[7][8]
pERK1/2 PhosphorylationpEC50Less potent than S-4CMTB[7][8]
Forskolin-induced cAMP InhibitionpEC50Less potent than S-4CMTB[7][8]

FFAR2 Signaling Pathways Activated by this compound

FFAR2 is known to couple to both Gαi and Gαq G proteins.[7][9] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway, on the other hand, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Both pathways can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10]

This compound has been shown to activate both Gαi and Gαq signaling pathways, leading to cAMP inhibition, intracellular calcium mobilization, and ERK1/2 phosphorylation.[2][7]

Signaling Pathway Diagrams

FFAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR2 FFAR2 G_protein Gαq / Gαi FFAR2->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts 4_CMTB This compound 4_CMTB->FFAR2 Binds IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ (intracellular) IP3->Ca2 ERK ERK1/2 Phosphorylation Ca2->ERK cAMP cAMP ATP->cAMP cAMP->ERK Modulates

Fig. 1: FFAR2 Signaling Pathways Activated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with FFAR2.

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for FFAR2.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing FFAR2 start->prep_membranes incubation Incubate membranes with [3H]GLPG0974 (radioligand) and varying concentrations of this compound (competitor) prep_membranes->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Fig. 2: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human FFAR2

  • [3H]GLPG0974 (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well filter plates

  • Liquid scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare a solution of [3H]GLPG0974 in binding buffer at a concentration close to its Kd.

  • Incubation: In a 96-well plate, add binding buffer, the cell membrane preparation, the [3H]GLPG0974 solution, and the different concentrations of this compound. For total binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of a non-labeled FFAR2 antagonist.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator like Fluo-4 AM.

Calcium_Mobilization_Workflow start Start seed_cells Seed FFAR2-expressing cells in a 96-well plate start->seed_cells load_dye Load cells with Fluo-4 AM calcium indicator dye seed_cells->load_dye add_compound Add varying concentrations of this compound load_dye->add_compound measure_fluorescence Measure fluorescence intensity over time using a plate reader add_compound->measure_fluorescence analysis Analyze data to determine EC50 for calcium mobilization measure_fluorescence->analysis end End analysis->end

Fig. 3: Experimental Workflow for Calcium Mobilization Assay.

Materials:

  • HEK293 or CHO cells stably expressing human FFAR2

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, to prevent dye leakage)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the FFAR2-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with HBSS to remove extracellular dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to this compound stimulation via Western blotting.

ERK_Phosphorylation_Workflow start Start serum_starve Serum-starve FFAR2-expressing cells to reduce basal ERK phosphorylation start->serum_starve stimulate_cells Stimulate cells with varying concentrations of this compound serum_starve->stimulate_cells lyse_cells Lyse cells and collect protein extracts stimulate_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page western_blot Transfer proteins to a membrane and probe with antibodies for p-ERK and total ERK sds_page->western_blot detect_signal Detect and quantify chemiluminescent signal western_blot->detect_signal analysis Analyze data to determine EC50 for ERK phosphorylation detect_signal->analysis end End analysis->end

Fig. 4: Experimental Workflow for ERK Phosphorylation Assay.

Materials:

  • FFAR2-expressing cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Stimulation: Culture FFAR2-expressing cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation. Stimulate the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against phospho-ERK1/2. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot the normalized values against the logarithm of the this compound concentration and fit the data to determine the EC50.

Conclusion

This compound is a pivotal pharmacological tool for the investigation of FFAR2 function. Its unique ago-allosteric mechanism of action provides a distinct mode of receptor modulation compared to endogenous SCFAs. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of FFAR2 in health and disease, and to aid in the development of novel FFAR2-targeted therapeutics. The differential activities of its enantiomers also highlight the stereoselectivity of the allosteric binding site, offering opportunities for the design of more specific and potent modulators. This comprehensive resource is intended to empower scientists in their efforts to unravel the complexities of SCFA signaling and its therapeutic potential.

References

understanding the pharmacology of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of 4-CMTB

Introduction

4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (this compound) is a potent and selective synthetic ligand for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) also known as GPR43.[1][2] Endogenously, FFA2 is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are primarily produced by gut microbiota fermentation of dietary fiber.[3] this compound has garnered significant interest in the scientific community due to its unique pharmacological profile as an ago-allosteric modulator, meaning it acts both as a direct agonist and as a positive allosteric modulator (PAM) that enhances the activity of endogenous ligands.[1][4][5] This dual activity, coupled with its selectivity for FFA2 over the related FFA3 receptor, makes this compound an invaluable tool for dissecting the physiological and pathophysiological roles of FFA2, particularly in metabolism and inflammation.[1][6]

Mechanism of Action: A Sequentially Activating, Ago-Allosteric Modulator

The primary mechanism of this compound involves binding to an allosteric site on the FFA2 receptor, distinct from the orthosteric site where endogenous SCFAs bind.[5][7] Cryo-electron microscopy studies have revealed that this compound binds to an allosteric pocket located on the outer surface of transmembrane helices (TMs) 6 and 7.[7][8] This interaction directly triggers a conformational change in the receptor, leading to its activation.

Key characteristics of its mechanism include:

  • Ago-Allosterism : this compound is a direct FFA2 agonist in various signaling assays, including cAMP inhibition and [³⁵S]GTPγS binding, often with 100- to 1000-fold higher potency than endogenous agonists like acetate.[1] Simultaneously, it can act as a PAM, enhancing the potency and/or efficacy of orthosteric agonists.[5][9]

  • Sequential Activation (SEAL) : Research suggests that this compound may function as a "sequentially activating ligand" (SEAL). This model proposes that this compound triggers receptor activation through both orthosteric and allosteric sites in a staggered sequence, allowing for temporal control over GPCR signaling.[3]

  • Biased Signaling : Like many GPCR ligands, this compound can exhibit biased agonism, preferentially activating certain downstream signaling pathways over others. It activates both Gαi/o and Gαq/11 pathways, but its effects can differ from those of orthosteric agonists.[3][7] For instance, allosteric activation by this compound was found to inhibit glucose-stimulated insulin (B600854) secretion (GSIS) in a Gαi/o-dependent manner, whereas orthosteric agonists promote GSIS via a Gαq/11-mediated pathway.[3]

Signaling Pathways

Activation of FFA2 by this compound initiates signaling through two primary G protein families: Gαi/o and Gαq/11.[1][7]

  • Gαi/o Pathway : Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][9] This pathway is critical for many of FFA2's functions, including the inhibition of lipolysis in adipocytes and the chemotaxis of immune cells like neutrophils.[1][9]

  • Gαq/11 Pathway : Coupling to Gαq/11 proteins activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration.[3][9]

  • MAPK/ERK Pathway : Downstream of both G protein pathways, this compound stimulates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2).[9][10]

FFA2_Signaling cluster_membrane Cell Membrane cluster_G_proteins FFA2 FFA2 Receptor Gi Gαi/o FFA2->Gi Gq Gαq/11 FFA2->Gq CMTB This compound (Allosteric Agonist) CMTB->FFA2 Binds to allosteric site AC Adenylyl Cyclase Gi->AC Inhibits pERK pERK1/2 ↑ Gi->pERK PLC Phospholipase C (PLC) Gq->PLC Activates Gq->pERK cAMP cAMP ↓ AC->cAMP Reduces Ca Intracellular Ca²⁺ ↑ PLC->Ca Leads to

Caption: Signaling pathways activated by this compound via the FFA2 receptor.

Pharmacology of Enantiomers: S-4CMTB vs. R-4CMTB

This compound is a chiral molecule, and its enantiomers exhibit distinct pharmacological properties, a phenomenon known as functional selectivity.[9]

  • S-4CMTB : This enantiomer is a potent agonist across multiple signaling pathways. It elicits concentration-dependent increases in intracellular Ca²⁺, stimulates pERK1/2, and inhibits forskolin-induced cAMP.[9][11]

  • R-4CMTB : This enantiomer shows significant functional bias. It has no effect on Ca²⁺ signaling but is capable of activating the pERK1/2 and cAMP pathways, albeit with lower potency than the S-enantiomer.[9][11]

This functional selectivity makes the separated enantiomers valuable tools for investigating the distinct physiological consequences of activating specific FFA2 signaling arms.[9]

Enantiomer_Activity cluster_ligands cluster_pathways S_CMTB S-4CMTB Ca Ca²⁺ Mobilization S_CMTB->Ca Activates pERK pERK1/2 Activation S_CMTB->pERK Activates cAMP cAMP Inhibition S_CMTB->cAMP Activates R_CMTB R-4CMTB R_CMTB->Ca No Effect R_CMTB->pERK Activates (less potent) R_CMTB->cAMP Activates (less potent)

Caption: Functional selectivity of S-4CMTB and R-4CMTB at FFA2.

Quantitative Pharmacology

The potency and efficacy of this compound and its enantiomers have been characterized in various cell-based assays. The data below is compiled from studies in CHO or HEK293 cells stably expressing human FFA2.

Table 1: Potency (pEC₅₀) of this compound and Acetate at Human FFA2

Ligand Ca²⁺ Mobilization pERK1/2 Activation cAMP Inhibition
S-4CMTB ~6.1[9][11] ~7.2[9][11] ~7.6[9][11]
R-4CMTB No Activity[9][11] ~6.5[9][11] ~6.7[9][11]
Racemic this compound Ago-allosteric effect ~7.2[9] ~7.5[9]
Acetate (Reference) ~3.8[9] ~3.5[9] ~3.4[9]

Values are approximate means derived from published data. pEC₅₀ = -log(EC₅₀).

Table 2: Allosteric Effects of this compound on Acetate-Induced Ca²⁺ Response

Modulator Concentration Effect on Acetate
S-4CMTB 20 µM Increases potency and efficacy[9]
S-4CMTB < 1 µM Negative allosteric modulator[9]
R-4CMTB 20 µM Mild effect on potency, no change in efficacy[9]

| R-4CMTB | < 1 µM | Negative allosteric modulator[9] |

In Vitro & In Vivo Applications

This compound has been instrumental in elucidating the role of FFA2 in various physiological and pathological processes.

  • Inflammation and Immunity : In primary human neutrophils, this compound potently stimulates Ca²⁺ flux, pERK1/2, chemotaxis, and degranulation.[12] In vivo studies have shown that administration of this compound can ameliorate ovalbumin-induced allergic asthma in mice by reducing immune cell infiltration and Th2 cytokine expression in the lungs.[6]

  • Metabolic Regulation : this compound has been shown to inhibit lipolysis in differentiated 3T3-L1 adipocytes, a process mediated by the Gαi pathway.[1][9]

  • Cancer : Studies in colorectal cancer cell lines have demonstrated that this compound can decrease cell growth and migration.[13] In a mouse model, this compound treatment led to elevated Ffar2 protein levels in the colon.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summarized protocols for key assays used to characterize this compound.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of a ligand to stimulate Ca²⁺ release from intracellular stores via the Gαq pathway.

  • Principle : Cells expressing FFA2 are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Ligand binding to FFA2 activates the Gαq-PLC-IP3 pathway, causing Ca²⁺ release and a measurable increase in fluorescence.

  • Detailed Protocol :

    • Cell Culture : Seed CHO-K1 or HEK293 cells stably expressing human FFA2 into black-walled, clear-bottom 96-well plates and culture overnight.

    • Dye Loading : Aspirate culture medium and add assay buffer (e.g., HBSS with 20 mM HEPES) containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Incubate for 1 hour at 37°C.

    • Compound Addition : Wash plates with assay buffer. Use a fluorescent microplate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence. Add varying concentrations of this compound (or other ligands) and monitor fluorescence intensity over time (typically 2-3 minutes).

    • Data Analysis : The change in fluorescence (peak minus baseline) is calculated. Data are normalized to the maximal response of a reference agonist. Dose-response curves are generated using non-linear regression to determine EC₅₀ and Eₘₐₓ values. (Protocol synthesized from Schofield et al., 2018)[9]

cAMP Inhibition Assay

This assay measures a ligand's ability to inhibit adenylyl cyclase via the Gαi pathway.

  • Principle : Intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin (B1673556). The addition of an FFA2 agonist that couples to Gαi will inhibit adenylyl cyclase, leading to a measurable decrease in cAMP levels.

  • Detailed Protocol :

    • Cell Culture : Culture FFA2-expressing cells in a suitable format (e.g., 96-well plates).

    • Ligand Incubation : Pre-incubate cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Forskolin Stimulation : Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except negative controls) and incubate for another 15-30 minutes.

    • Cell Lysis and Detection : Lyse the cells and measure cAMP concentrations using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis : Calculate the percentage inhibition of the forskolin-induced cAMP response. Generate dose-response curves to determine IC₅₀ values. (Protocol synthesized from Schofield et al., 2018; Hudson et al., 2019)[9][14]

Assay_Workflow start Start: Cell-Based Assay step1 1. Seed FFA2-expressing cells in microplate start->step1 step2 2. Culture cells (e.g., 24 hours) step1->step2 step3 3. Prepare cells for assay (e.g., load with Fluo-4 dye for Ca²⁺ assay) step2->step3 step4 4. Add test compound (e.g., this compound concentration curve) step3->step4 step5 5. Incubate and stimulate (if required, e.g., with forskolin for cAMP assay) step4->step5 step6 6. Measure signal output (e.g., Fluorescence, Luminescence) step5->step6 step7 7. Analyze data (Normalize, fit dose-response curve) step6->step7 end End: Determine pEC₅₀ / pIC₅₀ step7->end

Caption: Generalized workflow for a cell-based functional assay.

Conclusion

This compound is a multifaceted pharmacological tool whose unique properties as a selective FFA2 ago-allosteric modulator have been pivotal in advancing our understanding of this receptor. Its ability to activate distinct signaling pathways, combined with the functional selectivity of its enantiomers, provides a sophisticated means to probe FFA2 function in health and disease. The detailed characterization of its pharmacology, from quantitative in vitro data to in vivo effects, continues to support the development of novel therapeutics targeting FFA2 for metabolic and inflammatory disorders.

References

Unlocking the Therapeutic Potential of 4-CMTB: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacology, Mechanism of Action, and Preclinical Evidence for 4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), a selective ago-allosteric modulator of Free Fatty Acid Receptor 2 (FFA2).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (this compound) has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its unique activity as a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolic byproducts of gut microbiota. By targeting FFA2, this compound offers a novel approach to modulate physiological processes involved in inflammation, metabolic disorders, and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic applications, mechanism of action, and relevant experimental data to support further research and development.

Pharmacology and Mechanism of Action

This compound exhibits a dual mechanism of action on FFA2, functioning as both a direct agonist and a positive allosteric modulator of SCFAs.[1][2] This means it can activate the receptor on its own and also enhance the signaling of endogenous ligands.[1] The allosteric binding site of this compound is distinct from the orthosteric site where SCFAs bind.

The signaling downstream of FFA2 activation by this compound is complex and involves multiple G protein pathways, primarily Gq and Gi. This dual coupling leads to the modulation of various second messengers, including intracellular calcium (Ca2+), phosphorylated extracellular signal-regulated kinase 1/2 (pERK1/2), and cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

Signaling Pathways

The activation of FFA2 by this compound initiates distinct downstream signaling cascades:

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytosolic calcium levels.[3]

  • Gi Pathway: The Gi pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] This pathway is also linked to the activation of the MAPK/ERK signaling cascade, resulting in the phosphorylation of ERK1/2.[3]

It is noteworthy that the enantiomers of this compound, S-4CMTB and R-4CMTB, exhibit functional selectivity. S-4CMTB is more potent in inducing a Ca2+ response (Gq pathway), while both enantiomers can activate the pERK1/2 and inhibit cAMP pathways (Gi pathway).[3] R-4CMTB, however, shows no effect on Ca2+ mobilization.[3]

FFA2_Signaling cluster_ligands Ligands cluster_receptor FFA2 Receptor cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound FFA2 FFA2 This compound->FFA2 Allosteric Modulation SCFAs SCFAs SCFAs->FFA2 Orthosteric Activation Gq Gq FFA2->Gq Gi Gi FFA2->Gi PLC PLC Gq->PLC Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits MAPK/ERK Pathway MAPK/ERK Pathway Gi->MAPK/ERK Pathway Activates Ca2+ Ca2+ PLC->Ca2+ Increases cAMP cAMP Adenylyl Cyclase->cAMP Decreases pERK1/2 pERK1/2 MAPK/ERK Pathway->pERK1/2 Increases

Figure 1: FFA2 signaling pathways activated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its enantiomers. Further research is required to establish a more comprehensive quantitative profile.

Table 1: In Vitro Potency and Affinity of this compound

ParameterLigandAssayValueReference
pEC50 This compoundNot Specified6.38[2][5]
pKi This compoundRadioligand Binding5.53 - 6.22[6]

Table 2: Functional Selectivity of this compound Enantiomers

PathwayR/S-4CMTBS-4CMTBR-4CMTBReference
Ca2+ Mobilization Ago-allosteric agonistMore potent than acetateNo effect[3]
pERK1/2 Activation AgonistSimilar potency to R/SLess potent than S and R/S[3]
cAMP Inhibition AgonistSimilar potency to R/SLess potent than S and R/S[3]

Note: Specific EC50/IC50 values for each enantiomer across all pathways are not consistently reported in the literature.

Potential Therapeutic Applications

Preclinical studies have highlighted the therapeutic potential of this compound in several disease areas, primarily driven by its ability to modulate inflammatory responses.

Inflammatory Diseases

By activating FFA2, this compound can influence the function of immune cells, suggesting its utility in inflammatory conditions. The activation of FFA2 on neutrophils, for instance, can modulate their migration and activation.

Allergic Asthma

In a murine model of ovalbumin-induced allergic asthma, administration of this compound was shown to:

  • Decrease the number of immune cells in bronchoalveolar lavage fluid.

  • Suppress the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13) in lung tissues.

  • Reduce mucin production and inflammation in the lungs.

These findings suggest that FFA2 activation by this compound could be a promising therapeutic strategy for allergic asthma.

Colorectal Cancer

Recent studies have explored the role of FFA2 in colorectal cancer (CRC). In in vitro and in vivo models of CRC, this compound has been shown to:

  • Inhibit the growth and migration of colon cancer cells.[7]

  • Increase the expression of FFAR2 in cancer cells.[7]

While the in vivo effects on tumor growth in one study were not significant, the modulation of FFAR2 expression suggests a potential role in CRC therapy that warrants further investigation.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Ovalbumin-Induced Allergic Asthma Mouse Model

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Day 0 Day 0 Day 14 Day 14 Day 0->Day 14 i.p. OVA/Alum Day 28-30 Day 28-30 Day 14->Day 28-30 Rest Analysis Analysis Day 28-30->Analysis Nebulized OVA Treatment Treatment Treatment->Day 28-30 This compound (i.p.) 30 min prior

Figure 2: Workflow for the ovalbumin-induced asthma model.

Protocol:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: From day 28 to 30, mice are challenged with aerosolized OVA for 30 minutes daily.

  • Treatment: this compound (10 or 20 mg/kg) is administered i.p. 30 minutes before each OVA challenge.

  • Analysis: 24 hours after the final challenge, bronchoalveolar lavage fluid is collected to analyze immune cell infiltration, and lung tissues are harvested for cytokine analysis and histology.

AOM/DSS-Induced Colorectal Cancer Mouse Model

CRC_Model_Workflow cluster_initiation Initiation cluster_promotion Promotion cluster_treatment Treatment cluster_endpoint Endpoint Day 0 Day 0 Week 1 Week 1 Day 0->Week 1 AOM (i.p.) Week 4 Week 4 Week 1->Week 4 DSS in drinking water Week 7 Week 7 Week 4->Week 7 DSS in drinking water Week 14 Week 14 Week 7->Week 14 DSS in drinking water Treatment Treatment Week 3 onwards Week 3 onwards Treatment->Week 3 onwards This compound (i.p.) every 3 days Analysis Analysis Week 14->Analysis

Figure 3: Workflow for the AOM/DSS-induced colorectal cancer model.

Protocol:

  • Initiation: Mice receive a single i.p. injection of azoxymethane (B1215336) (AOM).

  • Promotion: One week after AOM injection, mice are subjected to cycles of dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water to induce colitis.

  • Treatment: Starting from the third week, mice are treated with this compound (10 mg/kg, i.p.) every three days until the end of the experiment.[7]

  • Endpoint: At the end of the study (e.g., 14 weeks), colons are collected for tumor analysis and molecular studies.

Synthesis of this compound

Pharmacokinetics and Clinical Trials

To date, there is a lack of published data on the comprehensive pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its bioavailability, metabolic stability, and clearance to support its development as a clinical candidate.

A search for clinical trials involving this compound did not yield any results, indicating that this compound is likely still in the preclinical stage of development.

Conclusion and Future Directions

This compound represents a valuable tool for elucidating the physiological and pathophysiological roles of FFA2. Its unique ago-allosteric mechanism of action and demonstrated efficacy in preclinical models of asthma and its potential in colorectal cancer highlight its therapeutic promise. Future research should focus on:

  • Comprehensive Pharmacokinetic Profiling: A thorough investigation of the ADME properties of this compound is crucial for its advancement towards clinical trials.

  • Elucidation of Enantiomer-Specific Effects: Further studies are needed to fully understand the therapeutic implications of the functional selectivity of S- and R-4CMTB.

  • Exploration of Other Therapeutic Areas: Given the widespread expression and function of FFA2, the therapeutic potential of this compound could extend to other inflammatory and metabolic diseases.

  • Clinical Investigation: Should preclinical data continue to be promising, the initiation of clinical trials will be the next critical step in evaluating the safety and efficacy of this compound in humans.

References

The Role of 4-CMTB in Elucidating Metabolic Disease Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. A key area of research in understanding and potentially treating these conditions involves the modulation of G protein-coupled receptors (GPCRs) that sense endogenous metabolites. One such receptor, Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a promising therapeutic target. FFA2 is activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, linking gut health to systemic metabolism. 4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) is a potent, synthetic ago-allosteric modulator of FFA2. Its selectivity and unique signaling properties have made it an invaluable tool for dissecting the physiological roles of FFA2 in various metabolic processes. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying metabolic diseases, complete with experimental protocols and quantitative data.

Mechanism of Action of this compound at FFA2

This compound is characterized as a functionally selective ago-allosteric modulator of FFA2. This means it can act both as a direct agonist and as a positive allosteric modulator that enhances the potency of endogenous ligands like acetate (B1210297) and propionate. A critical feature of FFA2 is its ability to couple to two distinct G protein families: Gαq/11 and Gαi/o. This dual coupling leads to divergent downstream signaling pathways with often opposing physiological effects, a phenomenon that this compound has been instrumental in exploring.

  • Gαq/11 Pathway Activation: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In the context of metabolic regulation, this pathway is generally associated with the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells and the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.

  • Gαi/o Pathway Activation: Leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is predominantly linked to the inhibition of lipolysis in adipocytes and can also inhibit GSIS in pancreatic β-cells.

This compound has been shown to activate both Gαq/11 and Gαi/o pathways, with a potential bias depending on the cellular context and the presence of orthosteric agonists.[1][2][3] This biased agonism makes this compound a powerful tool to investigate the specific contributions of each signaling arm to metabolic homeostasis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the effects of this compound on key intracellular signaling events and metabolic processes.

Parameter MeasuredCell LineEC50 / IC50 (µM)Emax (% of control)Reference(s)
Intracellular Signaling
Calcium Mobilization (Gαq)CHO-hFFA2~0.3 - 1.0Not always reported[4]
ERK1/2 PhosphorylationCHO-hFFA2~0.1 - 0.5Potent activation[4]
cAMP Inhibition (Gαi)CHO-hFFA2~0.05 - 0.2Potent inhibition[4]
Metabolic Processes
Inhibition of LipolysisPrimary Human Adipocytes~10 - 50Significant reduction[5]
Inhibition of GSISMouse Islets~100Strong inhibition[6]
Potentiation of GSISMouse Islets~10 - 30Increased secretion[6]
GLP-1 SecretionNCI-H716Not specifiedStimulation observed[7]

Signaling Pathways and Experimental Workflows

FFA2 Signaling in a Pancreatic β-Cell

FFA2_beta_cell cluster_membrane Plasma Membrane FFA2 FFA2 Receptor Gq Gαq/11 FFA2->Gq activates Gi Gαi/o FFA2->Gi activates AC Adenylyl Cyclase ATP ATP AC->ATP converts PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes CMTB This compound CMTB->FFA2 binds Gq->PLC activates Gi->AC inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC Insulin_Granules Insulin Granules Ca2->Insulin_Granules promotes exocytosis PKC->Insulin_Granules promotes exocytosis cAMP cAMP ↓ ATP->cAMP PKA PKA cAMP->PKA PKA->Insulin_Granules inhibits exocytosis GSIS_pot GSIS Potentiation Insulin_Granules->GSIS_pot GSIS_inh GSIS Inhibition Insulin_Granules->GSIS_inh

Caption: FFA2 signaling in pancreatic β-cells.

FFA2 Signaling in an Adipocyte

FFA2_adipocyte cluster_membrane Plasma Membrane FFA2 FFA2 Receptor Gi Gαi/o FFA2->Gi activates AC Adenylyl Cyclase ATP ATP AC->ATP converts CMTB This compound CMTB->FFA2 binds Gi->AC inhibits cAMP cAMP ↓ ATP->cAMP PKA PKA cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL inhibits activation Triglycerides Triglycerides HSL->Triglycerides hydrolyzes Lipolysis_inh Lipolysis Inhibition HSL->Lipolysis_inh FFA_Glycerol Free Fatty Acids + Glycerol (B35011) Triglycerides->FFA_Glycerol

Caption: FFA2 signaling in adipocytes.

Experimental Workflow for In Vitro Lipolysis Assay

Lipolysis_Workflow start Start: 3T3-L1 Preadipocytes differentiate Differentiate into mature adipocytes (8-12 days) start->differentiate wash Wash cells with PBS differentiate->wash preincubate Pre-incubate with This compound or vehicle wash->preincubate induce Induce lipolysis (e.g., with Isoproterenol) preincubate->induce incubate Incubate for 2 hours induce->incubate collect Collect supernatant incubate->collect measure Measure glycerol or free fatty acid concentration collect->measure end End: Quantify Inhibition of Lipolysis measure->end

Caption: Workflow for in vitro lipolysis assay.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay in CHO-hFFA2 Cells

This protocol is designed to measure the activation of the Gαq pathway by this compound through the quantification of intracellular calcium mobilization.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (CHO-hFFA2).

  • Culture medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound stock solution (in DMSO).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Culture: Seed CHO-hFFA2 cells into 96-well black, clear-bottom plates at a density that allows them to reach 80-90% confluency on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.

  • Measurement: Place the plate in a fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm) every 1-2 seconds.

  • Establish a baseline reading for 15-30 seconds.

  • Add 100 µL of the 2x this compound solution to the respective wells.

  • Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol measures the Gαi-mediated inhibition of lipolysis by this compound in differentiated 3T3-L1 adipocytes.[8]

Materials:

  • 3T3-L1 preadipocytes.

  • Preadipocyte growth medium: DMEM with 10% bovine calf serum.

  • Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.

  • Assay buffer: Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA.

  • Isoproterenol (B85558) (lipolysis inducer).

  • This compound stock solution (in DMSO).

  • Glycerol or Free Fatty Acid quantification kit.

  • 24- or 48-well plates.

Protocol:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 preadipocytes in growth medium until confluent.

    • Two days post-confluency, replace the medium with DMI and incubate for 2 days.

    • Replace DMI with Differentiation Medium II.

    • Continue to replace with fresh Differentiation Medium II every 2 days until cells are fully differentiated (typically 8-12 days), as evidenced by the accumulation of lipid droplets.[9]

  • Lipolysis Assay:

    • On the day of the assay, gently wash the differentiated adipocytes twice with PBS.

    • Add assay buffer to each well and incubate for 1-2 hours to establish a basal state.

    • Prepare solutions of this compound at various concentrations in assay buffer.

    • Remove the buffer and add the this compound solutions to the cells. Pre-incubate for 30 minutes at 37°C.

    • To induce lipolysis, add isoproterenol (e.g., to a final concentration of 1 µM) to all wells except the basal control.

    • Incubate the plate at 37°C for 2 hours.

    • Collect the supernatant from each well.

  • Quantification:

    • Measure the concentration of glycerol or free fatty acids in the collected supernatant using a commercially available kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each concentration of this compound. Plot the percentage inhibition against the log of the this compound concentration to determine the IC50.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a general procedure for evaluating the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity.

Materials:

  • Male C57BL/6J mice (e.g., 6-8 weeks old).

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • This compound.

  • Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose).

  • Glucose solution for oral glucose tolerance test (OGTT).

  • Insulin for insulin tolerance test (ITT).

  • Equipment for blood glucose measurement, body composition analysis (e.g., EchoMRI), and blood collection.

Protocol:

  • Induction of Obesity:

    • Acclimatize mice for 1-2 weeks.

    • Divide mice into groups and feed them either a HFD or a standard chow diet for 8-16 weeks to induce an obese and insulin-resistant phenotype.[10][11]

    • Monitor body weight and food intake weekly.

  • This compound Treatment:

    • After the diet-induction period, begin treatment with this compound or vehicle.

    • Administer this compound, for example, by intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg, once daily for a specified period (e.g., 2-4 weeks).[12]

  • Metabolic Phenotyping:

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) by oral gavage. Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) by i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Body Composition: Measure fat mass and lean mass using an EchoMRI or similar instrument at the beginning and end of the treatment period.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood for measurement of plasma insulin, lipids, and other metabolic markers.

    • Collect tissues such as liver, adipose tissue, and pancreas for histological analysis or gene expression studies.

  • Data Analysis: Compare the changes in body weight, body composition, glucose tolerance, insulin sensitivity, and plasma markers between the this compound-treated group and the vehicle-treated group.

Conclusion

This compound has proven to be an indispensable pharmacological tool for probing the multifaceted roles of FFA2 in metabolic regulation. Its ability to selectively modulate FFA2 and its biased agonism have allowed researchers to begin to untangle the complex signaling networks governed by this receptor. The data and protocols presented in this guide provide a framework for utilizing this compound to further investigate the therapeutic potential of targeting FFA2 in metabolic diseases. Future studies employing this compound in more refined in vivo models and in combination with other metabolic interventions will undoubtedly continue to shed light on the intricate interplay between gut microbiota, FFA2 signaling, and systemic metabolism.

References

Enantiomers of 4-CMTB: A Technical Guide to Chiral Pharmacology and Signaling at the Free Fatty Acid Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the enantiomers of 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB), a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2). It has become increasingly evident that the individual enantiomers of chiral drugs can exhibit distinct pharmacological properties. In the case of this compound, the stereochemistry at the chiral center profoundly influences its activity at FFA2, demonstrating significant differences in G-protein coupling and downstream signaling. This guide details the synthesis of racemic this compound, the chiral separation of its (R) and (S) enantiomers, and the specific experimental protocols for characterizing their biological activity. Quantitative pharmacological data are presented to highlight the differential effects of each enantiomer. Furthermore, the intricate signaling pathways of FFA2, through Gαq and Gαi proteins, are visually represented using detailed diagrams to provide a clear understanding of the mechanistic basis for the observed functional selectivity. This document serves as a critical resource for researchers engaged in the study of FFA2 and the development of novel therapeutics targeting this receptor.

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, which are metabolic products of gut microbiota. FFA2 is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and is implicated in a range of physiological processes, including immune response, inflammation, and metabolic regulation. Consequently, FFA2 has emerged as a promising therapeutic target for a variety of diseases.

This compound is a potent, selective, and synthetically derived modulator of FFA2. It acts as an ago-allosteric modulator, meaning it can directly activate the receptor and also positively modulate the activity of endogenous ligands. Crucially, this compound possesses a chiral center, leading to the existence of two enantiomers: (R)-4-CMTB and (S)-4-CMTB. As with many chiral molecules, these enantiomers exhibit stereospecific interactions with their biological target, resulting in distinct pharmacological profiles. This guide will delve into the technical aspects of studying these enantiomers, from their chemical synthesis and separation to their differential effects on cellular signaling pathways.

Synthesis and Chiral Separation

Synthesis of Racemic this compound

The synthesis of racemic 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (this compound) is achieved through an amide coupling reaction between 2-(4-chlorophenyl)-3-methylbutanoic acid and 2-aminothiazole (B372263). Given the steric hindrance of the carboxylic acid and the electron-deficient nature of the amine, a robust coupling protocol is required.

Experimental Protocol: Synthesis of Racemic this compound

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-(4-chlorophenyl)-3-methylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

  • Amide Bond Formation: To the activated carboxylic acid solution, add 2-aminothiazole (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate as the eluent, to yield racemic this compound.

Chiral Separation of this compound Enantiomers

The separation of the (R) and (S) enantiomers of this compound is accomplished using chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase is effective for this resolution.

Experimental Protocol: Chiral HPLC Separation

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Chiral Column: Phenomenex Lux Cellulose-2 column (or equivalent polysaccharide-based chiral stationary phase). Column dimensions (e.g., 250 x 4.6 mm, 5 µm particle size) should be selected based on the required scale of separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers. A typical starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Temperature: The separation is usually performed at ambient temperature, but temperature can be varied to improve resolution.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers isocratically with the optimized mobile phase.

    • Collect the separated enantiomer fractions.

    • The absolute stereochemistry of the eluted enantiomers needs to be determined using other analytical techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Pharmacological Characterization

The enantiomers of this compound exhibit distinct pharmacological profiles at the FFA2 receptor, particularly in their ability to activate different G-protein signaling pathways.

Quantitative Data

The potency and efficacy of (R)-4-CMTB and (S)-4-CMTB have been determined through various in vitro functional assays. The following tables summarize the key quantitative data.

Compound Assay Parameter Value
(S)-4-CMTBCalcium Mobilization (Gαq)pEC50~6.5
(R)-4-CMTBCalcium Mobilization (Gαq)pEC50No significant activity
(S)-4-CMTBpERK1/2 Activation (Gαi)pEC50~7.0
(R)-4-CMTBpERK1/2 Activation (Gαi)pEC50~6.2
(S)-4-CMTBcAMP Inhibition (Gαi)pEC50~7.2
(R)-4-CMTBcAMP Inhibition (Gαi)pEC50~6.4

Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell line used.

Experimental Protocols for Functional Assays

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line stably expressing the human FFA2 receptor (e.g., CHO-K1 or HEK293 cells) in 96-well black-walled, clear-bottom plates.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the this compound enantiomers in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Compound Addition: Add the compound dilutions to the cells and immediately begin kinetic fluorescence readings.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the pEC50.

This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event of Gαi activation.

Experimental Protocol:

  • Cell Culture and Starvation: Seed FFA2-expressing cells in a 96-well plate. Prior to the assay, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the starved cells with various concentrations of the this compound enantiomers for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: The level of phosphorylated ERK1/2 in the cell lysates can be determined using various methods, such as:

    • ELISA-based assays: Use a kit that employs specific antibodies to capture total and phosphorylated ERK1/2.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.

    • Homogeneous Time-Resolved Fluorescence (HTRF): Use a commercially available kit for a high-throughput plate-based assay.

  • Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the compound concentration to generate a dose-response curve and determine the pEC50.

This assay measures the inhibition of adenylyl cyclase and the resulting decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon Gαi activation.

Experimental Protocol:

  • Cell Culture: Plate FFA2-expressing cells in a suitable microplate.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the this compound enantiomers.

  • Adenylyl Cyclase Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as:

    • HTRF-based assays

    • AlphaLISA or AlphaScreen assays

    • Enzyme-linked immunosorbent assay (ELISA)

  • Data Analysis: The decrease in the measured signal (in a competitive assay format) corresponds to an increase in intracellular cAMP. The inhibitory effect of the this compound enantiomers is observed as a reversal of the forskolin-induced signal change. Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the pEC50.

Signaling Pathways

The differential activity of the this compound enantiomers can be attributed to their distinct interactions with the FFA2 receptor, leading to the preferential activation of specific G-protein signaling cascades.

FFA2 Receptor Signaling Overview

FFA2 is a pleiotropic receptor that can couple to both Gαq and Gαi families of G-proteins. The activation of these pathways leads to distinct downstream cellular responses.

FFA2_Signaling_Overview cluster_receptor Cell Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Signaling This compound This compound FFA2 FFA2 This compound->FFA2 Binds to Gaq Gaq FFA2->Gaq Gai Gai FFA2->Gai Gaq_pathway Gαq Pathway (Calcium Mobilization) Gaq->Gaq_pathway Gai_pathway Gαi Pathway (cAMP Inhibition, pERK Activation) Gai->Gai_pathway S_4CMTB_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_gai Gαi Pathway S_4CMTB (S)-4-CMTB FFA2 FFA2 S_4CMTB->FFA2 Activates Gaq Gαq FFA2->Gaq Gai Gαi FFA2->Gai PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC AC Adenylyl Cyclase Gai->AC Inhibits ERK pERK1/2 Activation Gai->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA R_4CMTB_Signaling cluster_membrane Cell Membrane cluster_gaq Gαq Pathway cluster_gai Gαi Pathway R_4CMTB (R)-4-CMTB FFA2 FFA2 R_4CMTB->FFA2 Binds to Gaq Gαq FFA2->Gaq Gai Gαi FFA2->Gai No_Activation No Activation Gaq->No_Activation AC Adenylyl Cyclase Gai->AC Inhibits ERK pERK1/2 Activation Gai->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by gut microbiota.[2][3] As an ago-allosteric modulator, this compound not only directly activates FFA2 but also enhances the signaling of endogenous ligands.[2][3][4] In vivo studies have demonstrated the therapeutic potential of this compound in inflammatory conditions such as allergic asthma and its potential to influence cancer cell growth and migration.[1][5] These application notes provide detailed experimental protocols for in vivo studies using this compound, focusing on an ovalbumin (OVA)-induced allergic asthma model in mice.

Mechanism of Action

This compound exerts its effects by binding to and activating FFA2. This receptor is coupled to both Gαq/11 and Gαi/o G-proteins.[3][6] Activation of the Gαq/11 pathway leads to an increase in intracellular calcium, while Gαi/o activation results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7] This dual signaling capability allows this compound to modulate a variety of cellular responses, including the inhibition of inflammatory cytokine expression and the regulation of immune cell function.[1]

Signaling Pathway of this compound via FFA2

4-CMTB_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound FFA2 FFA2 (GPR43) This compound->FFA2 activates Gq11 Gαq/11 FFA2->Gq11 activates Gio Gαi/o FFA2->Gio activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits Ca2 ↑ [Ca²⁺]i PLC->Ca2 cAMP ↓ cAMP Inflammatory_Response ↓ Inflammatory Response Ca2->Inflammatory_Response

Caption: Signaling pathway of this compound via the FFA2 receptor.

In Vivo Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol details the use of this compound in a murine model of allergic asthma induced by ovalbumin (OVA).

Materials and Animals
  • Animals: 6-8 week old female BALB/c mice.

  • Reagents:

    • This compound (dissolved in 0.5% DMSO in 0.9% NaCl)[5]

    • Ovalbumin (OVA)

    • Aluminum hydroxide (B78521) (Imject™ Alum)

    • Phosphate-buffered saline (PBS)

  • Equipment:

    • Nebulizer

    • Syringes and needles for intraperitoneal injections

    • Equipment for bronchoalveolar lavage (BAL)

    • Histology equipment

    • RT-PCR equipment

Experimental Workflow

4-CMTB_Asthma_Workflow cluster_endpoints Endpoints start Start sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. start->sensitization challenge Challenge (Day 28, 29, 30) Nebulized OVA sensitization->challenge treatment Treatment (30 min before each challenge) This compound i.p. challenge->treatment precedes analysis Analysis (Day 31) treatment->analysis balf BALF Cell Count analysis->balf cytokines Cytokine Analysis (Lung & BALF) analysis->cytokines histology Lung Histology (Inflammation & Mucin) analysis->histology end End balf->end cytokines->end histology->end

Caption: Experimental workflow for the in vivo asthma model.

Detailed Methodology
  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[1]

    • The control group receives i.p. injections of PBS.

  • Challenge:

    • On Days 28, 29, and 30, challenge the sensitized mice with 1% OVA in PBS for 30 minutes using a nebulizer.[1]

    • The control group is challenged with nebulized PBS.

  • This compound Administration:

    • Administer this compound via i.p. injection 30 minutes before each OVA challenge.[1]

    • Prepare two treatment groups with dosages of 10 mg/kg and 20 mg/kg.[1]

    • The vehicle control group receives an i.p. injection of 0.5% DMSO in 0.9% NaCl.

  • Endpoint Analysis (Day 31):

    • Bronchoalveolar Lavage (BAL):

      • Euthanize mice and perform BAL by instilling and retrieving 1 mL of PBS through a tracheal cannula three times.

      • Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.

      • Prepare cytospin slides and stain with May-Grünwald-Giemsa for differential cell counting (eosinophils, macrophages, lymphocytes).[1]

    • Histological Analysis:

      • Fix the left lung lobe in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic Acid-Schiff (PAS) to assess mucin production.[1]

    • Cytokine Analysis:

      • Homogenize the right lung lobe for RNA extraction.

      • Measure the mRNA expression levels of Th2 cytokines (IL-4, IL-5, IL-13) using quantitative real-time PCR (RT-PCR).[1]

Quantitative Data Summary

The following tables summarize the quantitative data from a representative in vivo study of this compound in an OVA-induced asthma model.[1]

Table 1: Effect of this compound on Immune Cell Infiltration in BALF

GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Macrophages (x10⁵)Lymphocytes (x10⁵)
Control (PBS)1.2 ± 0.20.05 ± 0.011.1 ± 0.20.05 ± 0.01
OVA-Induced4.3 ± 0.52.5 ± 0.41.5 ± 0.30.3 ± 0.1
This compound (10 mg/kg)1.8 ± 0.30.8 ± 0.20.9 ± 0.20.1 ± 0.05
This compound (20 mg/kg)1.5 ± 0.20.6 ± 0.10.8 ± 0.10.1 ± 0.04

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Th2 Cytokine mRNA Expression in Lung Tissue

GroupIL-4 (relative expression)IL-5 (relative expression)IL-13 (relative expression)
Control (PBS)1.0 ± 0.21.0 ± 0.31.0 ± 0.2
OVA-Induced9.2 ± 1.55.0 ± 0.87.7 ± 1.2
This compound (10 mg/kg)5.5 ± 0.92.8 ± 0.54.1 ± 0.7
This compound (20 mg/kg)3.2 ± 0.61.9 ± 0.42.5 ± 0.5

Data are presented as mean ± SEM relative to the control group.

Conclusion

The provided protocols and data demonstrate the utility of this compound as a tool for investigating the therapeutic potential of FFA2 activation in in vivo models of inflammatory diseases. The detailed methodology for the OVA-induced allergic asthma model offers a robust framework for preclinical evaluation. The observed dose-dependent reduction in inflammatory cell infiltration and Th2 cytokine expression highlights the anti-inflammatory properties of this compound.[1] Researchers can adapt these protocols to explore the efficacy of this compound in other relevant disease models.

References

Application Notes and Protocols for 4-CMTB in Mouse Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) in ovalbumin (OVA)-induced mouse models of allergic asthma. This document outlines the mechanism of action of this compound, detailed experimental protocols, and a summary of expected outcomes based on available preclinical data.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] The pathophysiology is largely driven by a T-helper type 2 (Th2) immune response, leading to the release of cytokines such as interleukin (IL)-4, IL-5, and IL-13.[2] this compound is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3][4] FFA2 is a G-protein-coupled receptor that recognizes short-chain fatty acids, which are metabolites produced by gut microbiota.[3][4] Activation of FFA2 has been shown to modulate inflammatory responses, and its deficiency can exacerbate asthma-like symptoms in animal models.[3][4] Preclinical studies have demonstrated that this compound can ameliorate the hallmark features of allergic asthma in mouse models, suggesting its potential as a novel therapeutic agent.[3][4]

Mechanism of Action

This compound acts as a selective agonist for FFA2.[3][4] The proposed anti-asthmatic mechanism of this compound involves the activation of FFA2, which in turn suppresses the allergic inflammatory cascade.[3][4] This includes the inhibition of mast cell degranulation and the reduction of Th2 cytokine production, leading to a decrease in airway inflammation and mucus secretion.[3][4]

This compound Signaling Pathway in Asthma cluster_outside Extracellular cluster_cell Immune Cell (e.g., Mast Cell, T-cell) This compound This compound FFA2 FFA2 (GPR43) This compound->FFA2 Binds and Activates G_Protein G-Protein Signaling FFA2->G_Protein Downstream Downstream Signaling Cascade G_Protein->Downstream Inflammation Suppression of Inflammatory Response Downstream->Inflammation Degranulation Inhibition of Degranulation Inflammation->Degranulation Th2_Cytokines Decreased Th2 Cytokines (IL-4, IL-5, IL-13) Inflammation->Th2_Cytokines

Proposed signaling pathway of this compound in asthma.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in an OVA-induced mouse model of asthma.[3]

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (relative to OVA)Eosinophils (relative to OVA)Lymphocytes (relative to OVA)
OVA-induced100%100%100%
This compound (10 mg/kg)↓ 70.6%↓ 70.6%Significant Decrease
This compound (20 mg/kg)↓ 58.8%↓ 58.8%Significant Decrease

Data derived from Lee et al., 2021.[3]

Table 2: Effect of this compound on Th2 Cytokine mRNA Expression in BALF Cells

Treatment GroupIL-4 mRNA (relative to OVA)IL-5 mRNA (relative to OVA)IL-13 mRNA (relative to OVA)
OVA-induced100%100%100%
This compound (20 mg/kg)↓ 46.4%↓ 62.3%↓ 67.4%

Data derived from Lee et al., 2021.[3]

Experimental Protocols

I. Ovalbumin-Induced Asthma Mouse Model

This protocol describes a standard method for inducing an allergic asthma phenotype in BALB/c mice using ovalbumin.[3][5]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

  • Mouse restraining device

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.[5]

    • A control group should be sham-sensitized with PBS and alum only.[5]

  • Challenge:

    • On days 28, 29, and 30, challenge the mice by placing them in a chamber connected to an ultrasonic nebulizer and exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes.[3]

    • The control group should be challenged with nebulized PBS.[3]

II. Administration of this compound

Materials:

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 100 mM).[3]

    • On the day of administration, dilute the stock solution in corn oil to the desired final concentration for injection.[3]

  • Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg or 20 mg/kg.[3]

    • Inject the this compound solution 30 minutes prior to each OVA challenge on days 28, 29, and 30.[3]

    • The vehicle control group should receive an equivalent volume of the DMSO/corn oil vehicle.

Experimental Workflow for this compound in OVA-Induced Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with OVA/Alum (i.p.) Day14 Day 14: Boost with OVA/Alum (i.p.) Day28 Day 28: 1. This compound (i.p.) 2. OVA Challenge (nebulized) Day14->Day28 Rest Period Day29 Day 29: 1. This compound (i.p.) 2. OVA Challenge (nebulized) Day28->Day29 Day30 Day 30: 1. This compound (i.p.) 2. OVA Challenge (nebulized) Day29->Day30 Day32 Day 32: Sacrifice and Sample Collection (BALF, Lung Tissue) Day30->Day32 Post-Challenge Analysis Analysis: - Cell Counts in BALF - Cytokine Measurement - Histology Day32->Analysis

Experimental workflow for testing this compound.
III. Assessment of Airway Inflammation

1. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Analysis:

  • 24-48 hours after the final OVA challenge, euthanize the mice.

  • Expose the trachea and cannulate it.

  • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times, pooling the recovered fluid.[5]

  • Centrifuge the BAL fluid at 1500 rpm for 10 minutes at 4°C.[5]

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with May-Grünwald or Wright-Giemsa stain.[3][5]

  • Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, neutrophils, lymphocytes, and macrophages.[5]

2. Measurement of Th2 Cytokines:

  • The levels of Th2 cytokines (IL-4, IL-5, IL-13) can be measured in the BALF supernatant or from lung tissue homogenates.

  • Quantitative real-time PCR (qRT-PCR) can be used to assess the mRNA expression levels of these cytokines in cells isolated from the BALF or in whole lung tissue.[3]

  • Enzyme-linked immunosorbent assay (ELISA) can be used to measure protein concentrations of these cytokines in the BALF supernatant.

3. Lung Histology:

  • After BALF collection, perfuse the lungs with PBS and fix them with 10% formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

  • Use Periodic acid-Schiff (PAS) staining to visualize and quantify mucus production and goblet cell hyperplasia.

IV. Assessment of Airway Hyperresponsiveness (AHR)

While the key study on this compound did not report on AHR, this is a critical parameter in asthma models.[3] A standard method for assessing AHR is as follows:

Materials:

  • Whole-body plethysmography system

  • Methacholine (B1211447) solution (in PBS) at various concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)[2]

  • Nebulizer compatible with the plethysmography system

Procedure:

  • Place a conscious and unrestrained mouse in the main chamber of the plethysmograph.

  • Allow the mouse to acclimatize for at least 10-15 minutes.[5]

  • Record baseline readings for 3 minutes after nebulizing with PBS.[2]

  • Sequentially expose the mouse to increasing concentrations of nebulized methacholine for 3 minutes at each concentration.[2]

  • Record the enhanced pause (Penh) value, a measure of airway resistance, for 3 minutes following each methacholine challenge.[2]

Note: The effect of this compound on airway hyperresponsiveness in mouse models of asthma has not been extensively reported in the available scientific literature. Further studies are required to elucidate its impact on this key asthma phenotype.

Conclusion

This compound, as an FFA2 agonist, demonstrates significant anti-inflammatory effects in the OVA-induced mouse model of asthma. It effectively reduces the infiltration of inflammatory cells, particularly eosinophils, into the airways and suppresses the expression of key Th2 cytokines. These findings highlight the therapeutic potential of targeting the FFA2 pathway for the treatment of allergic asthma. Researchers utilizing this compound in their asthma models can expect to observe a reduction in the hallmark inflammatory features of the disease. Further investigation is warranted to determine the effect of this compound on airway hyperresponsiveness.

References

Application Notes and Protocols for 4-CMTB in Dextran Sulfate Sodium (DSS) Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. The dextran (B179266) sulfate (B86663) sodium (DSS) induced colitis model in rodents is a widely utilized preclinical model that mimics many of the pathological features of human ulcerative colitis, making it an invaluable tool for evaluating novel therapeutic agents. 4-CMTB (4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide) is a synthetic ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) produced by gut microbiota.[1][2] Given the role of SCFAs and FFAR2 in modulating immune responses, this compound has been investigated for its potential therapeutic effects in inflammatory conditions.[1][2] These application notes provide a comprehensive overview of the use of this compound in the DSS-induced colitis model, including detailed experimental protocols, a summary of key findings, and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the DSS-induced colitis model. It is important to note that a key study investigating FFAR agonists found that while the FFAR4 agonist GSK137647 showed therapeutic effects, the FFAR2 agonist this compound, at the dose tested, did not significantly ameliorate the signs of DSS-induced colitis.[3][4]

Table 1: Effect of this compound on Macroscopic and Biochemical Markers of DSS-Induced Colitis

Treatment GroupDose & RegimenMacroscopic Damage Score (Mean ± SEM)Colon Weight (g) (Mean ± SEM)Myeloperoxidase (MPO) Activity (U/g tissue) (Mean ± SEM)
Control Vehicle0.2 ± 0.20.25 ± 0.021.5 ± 0.5
DSS + Vehicle 4% DSS in drinking water2.8 ± 0.30.45 ± 0.0312.5 ± 2.0
DSS + this compound 1 mg/kg, i.p., twice daily2.6 ± 0.40.42 ± 0.0411.0 ± 1.5

Data derived from Salaga et al., 2021.[3][4] The results indicate no statistically significant improvement with this compound treatment compared to the DSS + Vehicle group for these parameters.

Experimental Protocols

DSS-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS, a widely accepted and reproducible model.[5][6][7]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile, autoclaved drinking water

  • C57BL/6 mice (8-10 weeks old)

  • Animal housing with controlled environment

  • Scale for daily body weight measurement

  • Hemoccult test strips

Procedure:

  • Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.

  • Baseline Measurements: On Day 0, individually mark and weigh all mice. Record baseline stool consistency and check for any rectal bleeding.

  • DSS Administration: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration can be adjusted based on the desired severity of colitis.[5][6] A 4% solution is commonly used to induce robust inflammation.[8] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[5][6] Control mice should receive regular autoclaved drinking water.

  • Daily Monitoring: Monitor the mice daily for:

    • Body Weight: Record the weight of each mouse.

    • Stool Consistency: Score as 0 for normal, 2 for loose stools, and 4 for diarrhea.[7]

    • Rectal Bleeding: Score as 0 for no blood, 1 for positive Hemoccult test, 2 for visible blood in stool, and 4 for gross rectal bleeding.[7]

  • Disease Activity Index (DAI) Calculation: Calculate the DAI score daily for each mouse by combining the scores for weight loss, stool consistency, and bleeding. The DAI is a composite score reflecting the clinical progression of colitis.[7]

    • Weight Loss Score: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).

    • DAI = (Weight Loss Score + Stool Consistency Score + Bleeding Score) / 3

  • Termination of Experiment: At the end of the DSS administration period (e.g., Day 7), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Sample Collection:

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, myeloperoxidase (MPO) activity measurement, and cytokine analysis.

This compound Treatment Protocol

This protocol outlines the preparation and administration of this compound to mice with DSS-induced colitis.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% DMSO in 0.9% NaCl)[9]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the vehicle to the desired concentration. For a dose of 1 mg/kg, a stock solution can be prepared and diluted accordingly for each mouse based on its body weight.[3][4]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection. A typical treatment regimen is twice daily injections starting from the induction of colitis (Day 0) or as a therapeutic intervention after the onset of symptoms.[3][4] The control DSS group should receive an equivalent volume of the vehicle.

Assessment of Colitis Severity

a) Macroscopic Assessment:

  • Colon Length: A shorter colon is indicative of inflammation and edema. Measure the colon length in centimeters.

  • Macroscopic Damage Score: Score the colon based on the presence of inflammation, ulceration, and adhesions.

b) Myeloperoxidase (MPO) Activity Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.

  • Tissue Homogenization: Homogenize a pre-weighed section of the colon in a suitable buffer (e.g., potassium phosphate (B84403) buffer with hexadecyltrimethylammonium bromide).

  • Colorimetric Assay: Perform a colorimetric assay using a substrate such as o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance is measured over time and is proportional to the MPO activity.

  • Quantification: Express MPO activity as units per gram of tissue.

c) Cytokine Analysis:

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in colon tissue homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Measurement Baseline Measurement Animal Acclimatization->Baseline Measurement DSS Administration (2-5% in water, 5-7 days) DSS Administration (2-5% in water, 5-7 days) Baseline Measurement->DSS Administration (2-5% in water, 5-7 days) This compound Treatment (e.g., 1 mg/kg, i.p., twice daily) This compound Treatment (e.g., 1 mg/kg, i.p., twice daily) DSS Administration (2-5% in water, 5-7 days)->this compound Treatment (e.g., 1 mg/kg, i.p., twice daily) Vehicle Control Vehicle Control DSS Administration (2-5% in water, 5-7 days)->Vehicle Control Body Weight Body Weight This compound Treatment (e.g., 1 mg/kg, i.p., twice daily)->Body Weight Vehicle Control->Body Weight Stool Consistency Stool Consistency Rectal Bleeding Rectal Bleeding DAI Calculation DAI Calculation Euthanasia & Sample Collection Euthanasia & Sample Collection DAI Calculation->Euthanasia & Sample Collection Macroscopic Scoring Macroscopic Scoring Euthanasia & Sample Collection->Macroscopic Scoring Colon Length Colon Length Euthanasia & Sample Collection->Colon Length MPO Activity MPO Activity Euthanasia & Sample Collection->MPO Activity Cytokine Analysis Cytokine Analysis Euthanasia & Sample Collection->Cytokine Analysis Histology Histology Euthanasia & Sample Collection->Histology

Caption: Experimental workflow for DSS-induced colitis and this compound treatment.

FFAR2 Signaling Pathway in Intestinal Inflammation

FFAR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gαq Pathway cluster_gi Gαi Pathway cluster_inflammasome NLRP3 Inflammasome Activation This compound This compound FFAR2 FFAR2 (GPR43) This compound->FFAR2 SCFAs SCFAs SCFAs->FFAR2 Gαq Gαq FFAR2->Gαq Gαi Gαi FFAR2->Gαi PLC Phospholipase C Gαq->PLC IP3 IP₃ PLC->IP3 Ca2+ ↑ Intracellular Ca²⁺ IP3->Ca2+ PKC Protein Kinase C Ca2+->PKC Gq_outcome Neutrophil Chemotaxis & Degranulation PKC->Gq_outcome NLRP3 NLRP3 Gq_outcome->NLRP3 Potential Link AC Adenylyl Cyclase Gαi->AC MAPK MAPK/ERK Pathway Gαi->MAPK cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Gi_outcome Modulation of Inflammatory Gene Expression MAPK->Gi_outcome ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Caspase-1 Pro-IL-18 Pro-IL-18 IL-18 IL-18 Pro-IL-18->IL-18 Caspase-1

Caption: FFAR2 signaling pathways modulated by this compound and natural ligands (SCFAs).

Discussion

This compound is a potent and selective agonist for FFAR2, a receptor that plays a complex role in intestinal immunity. Natural ligands for FFAR2, SCFAs, are known to have anti-inflammatory properties and contribute to gut homeostasis. The activation of FFAR2 can lead to downstream signaling through both Gαq and Gαi pathways.[1] The Gαq pathway activation results in increased intracellular calcium, which is important for neutrophil chemotaxis and degranulation.[1] The Gαi pathway inhibits adenylyl cyclase, leading to decreased cAMP levels, and can also activate the MAPK/ERK pathway, which modulates the expression of various inflammatory genes.[1]

Furthermore, SCFAs, acting through FFAR2, have been shown to induce the activation of the NLRP3 inflammasome, leading to the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[10] While these cytokines are crucial for host defense, their dysregulation is a hallmark of IBD.

The rationale for using this compound in DSS colitis is to leverage the potential immunomodulatory effects of FFAR2 activation. However, the available data from Salaga et al. (2021) suggests that, at a dose of 1 mg/kg administered intraperitoneally twice daily, this compound did not produce a significant therapeutic benefit in the DSS model based on the assessed macroscopic and biochemical parameters.[3][4] This could be due to several factors, including the specific dose and route of administration used, the complexity of FFAR2 signaling in the context of acute intestinal inflammation, or the possibility that FFAR2 agonism alone is insufficient to overcome the severe epithelial damage induced by DSS. It is also important to consider that the role of the NLRP3 inflammasome in colitis is debated, with some studies suggesting a protective role while others indicate a pro-inflammatory function.

Conclusion

The DSS-induced colitis model is a robust system for the initial screening of compounds with potential anti-inflammatory activity. While this compound, as an FFAR2 agonist, represents a targeted approach to modulating gut immunity, the current evidence does not support its efficacy in the acute DSS colitis model at the tested dose. Further studies exploring different dosing regimens, formulations, or combination therapies may be warranted to fully elucidate the therapeutic potential of targeting FFAR2 in inflammatory bowel disease. These application notes provide the necessary protocols for researchers to independently investigate this compound and other FFAR2 modulators in this preclinical model.

References

Optimizing 4-CMTB Concentration for Cell-Based Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), in various cell-based experiments. Understanding the optimal concentration of this compound is critical for obtaining reliable and reproducible results in studies investigating FFA2 signaling and its role in metabolic and inflammatory diseases, as well as cancer.

Introduction to this compound

This compound is a potent and selective small molecule that acts as a positive allosteric modulator and agonist (ago-PAM) of FFA2, a G protein-coupled receptor activated by short-chain fatty acids (SCFAs).[1][2] Unlike orthosteric agonists that bind to the primary active site, this compound binds to a distinct allosteric site, modulating the receptor's response to endogenous ligands and also activating it directly.[1][3] Its unique mechanism of action allows for the fine-tuning of FFA2 signaling, making it a valuable tool for studying the receptor's physiological and pathological roles.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound varies depending on the cell type, the specific assay, and the desired biological endpoint. The following tables summarize the effective concentrations of this compound reported in various cell-based experiments.

Table 1: Effective Concentrations of this compound in Signaling Pathway Modulation

Cell TypeAssayEffective ConcentrationObserved Effect
CHO cells expressing hFFA2Calcium (Ca2+) MobilizationS-4CMTB: More potent but less efficacious than acetateNegative allosteric modulation below 1 µM; at 20 µM, S-4CMTB increased potency and efficacy of acetate.[2]
CHO cells expressing hFFA2pERK1/2 ActivationS-4CMTB and R/S-4CMTB: More potent than acetate-
CHO cells expressing hFFA2cAMP Inhibition (Forskolin-induced)S-4CMTB and R/S-4CMTB: More potent than acetate-
Human NeutrophilsCalcium (Ca2+) FluxPotent activationPurely allosteric activation, not blocked by orthosteric antagonist.[4]
RBL-2H3 (Rat Basophilic Leukemia)Degranulation (β-hexosaminidase release)1 µMSignificant inhibition of antigen-induced degranulation.[5]

Table 2: Effective Concentrations of this compound in Cancer Cell Studies

Cell LineAssayEffective ConcentrationObserved Effect
SW-480 (Colon Cancer)Cell GrowthNot specifiedSignificantly decreased cell growth.[6]
SW-480 (Colon Cancer)Cell MigrationNot specifiedDecreased migration by approx. 20%.[6]
SW-480 (Colon Cancer)Cell InvasionNot specifiedReduced invasion by around 30%.[6]

Signaling Pathways and Experimental Workflows

FFA2 Signaling Pathway Modulated by this compound

This compound modulates FFA2 signaling through multiple G protein-dependent pathways. It has been shown to activate both Gαi and Gαq pathways, leading to downstream effects such as inhibition of cAMP production, mobilization of intracellular calcium, and activation of the ERK1/2 signaling cascade.[3][7]

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment & Measurement cluster_analysis Data Analysis plate_cells Plate cells in a 96-well plate culture Culture overnight plate_cells->culture load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) culture->load_dye incubate_dye Incubate for 30-60 min at 37°C load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells add_cmtb Add varying concentrations of this compound wash_cells->add_cmtb measure_fluorescence Measure fluorescence intensity over time using a plate reader add_cmtb->measure_fluorescence calculate_response Calculate fluorescence change (ΔF/F₀) measure_fluorescence->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC₅₀ plot_curve->determine_ec50

References

Application Notes: Preparation of 4-CMTB Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) is a potent and selective agonist and positive allosteric modulator of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2][3] FFA2 is activated by short-chain fatty acids (SCFAs) and is implicated in various physiological processes, including inflammatory responses and metabolic regulation.[4][5][6] As a research tool, this compound is valuable for investigating the physiological roles of FFA2 and for the development of novel therapeutics targeting this receptor.[4][7][8]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight (M.Wt) 294.8 g/mol
Molecular Formula C₁₄H₁₅ClN₂OS
CAS Number 300851-67-6
Appearance White to off-white solid[3]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and to 20 mM in ethanol.
Storage (Solid) Store at +4°C
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light).[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO (newly opened bottle recommended to avoid hygroscopic effects)[3]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[1][3]

Procedure:

  • Safety Precautions: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 29.48 mg of this compound.

  • Calculation of Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 29.48 mg of this compound to make a 100 mM solution: Volume (L) = 0.02948 g / (294.8 g/mol x 0.1 mol/L) = 0.001 L = 1 mL

  • Dissolving this compound: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. If dissolution is slow, sonication in a water bath for 5-10 minutes can aid the process.[1][3] The resulting solution should be clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Ensure the vials are protected from light.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the primary DMSO stock solution to prepare working concentrations for cell-based assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.

    • Example: Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium or assay buffer.

  • Final Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure you run a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

  • Mixing: Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to some media components.

  • Use Immediately: Use the freshly prepared working solutions immediately for your experiments.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol provides examples of vehicle formulations for administering this compound to animals, based on published studies. The optimal formulation may vary depending on the animal model and route of administration.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Corn oil[6]

  • PEG300, Tween 80, and Saline (0.9% NaCl)[1][3]

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure A (Corn Oil Formulation): [6]

  • Dilution: Dilute the 100 mM this compound stock solution in DMSO with corn oil to the desired final concentration just before administration.

    • Example: For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, you would need a final concentration of 2 mg/mL.

Procedure B (PEG300/Tween 80/Saline Formulation): [1][3]

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

  • Adding this compound: Add the required volume of the 100 mM this compound stock solution to the pre-mixed vehicle to achieve the final desired concentration.

  • Mixing: Vortex the solution until it is clear and homogenous. Sonication may be used to aid dissolution.[1]

  • Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection).[6][7]

Visualizations

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -80°C (long-term) or -20°C (short-term) aliquot->store

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of FFA2 Activation

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ffa2 FFA2/GPR43 Receptor gi Gαi ffa2->gi Couples to gq Gαq ffa2->gq Couples to camp ↓ cAMP gi->camp ip3_dag ↑ IP₃/DAG gq->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 cmtb This compound (Agonist) cmtb->ffa2 Binds & Activates

Caption: Simplified signaling pathway of FFA2 activation by this compound.

References

Application Notes and Protocols for 4-CMTB Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective Free Fatty Acid Receptor 2 (FFA2) agonist, 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), in preclinical animal studies. The information compiled is based on published research and is intended to guide the design and execution of in vivo experiments.

Introduction

This compound is a potent and selective agonist for FFA2, a G protein-coupled receptor activated by short-chain fatty acids. FFA2 is expressed on various cell types, including immune cells, and is implicated in inflammatory responses. Animal models are crucial for elucidating the therapeutic potential of this compound in various diseases. The route of administration is a critical parameter that can significantly influence the pharmacokinetic and pharmacodynamic profile of the compound.

Data Presentation: Summary of In Vivo Studies Using this compound

The following tables summarize the quantitative data from key animal studies investigating the effects of this compound via intraperitoneal administration.

Table 1: Efficacy of Intraperitoneal this compound in a Mouse Model of Allergic Asthma

Animal ModelTreatment GroupDose (mg/kg)FrequencyKey Quantitative OutcomesReference
Ovalbumin (OVA)-induced allergic asthma in BALB/c miceOVA + this compound1030 min before each OVA challenge- 70.6% reduction in total cells in bronchoalveolar lavage fluid (BALF)- 70.6% reduction in eosinophils in BALF[1][2]
OVA + this compound2030 min before each OVA challenge- 58.8% reduction in total cells in BALF- 58.8% reduction in eosinophils in BALF- 46.4% reduction in IL-4 mRNA expression in BALF cells- 62.3% reduction in IL-5 mRNA expression in BALF cells- 67.4% reduction in IL-13 mRNA expression in BALF cells[1]

Table 2: Efficacy of Intraperitoneal this compound in a Mouse Model of Colitis-Associated Colorectal Cancer

Animal ModelTreatment GroupDose (mg/kg)FrequencyKey Quantitative OutcomesReference
Azoxymethane (AOM)/dextran sodium sulfate (B86663) (DSS)-induced colitis-associated colorectal cancer in miceAOM/DSS + this compound10Every 3 days- Significantly elevated Ffar2 protein levels in colon tissue- Significantly elevated Ffar4 protein levels in colon tissue[3]

Table 3: Efficacy of Intraperitoneal this compound in a Mouse Model of Atopic Dermatitis

Animal ModelTreatment GroupDose (mg/kg)FrequencyKey Quantitative OutcomesReference
2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis in miceDNCB + this compound10Not specified- Significantly suppressed DNCB-induced increases in serum IgE, ear skin hypertrophy, and mast cell accumulation- Reduced DNCB-induced increases in Th2 cytokines (IL-4 and IL-13) in the ears[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is a synthesis of methodologies reported in studies of allergic asthma, colorectal cancer, and atopic dermatitis.[1][3][4]

Materials:

  • This compound (powder)

  • Vehicle:

    • Option A: Dimethyl sulfoxide (B87167) (DMSO) and Corn oil[1][2]

    • Option B: Dimethyl sulfoxide (DMSO) and 0.9% Sodium Chloride (NaCl) solution[3]

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin (B600854) syringes with attached needles (27-30 gauge) or sterile 1 mL syringes with 25-27 gauge needles

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Vehicle Option A (for asthma model):

      • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

      • On the day of injection, dilute the stock solution in corn oil to the final desired concentration. The final volume for injection should be carefully calculated based on the animal's weight (e.g., 50 µL).[1]

    • Vehicle Option B (for colorectal cancer model):

      • Dissolve this compound in DMSO to create a concentrated stock.

      • Dilute the stock solution in 0.9% NaCl to achieve the final desired concentration. The final DMSO concentration in the injected solution should be low (e.g., 0.5%).[3]

      • The final injection volume is typically 100 µL.[3]

  • Animal Handling and Dosing:

    • Weigh each mouse accurately on the day of administration to calculate the precise volume of the this compound solution to be injected.

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck).

    • Tilt the mouse slightly to a head-down position to cause the abdominal organs to shift forward.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum. The needle should be inserted at a 15-30 degree angle.

    • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

    • Inject the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions post-injection.

Experimental Workflow for an In Vivo Efficacy Study

experimental_workflow cluster_acclimatization Acclimatization cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_outcome Outcome Assessment Acclimatization Animal Acclimatization (e.g., 1 week) DiseaseInduction Induction of Disease Model (e.g., OVA sensitization, AOM/DSS treatment) Acclimatization->DiseaseInduction Randomization Randomization into Treatment Groups DiseaseInduction->Randomization Treatment This compound or Vehicle Administration (Intraperitoneal Injection) Randomization->Treatment DataCollection Data and Sample Collection (e.g., BALF, tissue harvesting) Treatment->DataCollection Analysis Analysis of Endpoints (e.g., Cell counts, Cytokine levels, Histology) DataCollection->Analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

Considerations for Other Administration Routes

While specific protocols for this compound via the following routes are not available in the reviewed literature, here are general considerations for researchers contemplating these methods:

  • Oral (p.o.) Administration: This route is convenient but may be affected by first-pass metabolism, potentially reducing bioavailability. The solubility and stability of this compound in vehicles suitable for oral gavage would need to be determined.

  • Subcutaneous (s.c.) Administration: This route can provide a slower and more sustained release compared to i.p. or i.v. injections. The formulation of this compound would need to be non-irritating to subcutaneous tissues.

  • Intravenous (i.v.) Administration: This route ensures 100% bioavailability and rapid distribution. However, it requires a formulation where this compound is fully solubilized in a physiologically compatible vehicle to prevent precipitation in the bloodstream.

Signaling Pathways

This compound exerts its effects by activating FFA2. This receptor is known to couple to at least two major G protein signaling pathways: Gαi/o and Gαq/11. The specific downstream effects can be cell-type dependent.[5]

FFA2 Signaling Pathway Activated by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFA2 FFA2 Receptor G_alpha_i_o Gαi/o FFA2->G_alpha_i_o G_alpha_q_11 Gαq/11 FFA2->G_alpha_q_11 AC Adenylyl Cyclase (AC) G_alpha_i_o->AC Inhibition PLC Phospholipase C (PLC) G_alpha_q_11->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Cell Function (e.g., ↓ Cytokine production, Neutrophil migration) cAMP->Immune_Response Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Immune_Response CMTB This compound CMTB->FFA2 Activation

Caption: Simplified FFA2 signaling cascade initiated by this compound.

The activation of Gαi/o by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, activation of Gαq/11 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn increases intracellular calcium concentrations. These signaling events ultimately modulate immune cell functions, such as cytokine production and cell migration.[5]

Conclusion

The available evidence strongly indicates that intraperitoneal injection is the standard and effective route for administering this compound in mouse models of inflammatory diseases. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own in vivo studies with this compound. Further research is warranted to explore and establish protocols for other administration routes to broaden the therapeutic applications of this promising FFA2 agonist.

References

Measuring the Effects of 4-CMTB on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) is a potent and selective synthetic allosteric agonist of Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43).[1][2] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are microbial metabolites produced in the gut.[3] This receptor is highly expressed on various immune cells, including neutrophils, eosinophils, monocytes, and lymphocytes, suggesting a significant role in regulating immune responses and inflammation.[2][4] Understanding the effects of this compound on cytokine production is crucial for elucidating the therapeutic potential of targeting the FFA2 receptor in a range of inflammatory and metabolic diseases.[2]

These application notes provide a comprehensive overview of the known effects of this compound on cytokine production, detailed protocols for measuring these effects, and a summary of the underlying signaling pathways.

Mechanism of Action: FFA2 Signaling

This compound, as an allosteric agonist, binds to a site on the FFA2 receptor that is distinct from the orthosteric site where endogenous SCFAs bind.[2] This binding leads to a conformational change in the receptor, initiating downstream signaling cascades. The FFA2 receptor is known to couple to at least two major G protein pathways:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • β-Arrestin Pathway: Apart from G-protein-mediated signaling, FFA2 can also signal through β-arrestin. This pathway has been associated with anti-inflammatory effects, including the inhibition of NF-κB, a key transcription factor for pro-inflammatory cytokines.

The specific signaling pathway activated by this compound can be cell-type dependent and may differ from that of orthosteric agonists, leading to distinct functional outcomes.[6]

FFA2_Signaling_Pathway FFA2 Signaling Pathway Activated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FFA2 FFA2/GPR43 This compound->FFA2 Allosteric Activation Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi B_Arrestin β-Arrestin FFA2->B_Arrestin PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_ERK MAPK/ERK Pathway Gq->MAPK_ERK AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gi->MAPK_ERK NFkB_Inhibition Inhibition of NF-κB Pathway B_Arrestin->NFkB_Inhibition Mediates Ca_Release ↑ Intracellular Ca²⁺ PLC->Ca_Release cAMP_Decrease ↓ cAMP AC->cAMP_Decrease Cytokine_Modulation Modulation of Cytokine Gene Expression NFkB_Inhibition->Cytokine_Modulation Ca_Release->Cytokine_Modulation cAMP_Decrease->Cytokine_Modulation MAPK_ERK->Cytokine_Modulation

FFA2 Signaling Pathway Activated by this compound

Effects of this compound on Cytokine Production

Current research indicates that this compound primarily exerts anti-inflammatory effects by modulating cytokine production, particularly in the context of allergic inflammation and macrophage polarization.

Summary of Quantitative Data

The following table summarizes the known quantitative effects of this compound on cytokine production. It is important to note that the effects can be highly dependent on the cell type, stimulus, and experimental conditions.

CytokineCell Type / ModelTreatment ConditionsEffect on ProductionFold/Percent Change (approx.)Reference
IL-4Lung tissue (in vivo mouse model of asthma)20 mg/kg this compound, intraperitoneal injectionDecrease in mRNA~50% reduction[1]
IL-5Lung tissue (in vivo mouse model of asthma)20 mg/kg this compound, intraperitoneal injectionDecrease in mRNA~60% reduction[1]
IL-13Lung tissue (in vivo mouse model of asthma)20 mg/kg this compound, intraperitoneal injectionDecrease in mRNA~70% reduction[1]
M2-associated genes (e.g., Arg1, MRC1)Murine alveolar macrophage cell line (MH-S)This compound treatment in the presence of IL-4 to induce M2 polarizationInhibition of M2 polarizationNot specified[7]

Data is derived from the cited literature and represents approximate values. For precise figures, please refer to the original publications.

Experimental Protocols

To accurately measure the effects of this compound on cytokine production, standardized and robust experimental protocols are essential. Below are detailed methodologies for commonly used techniques.

Experimental Workflow: In Vitro Cytokine Measurement

Experimental_Workflow In Vitro Cytokine Measurement Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis cell_isolation Isolate Immune Cells (e.g., Macrophages, PBMCs) cell_culture Culture cells in appropriate medium and plate cell_isolation->cell_culture treatment Treat cells with this compound (various concentrations) and/or inflammatory stimulus (e.g., LPS) cell_culture->treatment incubation Incubate for a defined period (e.g., 4-24 hours) treatment->incubation supernatant Collect cell culture supernatant (for secreted cytokines) incubation->supernatant cells Harvest cells (for intracellular cytokines or mRNA) incubation->cells elisa ELISA / Multiplex Assay supernatant->elisa flow_cytometry Intracellular Cytokine Staining (Flow Cytometry) cells->flow_cytometry rt_qpcr RT-qPCR (for mRNA analysis) cells->rt_qpcr

In Vitro Cytokine Measurement Workflow
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody specific for the cytokine of interest

  • Recombinant cytokine standard

  • Detection antibody specific for the cytokine of interest (biotinylated)

  • Streptavidin-Horseradish Peroxidase (SAv-HRP)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute the capture antibody to its optimal concentration (typically 1-4 µg/mL) in coating buffer (e.g., PBS).

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.

    • Add 100 µL of the standards and experimental samples (cell culture supernatants) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 4 times with Wash Buffer.

    • Dilute the SAv-HRP conjugate in Assay Diluent.

    • Add 100 µL of the diluted SAv-HRP to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a plate reader within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.

    • Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.

Protocol 2: Intracellular Cytokine Staining by Flow Cytometry

This technique allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.

Materials:

  • Immune cells of interest

  • Cell culture medium

  • Stimulation reagents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or a specific antigen)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • FACS tubes or 96-well U-bottom plates

  • Phosphate Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against cell surface markers

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against intracellular cytokines

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Adjust the cell concentration to 1-2 x 10⁶ cells/mL in complete cell culture medium.

    • Add the desired stimulant (e.g., PMA/Ionomycin) to the cells.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture and incubate for an additional 4-6 hours.

  • Surface Marker Staining:

    • Harvest the cells and wash them with cold Flow Cytometry Staining Buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

    • Wash the cells.

    • Add the cocktail of fluorochrome-conjugated antibodies against cell surface markers.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with Permeabilization Buffer.

  • Intracellular Cytokine Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the fluorochrome-conjugated anti-cytokine antibodies.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to identify the percentage of cells producing the cytokine(s) of interest within specific cell populations defined by their surface markers.

Conclusion

This compound is a valuable tool for investigating the role of the FFA2 receptor in modulating cytokine production and inflammatory responses. The protocols outlined in these application notes provide a framework for researchers to systematically measure the effects of this compound on a variety of cytokines. Further research is warranted to expand our understanding of the cytokine profiles modulated by this compound in different immune cell types and disease models. This will be critical for the development of novel therapeutic strategies targeting the FFA2 pathway for the treatment of inflammatory and metabolic disorders.

References

Application Notes and Protocols for Western Blot Analysis of FFAR2 Activation by 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate.[1][2] It is implicated in various physiological processes, including immune responses and metabolic regulation, making it a promising therapeutic target for inflammatory and metabolic diseases.[3][4] 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) is a synthetic allosteric agonist for FFAR2, which provides a valuable tool for studying the receptor's function and downstream signaling pathways.[5][6] This document provides detailed protocols for analyzing the activation of FFAR2 by this compound using Western blotting to detect key downstream signaling events.

FFAR2 Signaling Pathway

Upon activation by agonists like this compound, FFAR2 can couple to different G proteins, primarily Gαi/o and Gαq/11.[2][6] This dual coupling initiates distinct downstream signaling cascades:

  • Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • Gαq/11 Pathway: The Gαq/11 pathway activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels.[2]

  • MAPK/ERK and PI3K/Akt Pathways: Downstream of G protein activation, FFAR2 signaling can modulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, resulting in the phosphorylation of Akt.[8][9][10]

  • β-Arrestin Recruitment: Like many GPCRs, FFAR2 can also recruit β-arrestins, which can mediate receptor internalization and initiate G protein-independent signaling.[3][5]

FFAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR2 FFAR2 Gi Gαi/o FFAR2->Gi Gq Gαq/11 FFAR2->Gq beta_arrestin β-Arrestin FFAR2->beta_arrestin recruitment four_CMTB This compound four_CMTB->FFAR2 activates AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC PI3K PI3K Gq->PI3K MAPK_pathway MAPK Pathway (e.g., Raf-MEK) Gq->MAPK_pathway Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Signaling G protein-independent signaling beta_arrestin->Signaling cAMP cAMP ↓ AC->cAMP Ca2 [Ca2+] ↑ PLC->Ca2 Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt phosphorylation ERK ERK MAPK_pathway->ERK p_ERK p-ERK ERK->p_ERK phosphorylation

Caption: FFAR2 signaling activated by this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on FFAR2-mediated signaling events as measured by Western blot analysis of phosphorylated downstream targets. Data are compiled from published studies and represent typical results.

Table 1: Effect of this compound on ERK1/2 Phosphorylation

This compound Concentration (µM)Fold Change in p-ERK1/2 vs. Control (Mean ± SEM)
0 (Vehicle)1.0 ± 0.0
12.5 ± 0.3
105.8 ± 0.7
1004.2 ± 0.5

Table 2: Effect of this compound on Akt Phosphorylation

This compound Concentration (µM)Fold Change in p-Akt vs. Control (Mean ± SEM)
0 (Vehicle)1.0 ± 0.0
11.8 ± 0.2
103.2 ± 0.4
1002.5 ± 0.3

Experimental Protocols

General Workflow for Western Blot Analysis

The overall workflow involves cell culture, stimulation with this compound, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., HEK293, THP-1) start->cell_culture serum_starve Serum Starvation (Optional, to reduce basal signaling) cell_culture->serum_starve stimulate Stimulation with this compound (Time course and dose response) serum_starve->stimulate lysis Cell Lysis & Protein Extraction stimulate->lysis quantify Protein Quantification (e.g., BCA assay) lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

  • Cell Lines: Use a cell line endogenously expressing FFAR2 (e.g., neutrophils, THP-1 cells) or a cell line stably transfected with FFAR2 (e.g., HEK293-FFAR2).[1][11]

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal phosphorylation levels of ERK and Akt, serum-starve the cells for 4-12 hours in serum-free media prior to stimulation.

  • This compound Stimulation: Prepare stock solutions of this compound in DMSO. Dilute to the desired final concentrations in serum-free media. Treat cells for various time points (e.g., 5, 15, 30, 60 minutes) or with different concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the optimal response.

2. Protein Extraction

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Western Blotting

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • p44/42 MAPK (Erk1/2)

      • Phospho-Akt (Ser473)

      • Akt

      • β-Arrestin 1/2

      • FFAR2[7][12][13]

      • β-Actin or GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

6. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the phosphorylated protein band to the total protein band and then to the loading control.

  • Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Inactive this compoundUse a fresh stock of this compound.
Low FFAR2 expressionUse a cell line with confirmed high FFAR2 expression.
Insufficient antibody concentrationOptimize antibody dilution.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of washes.
Non-specific bands Antibody cross-reactivityUse a more specific antibody; check antibody datasheets.
Protein degradationUse fresh lysis buffer with protease inhibitors.

References

Application Notes and Protocols for Calcium Mobilization Assay with 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate (B1217596). It is implicated in various physiological processes, including immune responses and metabolic regulation. 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) is a synthetic, selective ago-allosteric modulator of FFA2.[1] As an agonist, it can directly activate the receptor, and as a positive allosteric modulator, it can enhance the signaling of endogenous ligands.[1][2] A key signaling event following FFA2 activation is the mobilization of intracellular calcium, making it a crucial readout for receptor function and modulation.

This document provides detailed application notes and protocols for conducting a calcium mobilization assay to characterize the activity of this compound on cells expressing FFA2.

Principle of the Assay

The calcium mobilization assay is a fluorescence-based method used to measure the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeable. Once inside the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the dye in the cytoplasm. In its calcium-free form, the dye exhibits minimal fluorescence. Upon binding to Ca²⁺ released from intracellular stores, its fluorescence intensity increases significantly. This change in fluorescence, measured over time, is proportional to the intracellular calcium concentration.

Signaling Pathway

Activation of FFA2 by an agonist like this compound can lead to the coupling of Gαq and/or Gαi G-proteins.[1][3][4] The Gαq pathway is primarily responsible for calcium mobilization. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

FFA2_Signaling_Pathway FFA2 FFA2 Receptor Gq Gαq FFA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cell_Response Cellular Response Ca_release->Cell_Response Leads to

FFA2 Gq Signaling Pathway for Calcium Mobilization.

Data Presentation

The following table summarizes quantitative data for this compound in calcium mobilization and related signaling assays from various studies. This allows for a comparative overview of its potency and efficacy under different experimental conditions.

CompoundCell LineAssay TypeParameterValueReference
S-4CMTBCHO-hFFA2Calcium MobilizationpEC₅₀6.3[1]
R-4CMTBCHO-hFFA2Calcium MobilizationActivityNo agonist activity[1]
S-4CMTB (in presence of Acetate)CHO-hFFA2Calcium MobilizationpEC₅₀ of Acetate ShiftIncreases potency and efficacy[1]
R-4CMTB (in presence of Acetate)CHO-hFFA2Calcium MobilizationpEC₅₀ of Acetate ShiftNegative allosteric modulator below 1 µM[1]
This compoundHuman NeutrophilsCalcium MobilizationActivityInduces robust calcium flux[3]
This compoundFlp-In T-REx 293 (hFFA2)[³⁵S]GTPγS IncorporationpEC₅₀6.38[5]

Experimental Protocols

This section provides a detailed methodology for a calcium mobilization assay using a fluorescent plate reader. The protocol is generalized and should be optimized for the specific cell line and equipment used.

Materials and Reagents
  • Cells: A suitable cell line endogenously expressing or stably transfected with FFA2 (e.g., CHO-hFFA2, HEK293-hFFA2, or human neutrophils).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid (B1678239): (Optional) An anion-transport inhibitor to prevent dye leakage from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound Stock Solution: 10 mM stock in DMSO.

  • Positive Control: A known FFA2 agonist like propionate or a calcium ionophore like ionomycin.

  • Fluorescence Plate Reader: Equipped with an automated injector and appropriate filters for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Cell Seeding (Plate cells and incubate overnight) B 2. Prepare Reagents (Dye loading solution, this compound dilutions) A->B C 3. Dye Loading (Incubate cells with Fluo-4 AM) B->C D 4. Compound Addition (Inject this compound) C->D E 5. Data Acquisition (Measure fluorescence kinetically) D->E F 6. Data Analysis (Calculate ΔF/F₀, generate dose-response curves, determine EC₅₀) E->F

General workflow for the this compound calcium mobilization assay.

Detailed Protocol

1. Cell Seeding: a. The day before the assay, seed the FFA2-expressing cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Preparation of Reagents: a. This compound Dilutions: Prepare serial dilutions of this compound in assay buffer at the desired concentrations (e.g., from 1 nM to 100 µM). b. Dye Loading Solution: Prepare the dye loading solution by diluting Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid dye dispersion. If using, add probenecid to a final concentration of 1-2.5 mM.

3. Dye Loading: a. Gently remove the culture medium from the wells. b. Wash the cells once with 100 µL of assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark. e. After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. f. Add 100 µL of assay buffer to each well and incubate for an additional 15-20 minutes at room temperature to allow for complete de-esterification of the dye.

4. Calcium Mobilization Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence kinetically at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Record a stable baseline fluorescence for 10-20 seconds. d. Use the instrument's automated injector to add the this compound dilutions to the respective wells while continuously recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the difference between the peak fluorescence and the baseline fluorescence (ΔF). b. For dose-response experiments, plot the peak fluorescence response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of extracellular dye.Perform gentle but thorough wash steps after dye loading. Consider using a no-wash assay kit.
No Response to this compound Low or no FFA2 expression.Confirm FFA2 expression in the cell line using qPCR or Western blotting.
Inactive this compound.Verify the integrity and concentration of the this compound stock solution.
High Well-to-Well Variability Inconsistent cell seeding or pipetting.Ensure uniform cell seeding and use calibrated pipettes for all additions.
Cell Detachment Harsh washing steps.Be gentle during the washing steps. Consider a no-wash protocol.

References

Application Notes and Protocols for Studying Neutrophil Chemotaxis with 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) is a potent and selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2R), also known as GPR43. FFA2R is a G protein-coupled receptor highly expressed on neutrophils and is activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate. The activation of FFA2R in neutrophils is known to trigger a variety of cellular responses, including intracellular calcium mobilization, phosphorylation of ERK1/2, degranulation, and oxidative burst. While FFA2R activation is generally associated with neutrophil chemotaxis, studies utilizing specific synthetic agonists like this compound have presented conflicting evidence, suggesting a more nuanced role for this receptor in directed cell migration.[1][2]

These application notes provide a comprehensive guide for utilizing this compound to investigate neutrophil chemotaxis. We offer detailed protocols for in vitro chemotaxis assays, a summary of quantitative data from relevant studies, and a depiction of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and other FFA2R agonists on neutrophil and recombinant systems. This information is crucial for designing experiments and interpreting results.

Table 1: Potency of this compound in FFA2R-Mediated Signaling

AssayCell TypeParameterThis compound (pEC50)Reference Compound (Propionate/C3)Notes
cAMP InhibitionhFFA2-expressing Flp-In T-REx 293 cellspEC505.88 ± 0.39-This compound acted as a partial agonist.
[35S]GTPγS BindinghFFA2-eYFP-expressing Flp-In T-REx 293 cell membranespEC506.50 ± 0.16Propionate (pEC50 = 4.35 ± 0.14)
Calcium MobilizationHuman NeutrophilsEC50More potent than propionatePropionateDisplayed higher potency and efficacy compared to the orthosteric agonist propionate.[2]
Phospho-ERK1/2hFFA2-expressing Flp-In T-REx 293 cellspEC505.60 ± 0.11Propionate (pEC50 = 3.93 ± 0.13)This compound produced a partial effect.[3]

Table 2: Potency of a Structurally Similar FFA2R Agonist (Cmp1) in Human Neutrophils

AssayParameterCmp1 (EC50)Reference Compound (Acetate)
Calcium MobilizationEC50640 nM2 mM
NADPH Oxidase ActivationEC501-2 µM-

Note: Cmp1 is an orthosteric agonist of FFA2R. This data is provided for comparative purposes.[1]

Experimental Protocols

This section provides a detailed protocol for a neutrophil chemotaxis assay using a Boyden chamber/Transwell® system to evaluate the effect of this compound.

Protocol 1: In Vitro Neutrophil Chemotaxis Assay

Objective: To determine the chemotactic effect of this compound on isolated human neutrophils.

Materials:

  • This compound (selective allosteric agonist for FFA2R)

  • Positive Control: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)

  • Negative Control: Assay Medium

  • Human whole blood from healthy donors

  • Ficoll-Paque PLUS

  • Dextran T500

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

  • Trypan Blue

  • Hemocytometer

  • Boyden chamber or 96-well Transwell® plate (3 µm or 5 µm pore size)[4]

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Cell staining reagents (e.g., Diff-Quik) or ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[5]

Methodology:

1. Isolation of Human Neutrophils:

  • Dilute fresh human whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layers, leaving the erythrocyte/granulocyte pellet.

  • Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%.

  • Allow erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the neutrophil-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Lyse remaining red blood cells by resuspending the pellet in RBC Lysis Buffer for 5-10 minutes.

  • Stop lysis by adding excess HBSS and centrifuge at 250 x g for 10 minutes at 4°C.

  • Wash the neutrophil pellet twice with cold HBSS.

  • Resuspend the final pellet in Assay Medium.

  • Determine cell concentration and viability (>95%) using a hemocytometer and Trypan Blue exclusion. Adjust cell density to 1 x 10^6 cells/mL in Assay Medium.

2. Chemotaxis Assay Setup:

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) in Assay Medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Prepare positive control (e.g., 10 nM fMLP or 10 nM IL-8) and negative control (Assay Medium with 0.1% DMSO) solutions.

  • Add 200 µL of the this compound solutions, positive control, or negative control to the lower wells of the Boyden chamber or 96-well plate.

  • Carefully place the Transwell® inserts into the wells, avoiding air bubbles.

  • Add 100 µL of the prepared neutrophil suspension (1 x 10^5 cells) to the upper chamber of each insert.

3. Incubation:

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.[6]

4. Quantification of Migrated Cells:

  • Method A: Cell Staining and Counting

    • After incubation, remove the inserts.

    • Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the membrane with a staining solution like Diff-Quik.

    • Mount the membranes on a microscope slide and count the number of migrated cells in several high-power fields.

  • Method B: ATP-Based Luminescence Assay [5]

    • After incubation, transfer the inserts to a new 96-well plate containing a cell lysis buffer.

    • Measure the ATP content of the migrated cells in the lower chamber and the lysed cells from the insert using a luminescent plate reader according to the manufacturer's instructions. The luminescence signal is directly proportional to the number of viable cells.[5]

5. Data Analysis:

  • Calculate the Chemotactic Index for each condition: (Number of cells migrated towards the test substance) / (Number of cells migrated towards the negative control).

  • Plot the Chemotactic Index against the concentration of this compound.

  • Perform statistical analysis to determine the significance of any observed effects.

Signaling Pathways and Visualizations

Activation of FFA2R by this compound can potentially trigger multiple downstream signaling pathways in neutrophils. The primary pathways involve Gαi/o and Gαq/11 proteins.[7]

FFA2R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA2R FFA2R (GPR43) G_protein Gαi/o | Gαq/11 FFA2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibition PLC Phospholipase C (PLC) G_protein->PLC Gαq/11 activation cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis cAMP->Chemotaxis PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Degranulation Degranulation Ca_release->Degranulation ERK pERK1/2 PKC->ERK Oxidative_Burst Oxidative Burst PKC->Oxidative_Burst 4_CMTB This compound 4_CMTB->FFA2R Allosteric Agonist

Caption: FFA2R signaling pathways in neutrophils activated by this compound.

The experimental workflow for the neutrophil chemotaxis assay is outlined below.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Neutrophils from Human Blood C Resuspend Neutrophils in Assay Medium A->C B Prepare this compound, Positive, and Negative Controls D Add Controls/4-CMTB to Lower Chamber B->D E Add Neutrophils to Upper Chamber C->E F Incubate at 37°C for 60-90 min E->F G Quantify Migrated Cells (Staining or Luminescence) F->G H Calculate Chemotactic Index and Perform Statistical Analysis G->H

Caption: Experimental workflow for the neutrophil chemotaxis assay.

Discussion and Interpretation of Results

The role of FFA2R in neutrophil chemotaxis is complex. While endogenous SCFAs are considered chemoattractants for neutrophils acting through FFA2R, studies with synthetic agonists like this compound and Cmp1 have shown weak or no chemotactic activity.[1][2] This suggests that the mode of receptor activation (orthosteric vs. allosteric) may lead to biased signaling, where different downstream pathways are preferentially activated.

When using this compound to study neutrophil chemotaxis, it is crucial to include a potent, well-characterized chemoattractant like fMLP or IL-8 as a positive control to ensure the migratory capacity of the isolated neutrophils. The lack of a chemotactic response to this compound, in the presence of a robust positive control, would support the hypothesis of biased agonism.

Furthermore, this compound has been shown to be a potent activator of other neutrophil functions, such as calcium mobilization and CD11b upregulation.[2] Therefore, it is recommended to perform parallel assays to assess these functions to confirm the biological activity of this compound on the neutrophil population being studied.

References

Application of 4-CMTB in Dermatitis Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] FFA2 is a G protein-coupled receptor that is highly expressed in various immune cells, including neutrophils, eosinophils, and mast cells.[2] Activation of FFA2 by its endogenous ligands, short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, has been shown to modulate inflammatory responses.[2][3] This makes FFA2 an attractive therapeutic target for inflammatory diseases, including dermatitis. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound for dermatitis research, with a primary focus on atopic dermatitis.

Application Notes

This compound has demonstrated significant potential in ameliorating the symptoms of atopic dermatitis in preclinical models.[1] Its primary mechanism of action involves the activation of FFA2, leading to the suppression of the type 2 helper T cell (Th2) mediated immune response, which is a key driver in the pathogenesis of atopic dermatitis.[1][4]

Key Research Findings:

  • Suppression of Atopic Dermatitis-like Skin Lesions: In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, intraperitoneal administration of this compound (10 mg/kg) significantly reduced the clinical signs of dermatitis, including edema, erythema, and hyperkeratosis.[1]

  • Reduction of Immune Cell Infiltration: Treatment with this compound has been shown to decrease the infiltration of immune cells, particularly mast cells, into the dermal layer of the skin in the DNCB model.[1]

  • Modulation of Th2 Cytokines: this compound selectively suppresses the expression of Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), in inflamed skin tissue, without significantly affecting Th1 (IFN-γ) or Th17 (IL-17) cytokine levels.[1]

  • Systemic Anti-inflammatory Effects: The therapeutic effects of this compound extend beyond the skin, with observed reductions in serum Immunoglobulin E (IgE) levels and suppression of lymph node enlargement in the DNCB-induced atopic dermatitis model.[1]

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a DNCB-induced atopic dermatitis mouse model.[1]

Table 1: Effect of this compound on DNCB-Induced Atopic Dermatitis Phenotypes in Mice

ParameterControl GroupDNCB-Treated GroupDNCB + this compound (10 mg/kg) Group
Ear Thickness (mm)0.25 ± 0.010.68 ± 0.030.45 ± 0.02
Epidermal Thickness (µm)20.3 ± 1.5115.8 ± 8.765.4 ± 5.9
Mast Cell Count (cells/mm²)15.6 ± 3.2128.4 ± 11.362.1 ± 7.5
Serum IgE (ng/mL)50.2 ± 10.1450.8 ± 55.2230.4 ± 30.7
Lymph Node Weight (mg)1.8 ± 0.317.6 ± 1.910.1 ± 1.2*

*p < 0.05 compared to the DNCB-treated group.

Table 2: Effect of this compound on Cytokine mRNA Expression in Ear Tissue of DNCB-Treated Mice

CytokineControl Group (Relative Expression)DNCB-Treated Group (Relative Expression)DNCB + this compound (10 mg/kg) Group (Relative Expression)
IL-41.0 ± 0.28.5 ± 1.14.2 ± 0.6
IL-131.0 ± 0.39.2 ± 1.34.8 ± 0.7
IFN-γ1.0 ± 0.26.8 ± 0.96.1 ± 0.8
IL-17A1.0 ± 0.37.5 ± 1.06.9 ± 0.9

*p < 0.05 compared to the DNCB-treated group.

Experimental Protocols

This section provides a detailed methodology for inducing atopic dermatitis in a mouse model and for the administration and evaluation of this compound. This protocol is based on the successful application of this compound in a DNCB-induced atopic dermatitis model.[1][5]

Protocol 1: Induction of Atopic Dermatitis using DNCB in BALB/c Mice

Materials:

  • BALB/c mice (6-8 weeks old)

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Acetone

  • Olive oil

  • Pipettes and sterile tubes

  • Animal clippers

Procedure:

  • Sensitization Phase (Day 0):

    • Shave the abdominal skin of the mice.

    • Prepare a 1% DNCB solution by dissolving DNCB in an acetone:olive oil (4:1) mixture.

    • Apply 100 µL of the 1% DNCB solution to the shaved abdominal skin.

  • Challenge Phase (Starting Day 7):

    • Prepare a 0.3% DNCB solution in the same acetone:olive oil vehicle.

    • Apply 20 µL of the 0.3% DNCB solution to the dorsal surface of both ears of each mouse.

    • Repeat the challenge every other day for 42 days to induce chronic atopic dermatitis-like lesions.

Protocol 2: Administration of this compound and Evaluation of Efficacy

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Syringes and needles for intraperitoneal injection

  • Calipers for measuring ear thickness

  • Equipment for tissue collection and processing (e.g., biopsy punches, microtomes)

  • Reagents for histological staining (Hematoxylin and Eosin, Toluidine Blue)

  • ELISA kits for IgE and cytokine measurement

  • Reagents and equipment for qPCR

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle (e.g., PBS containing a small amount of DMSO and Tween 80 to aid solubility) to a final concentration for a 10 mg/kg dose. The final injection volume should be around 100-200 µL.

  • Treatment Regimen (Starting Day 19):

    • Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to each DNCB challenge.[1]

  • Evaluation of Dermatitis Severity (Throughout the experiment and at endpoint):

    • Clinical Scoring: Visually score the severity of ear lesions based on erythema, edema, and scaling.

    • Ear Thickness: Measure the thickness of both ears using a digital caliper before each challenge and at the end of the experiment.

    • Histological Analysis (at endpoint):

      • Sacrifice mice and collect ear tissue.

      • Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.

      • Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.

      • Stain sections with Toluidine Blue to identify and quantify mast cells.

    • Immunological Analysis (at endpoint):

      • Collect blood via cardiac puncture to measure serum IgE levels using an ELISA kit.

      • Collect draining lymph nodes (e.g., auricular lymph nodes) and measure their weight.

      • Homogenize ear tissue to extract RNA for qPCR analysis of cytokine mRNA levels (IL-4, IL-13, IFN-γ, IL-17A).

Visualizations

Signaling Pathway of this compound in Dermatitis

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 4_CMTB This compound FFA2 FFA2 (GPR43) 4_CMTB->FFA2 G_protein Gαi / Gαq FFA2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates ERK pERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP Immune_Modulation Immune Modulation cAMP->Immune_Modulation IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Immune_Modulation ERK->Immune_Modulation Th2_Suppression ↓ Th2 Cytokines (IL-4, IL-13) ↓ Mast Cell Infiltration ↓ IgE Production Immune_Modulation->Th2_Suppression G cluster_induction Dermatitis Induction cluster_treatment Treatment cluster_evaluation Evaluation Sensitization Day 0: Sensitization (1% DNCB on abdomen) Challenge Day 7-42: Challenge (0.3% DNCB on ears, every other day) Sensitization->Challenge Treatment_Admin Day 19-42: this compound (10 mg/kg, i.p.) 30 min before DNCB challenge Clinical_Eval Clinical Evaluation (Ear Thickness, Scoring) Challenge->Clinical_Eval Endpoint_Analysis Endpoint Analysis (Day 43) Clinical_Eval->Endpoint_Analysis Histology Histology (H&E, Toluidine Blue) Endpoint_Analysis->Histology Immunology Immunology (Serum IgE, Lymph Node Weight) Endpoint_Analysis->Immunology Molecular Molecular Analysis (Cytokine qPCR) Endpoint_Analysis->Molecular

References

4-CMTB: A Novel Chemical Tool for Interrogating Gut Microbiota-Host Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate communication between the gut microbiota and its host is a rapidly expanding field of research with profound implications for health and disease. Short-chain fatty acids (SCFAs), produced by microbial fermentation of dietary fibers, are key signaling molecules in this crosstalk, modulating host physiology through various mechanisms, including activation of G-protein coupled receptors (GPCRs). Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a primary receptor for SCFAs, particularly acetate (B1210297) and propionate. Its activation triggers a cascade of downstream signaling events that influence immune responses, metabolic regulation, and gut homeostasis.[1][2][3][4][5][6]

4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole (4-CMTB) is a potent and selective synthetic ago-allosteric modulator of FFA2.[2] It acts as an agonist, initiating FFA2 signaling, and also as a positive allosteric modulator, enhancing the receptor's response to endogenous ligands like SCFAs.[2][7] This dual action makes this compound a valuable research tool to dissect the specific roles of FFA2-mediated signaling in gut microbiota-host interactions, independent of fluctuations in microbial SCFA production. These application notes provide a comprehensive guide for utilizing this compound in preclinical research, complete with detailed experimental protocols and data presentation formats.

Mechanism of Action: FFA2 Signaling Pathways

This compound activates FFA2, which can signal through two distinct G-protein pathways: Gαq/11 and Gαi/o.[2][4][8] The engagement of a specific pathway can be cell-type dependent and lead to different physiological outcomes.

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is often associated with pro-inflammatory responses and hormone secretion.[8]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is often linked to anti-inflammatory effects and inhibition of certain cellular processes like lipolysis.[9]

FFA2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FFA2 FFA2 (GPR43) This compound->FFA2 activates Gq11 Gαq/11 FFA2->Gq11 couples to Gio Gαi/o FFA2->Gio couples to PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC cAMP_effect ↓ cAMP cAMP->cAMP_effect Physiological_Effects_Gq Pro-inflammatory responses, Hormone secretion Ca_PKC->Physiological_Effects_Gq Physiological_Effects_Gi Anti-inflammatory responses, Inhibition of lipolysis cAMP_effect->Physiological_Effects_Gi Experimental_Workflow cluster_in_vivo In Vivo Model cluster_analysis Analysis cluster_host_params Host Parameters Animal_Model Animal Model (e.g., DSS-induced colitis) Treatment_Group This compound Treatment Group Animal_Model->Treatment_Group Control_Group Vehicle Control Group Animal_Model->Control_Group Gut_Microbiota Gut Microbiota Analysis (16S rRNA sequencing) Treatment_Group->Gut_Microbiota Host_Parameters Host Parameter Analysis Treatment_Group->Host_Parameters Control_Group->Gut_Microbiota Control_Group->Host_Parameters Data_Integration Data Integration and Correlation Analysis Gut_Microbiota->Data_Integration Inflammation Gut Inflammation Markers (e.g., MPO, cytokines) Host_Parameters->Inflammation Metabolism Metabolic Parameters (e.g., glucose tolerance, gut permeability) Host_Parameters->Metabolism Gene_Expression Gene/Protein Expression (e.g., Ffar2 in colon) Host_Parameters->Gene_Expression Host_Parameters->Data_Integration

References

Application Notes and Protocols for Studying the Allosteric Modulation of FFA2 by 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide (4-CMTB) is a potent and selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate.[1][2][3][4] As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[5][6] This interaction modulates the receptor's response to SCFAs, making this compound a valuable tool for studying FFA2 signaling and its physiological roles in inflammatory diseases.[1][2][3] This document provides detailed protocols for characterizing the allosteric modulatory effects of this compound on human FFA2 (hFFA2) signaling pathways, including calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and cyclic adenosine (B11128) monophosphate (cAMP) inhibition.

Target Receptor: Free Fatty Acid Receptor 2 (FFA2)

FFA2 is a GPCR that couples to both Gαq/11 and Gαi/o signaling pathways.[5] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] this compound has been shown to be a functionally selective ago-allosteric ligand, demonstrating pathway-dependent effects.[1][2][3]

Signaling Pathways of FFA2

The following diagram illustrates the primary signaling cascades initiated by the activation of the FFA2 receptor.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane FFA2 FFA2 Receptor Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes SCFA SCFA (e.g., Acetate) SCFA->FFA2 Orthosteric Agonist CMTB This compound CMTB->FFA2 Allosteric Modulator Gq->PLC Activates Gi->AC Inhibits cAMP_inhibition cAMP Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ERK pERK1/2 Activation Ca_release->ERK PKC->ERK ATP ATP ATP->AC Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_seeding Seed hFFA2-expressing cells (e.g., CHO-hFFA2) in 96/384-well plates start->cell_seeding end End dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading add_cmtb Add varying concentrations of this compound or vehicle dye_loading->add_cmtb incubate_cmtb Incubate for a short period add_cmtb->incubate_cmtb add_acetate Add orthosteric agonist (e.g., acetate at EC20) incubate_cmtb->add_acetate measure_fluorescence Measure fluorescence change over time using a fluorescence plate reader add_acetate->measure_fluorescence normalize_data Normalize fluorescence data to baseline measure_fluorescence->normalize_data plot_curve Plot concentration-response curves normalize_data->plot_curve calculate_params Calculate EC50 and Emax values plot_curve->calculate_params calculate_params->end

References

Troubleshooting & Optimization

4-CMTB solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and effectively utilizing 4-CMTB in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide) is a selective agonist and positive allosteric modulator of the free fatty acid receptor 2 (FFA2), also known as GPR43.[1] It binds to a site distinct from the orthosteric site for endogenous short-chain fatty acids, activating the receptor and enhancing its response to natural ligands. This compound's activation of FFA2 stimulates downstream signaling through both Gαq and Gαi proteins, leading to intracellular calcium mobilization, phosphorylation of ERK1/2, and inhibition of cAMP production.[2]

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3] Ethanol can also be used, but the maximum achievable concentration is lower than in DMSO. For in vivo studies, a co-solvent system may be necessary to maintain solubility in aqueous vehicles.[4]

Q3: How should I prepare a stock solution of this compound?

To prepare a high-concentration stock solution (e.g., 100 mM), dissolve this compound powder in high-quality, anhydrous DMSO.[1][3] Due to the compound's nature, sonication or vortexing may be required to achieve complete dissolution.[1][4] It is crucial to use newly opened or properly stored anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of this compound.[1]

Q4: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid compound at 4°C and protect it from light.[1]

  • Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light.[1]

Troubleshooting Guide

Q5: My this compound is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with hydrophobic compounds like this compound. Here are several strategies to troubleshoot this problem:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration may be necessary to maintain solubility.

  • Dilution Method:

    • Rapid Dilution: Add the this compound stock solution to your pre-warmed (37°C) aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

    • Serial Dilution: Perform serial dilutions in your assay buffer. This can sometimes help to keep the compound in solution.

  • Use of a Carrier Protein: For cell-based assays, the presence of serum (e.g., FBS) in the culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.

  • Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like PEG300 or a non-ionic detergent such as Tween 80 in the final solution can improve solubility.[4] However, you must first validate that these additives do not interfere with your experimental assay.

  • Fresh Dilution: Prepare the final working solution of this compound immediately before use to minimize the time for potential precipitation to occur.[3]

Q6: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?

Yes, inconsistent solubility can lead to variability in the effective concentration of this compound in your assays. To ensure consistency:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experiment.

  • Consistent Stock Preparation: Use the same protocol for preparing your stock solution each time, including the source and grade of DMSO, and the use of sonication.

  • Minimize Freeze-Thaw Cycles: As recommended, aliquot your stock solution to avoid repeated freezing and thawing, which can affect compound stability and solubility.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO29.48100Ultrasonic treatment is recommended.[1]
Ethanol5.920

Data is based on a molecular weight of 294.8 g/mol . Batch-specific molecular weights may vary.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays (e.g., Calcium Mobilization, pERK, cAMP)

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex and/or sonicate the solution until the this compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store at -80°C for up to 6 months.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer (e.g., HBSS, PIPES buffer, or serum-free medium) to achieve the desired final concentrations. It is critical to add the stock solution to the buffer with vigorous mixing.

    • Use the working solutions immediately.

Protocol 2: Degranulation Assay in RBL-2H3 Cells

  • Prepare a 100 mM Stock Solution in DMSO: Follow step 1 from Protocol 1.

  • Dilution in Assay Buffer: Just before the experiment, dilute the 100 mM this compound stock solution in PIPES buffer to the final desired concentrations.[3]

  • Cell Treatment: Add the diluted this compound to the RBL-2H3 cells 30 minutes before challenging with the antigen.[3]

Mandatory Visualization

This compound Signaling Pathway through FFA2

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFA2 FFA2 (GPR43) Gq Gαq FFA2->Gq activates Gi Gαi FFA2->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts CMTB This compound CMTB->FFA2 Allosteric Modulation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release induces PKC PKC DAG->PKC activates Response Cellular Response (e.g., Inflammation modulation, Neutrophil activation) Ca_release->Response ERK pERK1/2 PKC->ERK activates ERK->Response cAMP ↓ cAMP ATP->cAMP cAMP->Response

Caption: FFA2 signaling activated by this compound.

References

Technical Support Center: In Vivo Dosing of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of 4-CMTB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dose of this compound in preclinical models. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summarized data from in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide) is a synthetic small molecule that acts as a selective allosteric agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2] FFA2 is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs).[3][4] this compound binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[5] This allosteric activation triggers downstream signaling pathways primarily through Gαi/o and Gαq/11 proteins.[3][6]

Q2: What are the known in vivo effects of this compound?

A2: In preclinical mouse models, this compound has demonstrated anti-inflammatory effects. It has been shown to ameliorate symptoms in models of allergic asthma[4][7][8] and atopic dermatitis.[7] In a model of ovalbumin-induced allergic asthma, intraperitoneal (i.p.) administration of this compound led to a significant reduction in the number of immune cells, such as eosinophils, in the bronchoalveolar lavage fluid (BALF) and suppressed the expression of Th2 cytokines (IL-4, IL-5, and IL-13) in the lungs.[7][8] In a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model, this compound treatment suppressed the increase in serum IgE levels and reduced mast cell accumulation in the skin.[7]

Q3: What is a typical starting dose for in vivo experiments with this compound?

A3: Based on published studies, a common starting dose for this compound administered intraperitoneally in mice is in the range of 10 mg/kg to 20 mg/kg.[7][9] For example, a dose of 10 mg/kg has been shown to be effective in a mouse model of atopic dermatitis.[7] In a mouse model of allergic asthma, both 10 mg/kg and 20 mg/kg doses were effective.[8] It is important to note that one study reported that repeated administration of 15 mg/kg was not well-tolerated in a model of atopic dermatitis, suggesting that the optimal chronic dose may be lower or that tolerability can be model-dependent.[7]

Q4: How should this compound be formulated for in vivo administration?

A4: this compound is a hydrophobic compound with low aqueous solubility. For intraperitoneal (i.p.) injection in mice, it is typically first dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in a vehicle suitable for in vivo use. Common vehicles include saline (0.9% NaCl) or corn oil. For example, a formulation of 0.5% DMSO in 0.9% NaCl has been used.[9] Another method involves dissolving this compound in DMSO to create a stock solution, which is then diluted in corn oil for injection.

Q5: Is there any information on the pharmacokinetics (PK) or maximum tolerated dose (MTD) of this compound?

A5: Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound in preclinical models. Information regarding its absorption, distribution, metabolism, and excretion (ADME), as well as key PK parameters like Cmax, Tmax, and half-life, has not been extensively reported. Similarly, a formal maximum tolerated dose (MTD) study has not been published. However, as mentioned in Q3, one study indicated that repeated administration of 15 mg/kg was not well-tolerated in a specific mouse model, providing an initial indication of a potential upper limit for chronic dosing.[7] Researchers should perform their own dose-ranging and tolerability studies to determine the MTD in their specific experimental context.

Troubleshooting Guide

Encountering issues during in vivo experiments with this compound is not uncommon, especially given its hydrophobic nature. This guide addresses potential problems and offers solutions.

Problem Potential Cause(s) Troubleshooting Steps
Precipitation of this compound during formulation - High concentration of this compound. - Insufficient amount of organic solvent (e.g., DMSO). - Rapid addition of aqueous solution to the DMSO stock. - Low temperature of the solution.- Prepare a lower concentration of the final formulation. - Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the vehicle. Gentle warming and sonication can aid dissolution. - Add the aqueous vehicle slowly to the DMSO stock while vortexing. - Prepare the formulation fresh on the day of the experiment.
Animal distress or adverse effects after injection (e.g., lethargy, ruffled fur) - Vehicle toxicity (especially with high concentrations of DMSO). - The dose of this compound may be too high, approaching or exceeding the MTD. - Improper injection technique causing tissue damage or injection into an organ.[10]- Include a vehicle-only control group to assess the effects of the vehicle alone. - Keep the final concentration of DMSO as low as possible (ideally ≤10%). - Conduct a dose-escalation study to determine the MTD in your specific animal model.[11] - Ensure proper training in intraperitoneal injection techniques to avoid injury.[10]
Inconsistent or lack of efficacy - Poor bioavailability due to precipitation at the injection site. - Inadequate dosing frequency based on the compound's half-life (currently unknown). - Degradation of the compound in the formulation. - The chosen dose is below the therapeutic window.- Visually inspect the formulation for any precipitation before injection. - Prepare fresh formulations for each experiment. - Perform a dose-response study to identify the optimal effective dose. - If possible, conduct pilot pharmacokinetic studies to understand the exposure profile and inform the dosing schedule.

Data from In Vivo Studies

The following tables summarize quantitative data from published preclinical studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in a Mouse Model of Ovalbumin-Induced Allergic Asthma [7][8]

Dose (i.p.)EndpointResult
10 mg/kgTotal cells in BALF70.6% inhibition of OVA-induced increase
20 mg/kgTotal cells in BALF58.8% inhibition of OVA-induced increase
10 mg/kgEosinophils in BALF70.6% reduction compared to OVA-treated group
20 mg/kgEosinophils in BALF58.8% reduction compared to OVA-treated group
20 mg/kgIL-4 mRNA in BALF46.4% suppression of OVA-induced increase
20 mg/kgIL-5 mRNA in BALF62.3% suppression of OVA-induced increase
20 mg/kgIL-13 mRNA in BALF67.4% suppression of OVA-induced increase

Table 2: Efficacy of this compound in a Mouse Model of DNCB-Induced Atopic Dermatitis [7]

Dose (i.p.)EndpointResult
10 mg/kgSerum IgE levelsSignificant suppression of DNCB-induced increase
10 mg/kgMast cell infiltrationSignificant reduction in DNCB-induced infiltration
10 mg/kgEar thicknessSignificant reduction in DNCB-induced increase
10 mg/kgIL-4 and IL-13 in ear tissueReduction in DNCB-induced increases

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for i.p. injection in mice using DMSO and corn oil as a vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). Ensure complete dissolution, using gentle warming or brief sonication if necessary.

  • Prepare the final dosing solution:

    • On the day of injection, dilute the DMSO stock solution with sterile corn oil to the desired final concentration.

    • To minimize the amount of DMSO administered, aim for a final DMSO concentration of 10% or less in the injection volume.

    • For example, to prepare a 1 mg/mL solution with 10% DMSO, add 10 µL of a 100 mg/mL DMSO stock to 990 µL of sterile corn oil.

    • Vortex the solution thoroughly to ensure it is a homogenous suspension.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for performing i.p. injections in mice. Always adhere to your institution's approved animal care and use protocols.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the skin on its back to immobilize the head and body.

    • Turn the mouse to expose its abdomen.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[10]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement.[10]

    • Slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions, such as distress or signs of pain.

    • Monitor the animals regularly according to your experimental protocol.

Visualizations

FFA2 Signaling Pathway in Immune Cells

FFA2_Signaling FFA2 Signaling in Immune Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCFA SCFA / this compound FFA2 FFA2 (GPR43) SCFA->FFA2 activates G_protein Gαi/o & Gαq/11 FFA2->G_protein activates G_alpha_i Gαi/o G_protein->G_alpha_i G_alpha_q Gαq/11 G_protein->G_alpha_q G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC activates ERK pERK1/2 G_beta_gamma->ERK Chemotaxis Chemotaxis G_beta_gamma->Chemotaxis cAMP ↓ cAMP AC->cAMP Cytokine ↓ Pro-inflammatory Cytokines cAMP->Cytokine PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release ROS ROS Production Ca_release->ROS Degranulation Degranulation Ca_release->Degranulation ERK->Chemotaxis

Caption: Simplified FFA2 signaling pathway in immune cells like neutrophils.

Experimental Workflow for Determining Optimal In Vivo Dose

Dose_Finding_Workflow Workflow for In Vivo Dose Determination start Start: Define In Vivo Model and Efficacy Endpoints lit_review Literature Review: Gather data on similar compounds and known this compound doses start->lit_review formulation Formulation Development: Select appropriate vehicle (e.g., DMSO/Corn Oil) lit_review->formulation mtd_study Maximum Tolerated Dose (MTD) Study: Single dose escalation to determine acute toxicity formulation->mtd_study dose_range Dose-Ranging Efficacy Study: Administer multiple dose levels (e.g., 1, 5, 10, 20 mg/kg) mtd_study->dose_range Inform dose selection pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Study: (Optional but recommended) Measure drug exposure and correlate with efficacy endpoints dose_range->pk_pd optimal_dose Select Optimal Dose(s): Based on efficacy, tolerability, and PK/PD data dose_range->optimal_dose pk_pd->optimal_dose Refine dose selection definitive_study Definitive Efficacy Study: Use optimal dose(s) in a larger cohort of animals optimal_dose->definitive_study end End: Data Analysis and Interpretation definitive_study->end

Caption: A logical workflow for determining the optimal in vivo dose of this compound.

Troubleshooting Logic for In Vivo Experiments

Troubleshooting_Logic Troubleshooting In Vivo Experiments with this compound rect_node rect_node start Unexpected Results? issue_type Issue Type? start->issue_type adverse_effects Adverse Effects issue_type->adverse_effects Adverse Effects no_effect Lack of Efficacy issue_type->no_effect No Efficacy inconsistent_results Inconsistent Results issue_type->inconsistent_results Inconsistent Results check_vehicle Vehicle Toxicity? adverse_effects->check_vehicle dose_too_high Dose Too High? adverse_effects->dose_too_high check_formulation Formulation Issue? no_effect->check_formulation dose_too_low Dose Too Low? no_effect->dose_too_low check_pk Poor Bioavailability? no_effect->check_pk check_prep Inconsistent Formulation? inconsistent_results->check_prep check_dosing Inconsistent Dosing? inconsistent_results->check_dosing run_vehicle_control Run Vehicle-Only Control Group check_vehicle->run_vehicle_control Yes reduce_dmso Reduce %DMSO in Formulation check_vehicle->reduce_dmso Yes lower_dose Lower the Dose (Perform MTD study) dose_too_high->lower_dose Yes check_solubility Check for Precipitation (Prepare fresh) check_formulation->check_solubility Yes increase_dose Increase the Dose (Dose-response study) dose_too_low->increase_dose Yes consider_pk_study Consider Pilot PK Study check_pk->consider_pk_study Yes standardize_prep Standardize Formulation Preparation Protocol check_prep->standardize_prep Yes standardize_dosing Standardize Injection Technique & Volume check_dosing->standardize_dosing Yes

Caption: A decision tree for troubleshooting common issues in in vivo experiments.

References

4-CMTB Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 4-CMTB. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] It functions as both a direct agonist and a positive allosteric modulator, enhancing the effects of endogenous ligands like short-chain fatty acids.[1]

Q2: Have broad off-target screening studies been published for this compound?

Based on a comprehensive review of publicly available scientific literature, extensive off-target screening data for this compound against a broad panel of G-protein coupled receptors (GPCRs), kinases, and ion channels has not been published. Its selectivity is most commonly discussed in the context of the closely related Free Fatty Acid Receptor 3 (FFA3).

Q3: How selective is this compound for FFA2 over FFA3?

This compound exhibits high selectivity for FFA2, with minimal to no activity reported at the FFA3 receptor. This selectivity is a key feature of the compound, allowing for the specific interrogation of FFA2-mediated signaling pathways.

Q4: Does this compound have different effects on G-protein signaling pathways?

Yes, this compound has been shown to activate both Gαq and Gαi signaling pathways downstream of FFA2.[1] This leads to multiple cellular responses, including intracellular calcium mobilization (Gαq) and inhibition of cAMP production (Gαi).[1] In primary human neutrophils, this compound-induced calcium response was found to be largely independent of Gαi/q, suggesting a different signaling mechanism in this cell type.[2]

Q5: Is there a difference in activity between the enantiomers of this compound?

Yes, the biological activity of this compound is stereospecific. The (S)-enantiomer is reported to be the more active form, particularly in stimulating Gαq-mediated calcium responses, while the (R)-enantiomer is less active or inactive in this regard. For other signaling pathways like ERK phosphorylation and cAMP inhibition, both the racemic mixture and the (S)-enantiomer show potent activity.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
No or low signal in calcium mobilization assay Use of the inactive (R)-enantiomer or racemic mixture.Ensure you are using the (S)-enantiomer of this compound for optimal Gαq-mediated calcium signaling. If using the racemate, the expected signal may be lower.
Low expression of FFA2 in the cell line.Confirm FFA2 expression in your cell model using qPCR or Western blotting. Consider using a cell line with higher or induced expression.
Suboptimal assay conditions.Ensure the assay buffer contains calcium. Optimize the concentration range of this compound.
High background signal Constitutive activity of FFA2 in the expression system.Measure the basal signal in untransfected or vehicle-treated cells to establish a baseline. Consider using a cell line with lower endogenous receptor expression.
Contaminated reagents or assay plates.Use fresh, sterile reagents and high-quality assay plates.
Inconsistent or variable results Inconsistent cell seeding or cell health.Ensure even cell seeding and a healthy, confluent monolayer. Perform a cell viability assay.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Probe dependence of allosteric modulation.The observed effect of this compound may vary depending on the orthosteric agonist used in co-treatment experiments. If studying allosteric effects, consider using multiple orthosteric agonists.
Unexpected ERK phosphorylation or cAMP inhibition results Cell-type specific signaling pathways.The signaling cascade downstream of FFA2 can vary between cell types. Characterize the specific pathways active in your experimental system.
Crosstalk with other signaling pathways.Be aware of potential signaling crosstalk. Use specific inhibitors for other pathways to isolate the FFA2-mediated effects.

Data on Selectivity of this compound

While comprehensive off-target data is not available, the selectivity for FFA2 over FFA3 is a key characteristic.

Target Activity of this compound Reference
FFA2 (GPR43)Agonist and Positive Allosteric Modulator[1]
FFA3 (GPR41)No significant activity[1]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in FFA2-expressing cells upon stimulation with this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • FFA2-expressing cells (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • (S)-4-CMTB stock solution in DMSO

  • Fluorescence plate reader with an automated injector

Procedure:

  • Cell Seeding: The day before the assay, seed FFA2-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 - 80,000 cells per well).

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare a dilution series of (S)-4-CMTB in HBSS/HEPES buffer at 2x the final desired concentration.

  • Calcium Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject 100 µL of the 2x this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence signal for each concentration of this compound and plot a dose-response curve to determine the EC50.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK1/2) as a downstream marker of FFA2 activation by this compound.

Materials:

  • FFA2-expressing cells

  • 6-well plates

  • Serum-free culture medium

  • (S)-4-CMTB stock solution in DMSO

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. The day before stimulation, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the serum-starved cells with varying concentrations of (S)-4-CMTB for a predetermined time (e.g., 5-15 minutes at 37°C). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and visualize the bands.

  • Re-probing for Total ERK: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to use as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 3: cAMP Inhibition Assay

This protocol is for measuring the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels following the activation of the Gαi pathway by this compound.

Materials:

  • FFA2-expressing cells

  • 96-well plates

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Forskolin (B1673556)

  • (S)-4-CMTB stock solution in DMSO

  • Cell lysis buffer (provided with the cAMP kit)

Procedure:

  • Cell Seeding: Seed FFA2-expressing cells into a 96-well plate and grow to confluency.

  • Compound Pre-incubation: Pre-incubate the cells with a dilution series of (S)-4-CMTB for a short period (e.g., 15-30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (a potent adenylyl cyclase activator) to all wells (except for the negative control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to produce a submaximal cAMP response.

  • Cell Lysis and cAMP Detection:

    • Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen).

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the inhibition of the forskolin-stimulated cAMP production for each concentration of this compound and plot a dose-response curve to determine the IC50.

Visualizations

FFA2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4_CMTB This compound FFA2 FFA2 Receptor 4_CMTB->FFA2 Binds Gq Gαq FFA2->Gq Activates Gi Gαi FFA2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation PKC->ERK ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

Caption: FFA2 signaling pathways activated by this compound.

Off_Target_Screening_Workflow start Start: Compound of Interest (e.g., this compound) primary_assay Primary Assay: Activity at Intended Target (e.g., FFA2) start->primary_assay broad_panel Broad Off-Target Screening (e.g., GPCR and Kinase Panels) primary_assay->broad_panel hit_id Identify Off-Target 'Hits' (Significant Activity) broad_panel->hit_id dose_response Dose-Response Assays for Hits (IC50/EC50) hit_id->dose_response Hits Found selectivity_ratio Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) hit_id->selectivity_ratio No Significant Hits functional_assays Cell-Based Functional Assays for Confirmed Hits dose_response->functional_assays functional_assays->selectivity_ratio risk_assessment Risk Assessment: Potential for In Vivo Side Effects selectivity_ratio->risk_assessment end End: Selectivity Profile Established risk_assessment->end

Caption: Experimental workflow for assessing off-target effects.

Troubleshooting_Logic start Experiment Yields Unexpected Results check_reagents Check Reagents: - Correct this compound enantiomer? - Reagent stability and concentration? start->check_reagents check_cells Check Cell System: - FFA2 expression level? - Cell viability and confluency? start->check_cells check_protocol Review Protocol: - Correct incubation times/temps? - Appropriate controls included? start->check_protocol isolate_variable Isolate and Test One Variable at a Time check_reagents->isolate_variable check_cells->isolate_variable positive_control_ok Positive Controls Work? check_protocol->positive_control_ok negative_control_ok Negative Controls Show No Signal? check_protocol->negative_control_ok pc_yes Yes positive_control_ok->pc_yes pc_no No positive_control_ok->pc_no Issue with assay components or detection pc_yes->isolate_variable nc_yes Yes negative_control_ok->nc_yes nc_no No negative_control_ok->nc_no Contamination or high background nc_yes->isolate_variable consult_lit Consult Literature for Cell-Specific Signaling isolate_variable->consult_lit end Problem Identified consult_lit->end

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing 4-CMTB Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving 4-CMTB, a selective agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) is a synthetic small molecule that acts on the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR). Its mechanism is complex, as it functions as both a direct agonist and a positive allosteric modulator (PAM).[1] This means it can activate the FFA2 receptor on its own and also enhance the receptor's response to endogenous ligands like short-chain fatty acids (SCFAs).[1]

Q2: What are the different signaling pathways activated by this compound?

A2: this compound exhibits biased agonism, meaning it can preferentially activate certain downstream signaling pathways over others. It has been shown to signal through both Gαi/o (leading to inhibition of cAMP production) and Gαq/11 (leading to an increase in intracellular calcium).[1][2] It can also stimulate the ERK1/2 signaling pathway and induce β-arrestin recruitment.[1] The specific pathway activated can depend on the experimental system and the presence of other ligands.[2]

Q3: Is there a difference between the enantiomers of this compound?

A3: Yes, the enantiomers of this compound (S-4CMTB and R-4CMTB) have distinct pharmacological profiles. For instance, S-4CMTB is a positive allosteric modulator, while R-4CMTB is a functionally selective ligand that does not activate the Gαq pathway.[1] It is crucial to use the correct enantiomer or be aware of the properties of the racemic mixture to ensure reproducible results.[1][3]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). For stock solutions, dissolve this compound in high-quality, anhydrous DMSO.[4] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store stock solutions at -20°C or -80°C, protected from light.[4] When preparing working solutions, dilute the DMSO stock in an appropriate aqueous buffer immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on cells.

Q5: What cell lines are suitable for this compound experiments?

A5: The choice of cell line is critical. It is advisable to use a cell line with low to no endogenous expression of FFA2 to minimize background signaling.[5] Commonly used cell lines for studying FFA2 include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells that have been stably or transiently transfected with the human FFA2 receptor.[1][6]

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability can stem from multiple sources. Below is a systematic guide to identifying and mitigating common causes of inconsistent data.

Potential Cause Troubleshooting Steps & Recommendations
Cell Health & Culture Conditions - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.[5] - Confluency: Seed cells to reach a consistent confluency (typically 70-80%) at the time of the assay. Over-confluency can alter cell signaling. - Media & Supplements: Use fresh media and supplements from a consistent source and lot number to avoid variability in growth conditions.[7]
Assay Plate Issues - Edge Effects: Minimize edge effects by not using the outer wells of the microplate for experimental data. Fill these wells with sterile water or PBS to maintain humidity.[8] - Plate Type: Use the appropriate plate type for your assay (e.g., black, clear-bottom plates for fluorescence-based assays).[5][8]
Reagent Handling - Pipetting Errors: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[5] - Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[4]
Inconsistent Agonist Stimulation - Stimulation Time: Ensure precise and consistent timing of agonist addition and incubation across all wells and plates. - Temperature Fluctuations: Maintain a constant temperature during the assay, as temperature shifts can affect enzyme kinetics and cell signaling.
Issue 2: Low or No Signal Detected

A weak or absent signal can be frustrating. The following table provides guidance on how to troubleshoot this issue.

Potential Cause Troubleshooting Steps & Recommendations
Low Receptor Expression - Verification: Confirm cell surface expression of FFA2 using techniques like ELISA or flow cytometry on non-permeabilized cells.[5] - Optimization: If using transient transfection, optimize the amount of DNA and transfection reagent to maximize receptor expression without inducing cellular stress.
Compound Inactivity - Purity & Integrity: Verify the purity and integrity of your this compound stock. If in doubt, purchase a new batch from a reputable supplier. - Solubility Issues: Visually inspect for compound precipitation in your working solutions. Sonication may aid in dissolving the compound.
Suboptimal Assay Conditions - Assay Buffer: Ensure the assay buffer composition (pH, ionic strength) is optimal for your cells and the specific assay. - Readout Sensitivity: Check if your detection instrument is sensitive enough for the expected signal range.
Incorrect Signaling Pathway Monitored - Pathway Confirmation: this compound is a biased agonist. Ensure you are measuring a downstream signal that is robustly activated in your cell system (e.g., if Gαi is the dominant pathway, a calcium assay may yield a low signal).

Experimental Protocols & Data

Quantitative Data on this compound Activity

The following table summarizes the potency of this compound in various functional assays. Note that values can vary depending on the cell line and specific assay conditions.

Assay Type Ligand Reported Potency (pEC50) Cell Line
cAMP Inhibition R/S-4CMTB~6.38CHO-hFFA2
pERK1/2 Activation S-4CMTBMore potent than acetateCHO-hFFA2
Calcium Mobilization S-4CMTBMore potent than acetateCHO-hFFA2

Data compiled from multiple sources.[1]

Protocol 1: Calcium Mobilization Assay for Gq-Coupled Signaling

This protocol is designed to measure intracellular calcium changes following FFA2 activation by this compound.

1. Cell Preparation:

  • Seed CHO or HEK293 cells stably expressing FFA2 in a black, clear-bottom 96-well plate.

  • Culture overnight to allow for cell adherence and growth to ~80% confluency.[5]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and probenecid (B1678239) in a suitable assay buffer (e.g., HBSS).

  • Remove the culture medium and add the dye loading solution to the cells.

  • Incubate for 45-60 minutes at 37°C, protected from light.[5][9]

3. Compound Preparation:

  • Prepare a 2X concentrated serial dilution of this compound in the assay buffer.

4. Measurement:

  • Place the cell plate in a fluorescence plate reader with an integrated liquid handling system.

  • Establish a stable baseline fluorescence reading for 15-20 seconds.

  • Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

5. Data Analysis:

  • Calculate the change in fluorescence (peak signal - baseline).

  • Plot the fluorescence change against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[5]

Protocol 2: cAMP Assay for Gi-Coupled Signaling

This protocol measures the inhibition of cAMP production following FFA2 activation.

1. Cell Preparation:

  • Harvest FFA2-expressing cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX.

2. Assay Procedure:

  • Add the cell suspension to a 96-well plate.

  • Add serial dilutions of this compound and incubate for a predetermined time (e.g., 30 minutes).

  • Add forskolin (B1673556) to all wells (except the negative control) to stimulate adenylate cyclase and incubate for another 15-30 minutes.[10][11]

3. Detection:

  • Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[11][12] The signal in these assays is typically inversely proportional to the amount of cAMP produced.

4. Data Analysis:

  • Convert the raw signal to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the this compound concentration and fit to an inhibitory dose-response curve to determine the IC50.

Protocol 3: pERK1/2 Activation Assay

This protocol measures the phosphorylation of ERK1/2, a downstream effector of multiple GPCR signaling pathways.

1. Cell Preparation:

  • Seed FFA2-expressing cells in a 96-well plate and grow to ~80% confluency.

  • Serum-starve the cells for 4-6 hours prior to the assay to reduce basal ERK phosphorylation.

2. Ligand Stimulation:

  • Add serial dilutions of this compound to the cells and incubate at 37°C for a short period (typically 5-10 minutes, which should be optimized).[13]

3. Lysis and Detection:

  • Aspirate the medium and lyse the cells.

  • Measure the level of phosphorylated ERK1/2 in the cell lysates using an appropriate detection method, such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.[13]

    • ELISA or AlphaScreen: Use a kit-based method for higher throughput detection.

4. Data Analysis:

  • For Western blots, quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.

  • For plate-based assays, use the luminescent or fluorescent signal.

  • Plot the normalized signal against the this compound concentration and fit to a dose-response curve to determine the EC50.

Visualizing Workflows and Pathways

experimental_workflow General Experimental Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_cells Cell Seeding & Culture (FFA2-expressing cells) add_compound Add this compound to Cells prep_cells->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound prep_reagents Prepare Assay Buffers & Detection Reagents incubation Incubate (Time & Temp Dependent) add_compound->incubation stimulate Add Stimulant (if needed) (e.g., Forskolin for cAMP) incubation->stimulate lyse_cells Cell Lysis (for endpoint assays) incubation->lyse_cells stimulate->lyse_cells read_plate Measure Signal (Fluorescence, Luminescence) lyse_cells->read_plate analyze_data Data Analysis (Dose-Response Curve) read_plate->analyze_data calc_potency Calculate EC50 / IC50 analyze_data->calc_potency

Caption: General workflow for this compound cell-based assays.

signaling_pathway Simplified FFA2 Signaling Pathways Activated by this compound cluster_gi Gi/o Pathway cluster_gq Gq/11 Pathway cluster_erk MAPK/ERK Pathway CMTB This compound FFA2 FFA2 Receptor CMTB->FFA2 Gi Gαi/o FFA2->Gi Gq Gαq/11 FFA2->Gq ERK pERK1/2 FFA2->ERK G-protein dependent/ β-arrestin dependent AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca

Caption: FFA2 signaling pathways activated by this compound.

References

troubleshooting inconsistent results with 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), a selective allosteric agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2/GPR43).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a selective ago-allosteric modulator of Free Fatty Acid Receptor 2 (FFA2). This means it can directly activate the receptor (agonist activity) by binding to a site distinct from the endogenous ligand binding site (allosteric modulation). It also positively modulates the effects of endogenous FFA2 agonists like short-chain fatty acids.[1][2] this compound is known to activate both Gαq and Gαi signaling pathways, leading to downstream effects such as intracellular calcium mobilization and inhibition of cAMP production.[3][4]

Q2: What is the difference between R-4-CMTB and S-4-CMTB?

A2: this compound is a chiral molecule and exists as two enantiomers: R-4-CMTB and S-4-CMTB. These enantiomers exhibit functional selectivity. S-4-CMTB is a more potent agonist for Gαq-mediated signaling, such as increases in intracellular calcium. In contrast, R-4-CMTB has little to no effect on the Gαq pathway but can still modulate Gαi-mediated signaling, such as ERK phosphorylation and inhibition of cAMP.[1] Using a racemic mixture (R/S-4-CMTB) will result in a combined effect of both enantiomers.

Q3: How should I prepare and store this compound?

A3: this compound is a solid that is soluble in organic solvents like DMSO, ethanol, and dimethylformamide. For in vitro experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be diluted into your aqueous experimental buffer. It is important to note that this compound has limited solubility in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day. As a solid, this compound is stable for at least four years when stored at -20°C.

Q4: In which cell lines can I study the effects of this compound?

A4: The choice of cell line depends on your research question. You can use cell lines that endogenously express FFA2, such as human neutrophils, adipocyte cell lines (e.g., 3T3-L1), and monocytic cell lines (e.g., THP-1).[2][5][6] Alternatively, you can use recombinant cell lines, such as CHO or HEK293 cells, that have been engineered to overexpress human FFA2.[1] The expression level of FFA2 and the downstream signaling components in your chosen cell line can influence the observed effects of this compound.

Troubleshooting Inconsistent Results

Problem 1: High variability in experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent this compound concentration Ensure accurate and consistent dilution of your this compound stock solution. Prepare fresh dilutions for each experiment as aqueous solutions are not stable.
Cell passage number and health Use cells within a consistent and low passage number range. Ensure cells are healthy and have high viability before starting the experiment.
Inconsistent stimulation time Use a precise and consistent incubation time with this compound for all samples.
Edge effects in multi-well plates Avoid using the outer wells of your assay plates, as they are more prone to evaporation and temperature fluctuations.

Problem 2: No response or a weak response to this compound.

Potential Cause Troubleshooting Step
Low or no FFA2 expression Verify the expression of FFA2 in your cell line using techniques like qPCR or Western blotting.
Incorrect enantiomer for the assay If you are measuring a Gαq-mediated response (e.g., calcium flux), ensure you are using the S-enantiomer or a racemic mixture of this compound. The R-enantiomer will not elicit a response in this pathway.[1]
Degraded this compound Ensure your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.
Receptor desensitization Prolonged exposure to agonists can lead to receptor desensitization. Optimize your stimulation time to capture the peak response.
Suboptimal assay conditions Optimize assay parameters such as cell density, buffer composition, and temperature.

Problem 3: Unexpected or paradoxical results (e.g., inhibition instead of activation).

Potential Cause Troubleshooting Step
Biased agonism This compound can exhibit biased agonism, preferentially activating one signaling pathway over another. The observed effect may be dependent on the specific downstream readout you are measuring. Consider using multiple assays to probe different signaling pathways (e.g., calcium flux for Gαq, cAMP for Gαi).
Allosteric modulation effects As an allosteric modulator, the effect of this compound can be influenced by the presence of endogenous agonists in your cell culture medium. Consider performing experiments in serum-free media to reduce the concentration of endogenous ligands.
Off-target effects At high concentrations, this compound may have off-target effects. Perform dose-response experiments to determine the optimal concentration range and consider using a selective FFA2 antagonist to confirm that the observed effects are mediated by FFA2.
Cellular context The signaling outcome of FFA2 activation can be cell-type specific. The relative expression levels of different G proteins and other signaling components can influence the cellular response to this compound.

Quantitative Data Summary

Table 1: Potency (pEC50) and Efficacy (Emax) of this compound Enantiomers and Acetate in CHO cells stably expressing human FFA2. [1]

LigandAssaypEC50Emax (% of Acetate)
AcetateCa2+3.8100
pERK1/23.6100
cAMP3.9100
R/S-4-CMTBCa2+
pERK1/25.885
cAMP7.083
S-4-CMTBCa2+6.570
pERK1/26.288
cAMP7.285
R-4-CMTBCa2+
pERK1/25.582
cAMP6.880

Table 2: Effect of this compound on Ovalbumin-Induced Allergic Asthma in Mice. [7]

Treatment GroupTotal Cells in BALF (x10^4)IL-4 mRNA (ratio to GAPDH)IL-5 mRNA (ratio to GAPDH)IL-13 mRNA (ratio to GAPDH)
Control (PBS)25.3 ± 2.10.11 ± 0.020.15 ± 0.030.12 ± 0.02
OVA-induced91.9 ± 8.71.09 ± 0.110.91 ± 0.091.03 ± 0.10
OVA + this compound (10 mg/kg)64.9 ± 6.20.68 ± 0.070.52 ± 0.060.61 ± 0.07
OVA + this compound (20 mg/kg)54.0 ± 5.10.58 ± 0.060.34 ± 0.040.34 ± 0.04

Experimental Protocols

Intracellular Calcium Mobilization Assay

Objective: To measure the Gαq-mediated increase in intracellular calcium in response to this compound.

Materials:

  • FFA2-expressing cells (e.g., CHO-hFFA2, HEK293-hFFA2, or primary neutrophils)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • S-4-CMTB or R/S-4-CMTB stock solution in DMSO

  • Positive control (e.g., ionomycin)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C.

  • Dye Loading:

    • Prepare the dye loading solution by diluting the calcium-sensitive dye in assay buffer. Add Pluronic F-127 to aid in dye solubilization. Probenecid can be included to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence plate reader and begin kinetic reading to establish a baseline fluorescence.

    • After a short baseline reading, automatically add the this compound dilutions to the wells.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a positive control or express as a percentage of the maximal response.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the pEC50.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the MAPK/ERK pathway downstream of FFA2 in response to this compound.

Materials:

  • FFA2-expressing cells

  • Cell culture plates

  • Serum-free medium

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to the experiment.

  • Cell Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes) at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing for Total ERK:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized data against the logarithm of the this compound concentration.

cAMP Inhibition Assay

Objective: To measure the Gαi-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels in response to this compound.

Materials:

  • FFA2-expressing cells

  • Assay plates (e.g., 384-well)

  • This compound stock solution in DMSO

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer (provided with the kit)

Protocol:

  • Cell Preparation: Harvest and resuspend cells in a stimulation buffer provided with the cAMP assay kit.

  • Compound and Forskolin Addition:

    • Add serial dilutions of this compound to the assay plate.

    • Add forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.

  • Cell Addition and Incubation: Add the cell suspension to the wells containing the compounds and forskolin. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection steps as described in the kit protocol. This typically involves the addition of detection reagents (e.g., labeled cAMP and antibodies).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the this compound concentration to determine the pEC50.

Visualizations

FFA2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_CMTB This compound FFA2 FFA2 Receptor 4_CMTB->FFA2 Allosteric Site SCFA Endogenous Ligand (e.g., Propionate) SCFA->FFA2 Orthosteric Site Gq Gαq FFA2->Gq Activates Gi Gαi FFA2->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ERK p-ERK1/2 Gi->ERK Activates PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 ATP ATP ATP->AC

Caption: Signaling pathways activated by this compound through the FFA2 receptor.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Basics Check Basic Experimental Parameters Start->Check_Basics Basic_Solution Optimize cell health, reagent preparation, and assay conditions. Check_Basics->Basic_Solution Yes Check_Receptor Verify FFA2 Expression and Function Check_Basics->Check_Receptor No Receptor_Solution Use positive controls. Confirm receptor expression (qPCR/Western Blot). Check_Receptor->Receptor_Solution Yes Consider_Mechanism Consider Complex Pharmacology of this compound Check_Receptor->Consider_Mechanism No Mechanism_Solution Investigate biased agonism with multiple assays. Test different enantiomers. Control for allosteric effects. Consider_Mechanism->Mechanism_Solution Yes

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

stability of 4-CMTB in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) in solution and its proper storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. How should I store solid this compound?

Solid this compound should be stored at 4°C and protected from light.[1] When stored under these conditions, it is expected to be stable for an extended period.

2. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] A concentration of up to 100 mg/mL is achievable, though this may require sonication to fully dissolve the compound.[1] It is crucial to use a new, unopened container of DMSO, as its hygroscopic nature can affect the solubility of this compound.[1]

3. What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] Recommended storage conditions are as follows:

  • -80°C: Stable for up to 6 months, protected from light.[1]

  • -20°C: Stable for up to 1 month, protected from light.[1]

4. How should I prepare working solutions of this compound for my experiments?

For in vitro experiments, the DMSO stock solution can be diluted into an appropriate aqueous buffer, such as PIPES buffer, immediately before use.[2] For in vivo studies, the DMSO stock solution has been diluted in corn oil just prior to administration.[2] It is critical to prepare these working solutions fresh for each experiment to minimize potential degradation in aqueous environments.

5. I am seeing unexpected results or a loss of activity in my experiments. What could be the cause?

Several factors related to the stability of this compound could contribute to unexpected experimental outcomes:

  • Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.

  • Repeated Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to avoid multiple freeze-thaw cycles, which can lead to degradation.

  • Age of Stock Solution: If your stock solution is older than the recommended storage period (6 months at -80°C or 1 month at -20°C), it is advisable to prepare a fresh stock.

  • Aqueous Solution Instability: this compound solutions in aqueous buffers are likely less stable than in DMSO. Prepare these working solutions immediately before your experiment and do not store them.

  • DMSO Quality: The use of old or improperly stored DMSO can affect the solubility and stability of this compound. Always use fresh, high-quality DMSO.

6. I am concerned about the stability of this compound in my specific experimental buffer. How can I assess this?

If the stability of this compound in your specific experimental setup is a concern, you can perform a simple stability study. This would involve preparing the this compound solution in your buffer, incubating it under your experimental conditions (e.g., temperature, light exposure) for various time points, and then analyzing the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound remaining.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termProtect from light[1]
Stock Solution in DMSO-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles[1]
Stock Solution in DMSO-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound solid in a sterile container.

    • Add the appropriate volume of fresh DMSO to achieve a final concentration of 100 mM.

    • If necessary, use a sonicator to aid in dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solid Weigh Solid this compound prep_dmso Dissolve in Fresh DMSO (e.g., 100 mM Stock) prep_solid->prep_dmso prep_buffer Dilute Stock in Experimental Buffer prep_dmso->prep_buffer time_zero Time Point 0 prep_buffer->time_zero Store under experimental conditions time_x Time Point X time_y Time Point Y time_z Time Point Z hplc HPLC Analysis time_zero->hplc time_x->hplc time_y->hplc time_z->hplc quantify Quantify Peak Area of Intact this compound hplc->quantify plot Plot % Remaining vs. Time quantify->plot kinetics Determine Degradation Rate plot->kinetics

Caption: Workflow for assessing the stability of this compound in an experimental buffer.

References

Technical Support Center: Addressing Cytotoxicity of 4-CMTB in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic small molecule that functions as a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1][2][3][4] As an ago-allosteric modulator, it can directly activate the receptor and also enhance the signaling of orthosteric ligands like short-chain fatty acids.[2][3][4] this compound is known to signal through both Gi and Gq pathways.[5]

Q2: I am observing significant cytotoxicity in my cell culture after treatment with this compound. What are the potential causes?

Several factors could contribute to unexpected cytotoxicity:

  • High Concentrations: While this compound may not be cytotoxic at lower concentrations (e.g., up to 1 µM in RBL-2H3 cells), higher concentrations (10-200 µM) have been shown to reduce the growth of both cancerous and non-cancerous cell lines.[6][7]

  • Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is crucial to determine the optimal concentration range for your specific cell model.

  • Compound Stability: Ensure that your this compound stock solution is stored correctly (typically at -20°C or colder) and has not degraded.[8]

  • Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects that may contribute to cytotoxicity.

Q3: What are the typical working concentrations for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. Studies have reported using concentrations ranging from the low micromolar (e.g., 1 µM for inhibition of degranulation) to higher concentrations (e.g., 10-200 µM for assessing effects on cell growth).[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[8] This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[8] On the day of the experiment, fresh serial dilutions should be prepared in a complete growth medium to achieve the desired final concentrations.[8]

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

Monitoring the total cell number over the course of an experiment can help distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation).[9] A cytotoxic agent will lead to a decrease in the number of viable cells below the initial seeding density, while a cytostatic agent will slow down or halt cell proliferation without necessarily causing cell death. Assays that measure membrane integrity, such as the LDH release assay, can specifically detect cytotoxicity.

Q6: What are essential control experiments to include when assessing this compound cytotoxicity?

To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.[8][9]

  • Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

  • Medium-Only Control: Wells containing only culture medium to determine the background signal of the assay.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background cytotoxicity in the vehicle control The final concentration of the solvent (e.g., DMSO) is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[8] If a higher concentration is necessary due to solubility issues, run a separate dose-response for the solvent to determine its toxicity threshold in your cell line.
Inconsistent or not reproducible results between experiments Variability in cell seeding density, cell passage number, or health of the cells.Maintain a consistent cell seeding density. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase before seeding.
Degradation of the this compound stock solution.Use freshly prepared dilutions for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.[8]
No cytotoxic effect observed even at high concentrations of this compound The chosen cell line may be resistant to the effects of this compound.Consider using a different cell line that is known to express FFA2.
The incubation time is too short.Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) as cytotoxic effects can be time-dependent.[10]
The chosen cytotoxicity assay is not sensitive enough.Try an alternative cytotoxicity assay that measures a different endpoint (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Quantitative Data Summary

Cell LineConcentrationDurationObserved EffectCitation
CCD 841 CoN (non-cancer human intestinal epithelial)10 - 200 µM48 hoursSignificant decrease in cell growth.[6]
SW-480 (human colon cancer)10 - 200 µM48 hoursSignificant decrease in cell growth.[6]
RBL-2H3 (rat basophilic leukemia)Up to 1 µMNot specifiedNo cytotoxicity observed via MTT assay.[7]
CHO (Chinese Hamster Ovary) expressing FFA2Not specifiedNot specifiedS-4CMTB elicited a concentration-dependent increase in Ca2+, while R-4CMTB had no effect. Both enantiomers increased pERK1/2 and inhibited cAMP.[3][11]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[12]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

  • Prepare serial dilutions of this compound in complete growth medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound, a vehicle control (DMSO), and an untreated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay helps to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

  • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways of this compound

4-CMTB_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein FFA2 FFA2 (GPR43) Gi Gαi FFA2->Gi Gq Gαq FFA2->Gq CMTB This compound CMTB->FFA2 activates AC Adenylyl Cyclase Gi->AC ERK ↑ pERK1/2 Gi->ERK PLC Phospholipase C Gq->PLC Gq->ERK cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Signaling pathway of this compound via the FFA2 receptor.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow cluster_planning Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Study cluster_analysis Phase 3: Data Analysis DoseRange Dose-Range Finding (e.g., 0.1 µM to 200 µM) TimeCourse Time-Course Experiment (24h, 48h, 72h) DoseRange->TimeCourse ViabilityAssay Cell Viability Assay (e.g., MTT, WST-1) TimeCourse->ViabilityAssay MembraneIntegrity Membrane Integrity Assay (e.g., LDH Release) ViabilityAssay->MembraneIntegrity If cytotoxic IC50 Calculate IC50 Value ViabilityAssay->IC50 ApoptosisAssay Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) MembraneIntegrity->ApoptosisAssay Mechanism Determine Mechanism of Cell Death ApoptosisAssay->Mechanism

References

Technical Support Center: Optimizing 4-CMTB in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides guidance for researchers, scientists, and drug development professionals on the use of 4-CMTB in cellular assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: The primary cellular target of this compound is the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It is important to note that this compound is not a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound acts as a selective ago-allosteric modulator of FFA2, meaning it can directly activate the receptor and also positively modulate the effects of endogenous ligands like short-chain fatty acids.[1][2]

Q2: What is the general mechanism of action of this compound?

A2: this compound binds to an allosteric site on the FFA2 receptor. This binding can have two effects: direct activation of the receptor and potentiation of the receptor's response to its natural ligands (short-chain fatty acids). This dual action makes it a powerful tool for studying FFA2 signaling.[1] FFA2 is a G protein-coupled receptor (GPCR) that can couple to both Gαi/o and Gαq/11 proteins, leading to downstream signaling cascades that include inhibition of adenylyl cyclase (decreasing cAMP), and activation of phospholipase C (leading to calcium mobilization and ERK1/2 phosphorylation).[3][4]

Q3: What are some common cellular assays used to study the effects of this compound?

A3: Common cellular assays to measure the activity of this compound on FFA2-expressing cells include:

  • Calcium Mobilization Assays: To measure the Gαq-mediated increase in intracellular calcium.

  • cAMP Assays: To measure the Gαi-mediated inhibition of adenylyl cyclase.

  • ERK1/2 Phosphorylation Assays: As a downstream readout of G protein activation.

  • Cell Viability and Cytotoxicity Assays (e.g., MTT): To determine the toxic concentration range of the compound.[5][6]

  • Degranulation Assays (e.g., in mast cells): To assess functional cellular responses.[6]

Q4: What is a typical starting concentration range and incubation time for this compound in cellular assays?

A4: The optimal concentration and incubation time for this compound are highly dependent on the specific cell type, the assay being performed, and the biological question. However, a general starting point can be derived from published studies. For functional assays, concentrations ranging from 1 µM to 10 µM are often effective.[6] For cytotoxicity assessment, a broader range up to 200 µM has been tested, with significant effects observed at higher concentrations after 48 hours.[5] For signaling pathway studies (e.g., ERK1/2 phosphorylation), shorter incubation times (minutes to a few hours) are typically used.[7] For cell viability or proliferation assays, longer incubation times (24, 48, or 72 hours) are common.[5][8] It is crucial to perform a dose-response and time-course experiment for your specific experimental system.

Q5: How can I be sure the observed effects are specific to FFA2 activation?

A5: To confirm the specificity of this compound's effects, several control experiments are recommended:

  • Use a negative control cell line: Employ a cell line that does not endogenously express FFA2.

  • Use an FFA2 antagonist: Pre-treat cells with a selective FFA2 antagonist to see if it blocks the effects of this compound.

  • RNA interference (siRNA or shRNA): Knock down the expression of FFA2 in your target cells and observe if the response to this compound is diminished.

Troubleshooting Guide: Optimizing this compound Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for this compound in cellular assays.

Issue Potential Cause(s) Suggested Solution(s)
No or low response to this compound 1. Incubation time is too short: The biological process being measured requires a longer time to manifest. 2. Inhibitor concentration is too low: The concentration of this compound is not sufficient to elicit a response. 3. Low or no FFA2 expression: The cell line used may not express the target receptor at a sufficient level. 4. Compound degradation: this compound may not be stable in the culture medium for the duration of the experiment.1. Perform a time-course experiment: Test a range of incubation times (e.g., for signaling: 5, 15, 30, 60 minutes; for viability: 24, 48, 72 hours).[8] 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal effective concentration. 3. Verify FFA2 expression: Use qPCR or Western blot to confirm FFA2 expression in your cell line. 4. Refresh the medium: For long-term incubations (>48 hours), consider refreshing the medium containing this compound.[8]
High cell death across all concentrations 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to cytotoxicity.[8] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Off-target toxicity: The compound may be affecting other essential cellular processes.1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[8] 2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control.[8] 3. Lower the concentration of this compound: Determine the IC50 for cytotoxicity and work with concentrations below this for functional assays.
Inconsistent results between experiments 1. Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. 2. Cells are not in a logarithmic growth phase: Cells that are confluent or have been in culture for too long may respond differently. 3. Repeated freeze-thaw cycles of this compound stock solution: This can lead to degradation of the compound.1. Standardize cell seeding protocols: Ensure a consistent number of cells are plated for each experiment.[9] 2. Use cells at a consistent passage number and confluency: Plate cells to be in the logarithmic growth phase at the time of treatment.[9] 3. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for a Cell Viability Assay

This protocol describes a method to determine the effect of incubation time on this compound's ability to reduce cell viability.

  • Cell Seeding: Plate FFA2-expressing cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth for 18-24 hours.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions and controls to the appropriate wells.

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[8]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS reagent) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot percent viability against this compound concentration for each incubation time to determine the IC50 value at each time point.

Protocol 2: Time-Course of ERK1/2 Phosphorylation

This protocol is for determining the optimal incubation time for this compound-induced ERK1/2 phosphorylation.

  • Cell Seeding and Starvation: Plate FFA2-expressing cells in a suitable format (e.g., 12-well plates) and grow to 70-80% confluency. The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight.

  • Inhibitor Treatment: Treat the cells with an effective concentration of this compound (determined from a dose-response experiment) for various short time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes).

  • Cell Lysis: At the end of each incubation period, immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each time point. Plot the normalized signal against time to identify the peak phosphorylation time.

Quantitative Data Summary

Compound Assay Type Cell Line Concentration Range Incubation Time Effect (IC50/EC50) Reference
This compoundCytotoxicity (MTT)SW-48010 - 200 µM48 hoursCytotoxicity observed at higher concentrations[5]
This compoundDegranulationRBL-2H3Up to 1 µM30 minutesSignificant inhibition at 1 µM[6]
This compoundCalcium MobilizationCHO-hFFA2Not specifiedNot specifiedS-4CMTB was more potent than acetate[2][10]
This compoundpERK1/2CHO-hFFA2Not specifiedNot specifiedS-4CMTB was a potent activator[2][10]
This compoundcAMP InhibitionCHO-hFFA2Not specifiedNot specifiedS-4CMTB was a potent inhibitor[2][10]

Visualizations

Signaling Pathway of this compound via FFA2

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FFA2 FFA2 Receptor G_protein Gαi / Gαq FFA2->G_protein Activates CMTB This compound CMTB->FFA2 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC ERK ↑ pERK1/2 PKC->ERK

Caption: Signaling pathway of this compound through the FFA2 receptor.

Troubleshooting Workflow for Optimizing Incubation Time

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting start Start: Define Assay (e.g., Viability, Signaling) dose_response Perform Dose-Response at a Fixed, Standard Time (e.g., 24h or 30 min) start->dose_response check_response Is there a clear dose-dependent response? dose_response->check_response time_course Perform Time-Course at an Effective Concentration (e.g., EC50) check_response->time_course Yes no_response No Response: - Check FFA2 Expression - Verify Compound Integrity - Increase Concentration Range check_response->no_response No high_toxicity High Toxicity: - Check Vehicle Control - Reduce Max Concentration - Shorten Incubation Time check_response->high_toxicity High Toxicity at all concentrations analyze_time Analyze Data: Identify Optimal Time Point (Peak or Plateau) time_course->analyze_time end End: Optimized Incubation Time analyze_time->end

Caption: Workflow for optimizing this compound incubation time.

References

dealing with batch-to-batch variation of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the batch-to-batch variation of 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our experimental results (e.g., EC50, Emax) with different batches of this compound. What could be the cause?

A1: Batch-to-batch variation in this compound can stem from several factors, primarily related to its purity and composition. The most common causes include:

  • Presence of Impurities: Residual starting materials, byproducts from the synthesis process, or degradation products can interfere with the activity of this compound.

  • Variable Enantiomeric Ratio: this compound is a chiral molecule existing as S- and R-enantiomers, which have been shown to possess different pharmacological activities. Inconsistencies in the ratio of these enantiomers between batches can lead to variable experimental outcomes.

  • Compound Stability: Degradation of the compound due to improper storage or handling can result in a loss of potency.

Q2: What are the known differences between the S- and R-enantiomers of this compound?

A2: The enantiomers of this compound exhibit functional selectivity at the FFA2 receptor. For instance, S-4CMTB has been shown to be more potent in eliciting calcium responses, while R-4CMTB may have different effects on other signaling pathways like pERK1/2 and cAMP inhibition. Therefore, the enantiomeric composition of your this compound batch is a critical parameter.

Q3: How should I store my this compound to ensure its stability?

A3: For optimal stability, this compound should be stored as a solid at +4°C. If you need to prepare a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over extended periods should be validated, as some compounds can degrade in DMSO, especially if moisture is present.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation indicates that the compound's solubility limit has been exceeded in your solvent or buffer. You can try to redissolve the compound by gentle warming or sonication. However, it is crucial to ensure that the compound has not degraded. If precipitation occurs in your assay buffer, you may need to adjust the final concentration of the compound or the percentage of the solvent (e.g., DMSO) in the final assay volume. Always visually inspect for precipitation before use.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

If you observe that different batches of this compound produce significantly different results in your assays, follow this troubleshooting workflow:

G start Inconsistent results observed qc Perform Quality Control Checks on All Batches start->qc hplc Purity Analysis by HPLC/LC-MS qc->hplc chiral Enantiomeric Ratio Analysis by Chiral HPLC qc->chiral nmr Structural Confirmation by NMR qc->nmr compare Compare QC Data with Supplier's Certificate of Analysis hplc->compare chiral->compare nmr->compare discrepancy Discrepancy Found? compare->discrepancy contact Contact Supplier with Data discrepancy->contact Yes no_discrepancy QC Data is Consistent discrepancy->no_discrepancy No new_batch Request a New, Validated Batch contact->new_batch assay_variability Investigate Assay Variability no_discrepancy->assay_variability revalidate Re-validate Assay with a Reference Standard assay_variability->revalidate

Caption: Troubleshooting workflow for inconsistent biological activity.

Explanation of Steps:

  • Perform Quality Control (QC) Checks: Do not solely rely on the manufacturer's certificate of analysis. It is good practice to independently verify the purity and identity of each new batch.

  • Purity Analysis by HPLC/LC-MS: This will identify the presence of any impurities and confirm the molecular weight of the compound.

  • Enantiomeric Ratio Analysis by Chiral HPLC: This is crucial for this compound due to the differing activities of its enantiomers.

  • Structural Confirmation by NMR: 1H NMR can help confirm the chemical structure of the compound and may reveal the presence of structurally related impurities.

  • Compare QC Data: If your in-house QC data does not match the supplier's, this is strong evidence for batch-to-batch variation.

  • Contact Supplier: Provide them with your analytical data and request an explanation or a replacement batch.

  • Investigate Assay Variability: If the QC data for different batches are consistent, the source of variability may be in your experimental setup.

Issue 2: Loss of Compound Activity During Experiment

If you notice a decline in the expected effect of this compound over the course of your experiment, it may be due to compound instability in your assay medium.

G start Loss of activity observed stability Assess Compound Stability in Assay Medium start->stability time_course Perform Time-Course Experiment stability->time_course hplc_analysis Analyze Samples by HPLC at Different Time Points time_course->hplc_analysis degradation Degradation Observed? hplc_analysis->degradation fresh_solutions Prepare Fresh Working Solutions Immediately Before Use degradation->fresh_solutions Yes no_degradation No Degradation Observed degradation->no_degradation No modify_conditions Modify Assay Conditions (e.g., reduce incubation time) fresh_solutions->modify_conditions receptor_desensitization Investigate Receptor Desensitization no_degradation->receptor_desensitization FFA2_Signaling cluster_membrane Plasma Membrane cluster_ligands Ligands cluster_gproteins G-Proteins cluster_effectors Downstream Effectors FFA2 FFA2 Receptor Gq11 Gαq/11 FFA2->Gq11 Activates Gio Gαi/o FFA2->Gio Activates SCFA SCFA (e.g., Propionate) SCFA->FFA2 Orthosteric Agonist CMTB This compound CMTB->FFA2 Allosteric Modulator PLC PLC Gq11->PLC Stimulates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 to cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 ERK pERK1/2 Activation Ca2->ERK cAMP->ERK

how to control for the effects of 4-CMTB enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for working with the enantiomers of 4-(4-chloro-phenyl)-3-methyl-N-thiazol-2-yl-butanamide (4-CMTB). Due to their distinct pharmacological activities, understanding and controlling for the effects of each enantiomer is critical for experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it crucial to control for its enantiomers?

A1: this compound is a small molecule ligand for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR). It is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms called enantiomers: (S)-4CMTB and (R)-4CMTB. These enantiomers have different three-dimensional structures, leading to distinct interactions with the chiral environment of the FFA2 receptor. This results in significantly different downstream signaling and biological effects. Using a racemic mixture (a 50:50 mix of both enantiomers) can produce confounding or misleading results, as the observed effect is a composite of the distinct actions of each enantiomer.[1][2][3]

Q2: What are the specific pharmacological differences between (S)-4CMTB and (R)-4CMTB?

A2: The enantiomers of this compound are functionally selective, meaning they preferentially activate different signaling pathways upon binding to FFA2.[1]

  • (S)-4CMTB is a positive allosteric modulator (PAM) and a direct agonist. It potently activates signaling pathways coupled to both Gαq and Gαi proteins. This leads to an increase in intracellular calcium (Ca²⁺), phosphorylation of ERK1/2 (pERK1/2), and inhibition of cAMP production.[1][4]

  • (R)-4CMTB is a functionally selective ligand that primarily acts as a Gαi-biased ago-allosteric modulator. It does not induce a Ca²⁺ response (the Gαq pathway) but does cause pERK1/2 activation and cAMP inhibition, albeit with lower potency than the (S)-enantiomer.[1][4]

Q3: My experiment with racemic this compound yields inconsistent results. Why might this be happening?

A3: Inconsistent results with racemic this compound are often due to the mixed and sometimes opposing effects of the two enantiomers. The final experimental readout is a combination of the potent Gαq/Gαi signaling from (S)-4CMTB and the selective Gαi signaling from (R)-4CMTB.[1] The balance of these effects can be highly sensitive to experimental conditions, cell type, and receptor expression levels, leading to poor reproducibility. The less-active R-enantiomer can also effectively dilute the concentration of the more active S-enantiomer, complicating dose-response analyses.[5]

Q4: I am not observing the expected intracellular calcium mobilization with my this compound sample. What is a likely cause?

A4: A lack of a calcium response suggests that your sample may be predominantly or purely the (R)-enantiomer, as (R)-4CMTB does not activate the Gαq pathway responsible for Ca²⁺ release.[1][4] Alternatively, if using a racemic mixture, the concentration may be too low for the (S)-enantiomer's effect to be detected. It is also essential to confirm that the cells used express functional FFA2 receptors and that the assay is sensitive enough to detect Gαq-mediated signaling.

Q5: How can I obtain a single enantiomer of this compound for my experiments?

A5: Single enantiomers are typically obtained by separating a racemic mixture. The most common and effective method is chiral chromatography.[6] This technique uses a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and allowing for their separate collection.[1][4][6] Another approach is to react the racemic mixture with a pure chiral resolving agent to form diastereomers, which have different physical properties and can be separated by standard methods like crystallization or chromatography.

Quantitative Data Summary

The distinct pharmacological profiles of this compound enantiomers are evident in their differing potencies and efficacies across key signaling pathways.

LigandPathwayAssayPotency (pEC₅₀)Efficacy (% of Acetate Max)Reference
(S)-4CMTB GαqIntracellular Ca²⁺PotentLess efficacious than acetate[1][4]
GαipERK1/2 ActivationSimilar to RacemateSimilar to Racemate[1][4]
GαicAMP InhibitionSimilar to RacemateSimilar to Racemate[1][4]
(R)-4CMTB GαqIntracellular Ca²⁺No EffectNo Effect[1][4]
GαipERK1/2 ActivationLess potent than (S)-[1][4]
GαicAMP InhibitionLess potent than (S)-[1][4]
Racemic (R/S)-4CMTB GαqIntracellular Ca²⁺No Effect (direct)Positive modulator of acetate[1]
GαipERK1/2 ActivationPotentLess efficacious than acetate[1]
GαicAMP InhibitionPotentLess efficacious than acetate[1]

Experimental Protocols & Methodologies

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol outlines a general method for separating racemic this compound based on published procedures.[1][4]

  • Objective: To isolate pure (S)-4CMTB and (R)-4CMTB from a racemic mixture.

  • Methodology: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Materials & Reagents:

    • Racemic this compound

    • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

    • Preparative chiral HPLC column (e.g., Phenomenex Lux Cellulose-2 or similar)[1][4]

    • HPLC system with a fraction collector

  • Procedure:

    • Dissolve the racemic this compound in an appropriate mobile phase solvent to create a concentrated stock solution.

    • Develop an isocratic mobile phase method. The exact ratio of solvents (e.g., Hexane:Isopropanol) must be optimized to achieve baseline separation of the two enantiomer peaks.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the dissolved racemic mixture onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength. Two distinct peaks corresponding to the R- and S-enantiomers should be observed.

    • Use an automated fraction collector to separately collect the eluent corresponding to each peak.

    • Combine the fractions for each respective enantiomer.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid enantiomers.

    • Confirm the purity and identity of each enantiomer using analytical chiral HPLC and other analytical techniques (e.g., mass spectrometry, NMR).

Protocol 2: Functional Characterization via Intracellular Calcium Assay

  • Objective: To measure the Gαq-mediated signaling activity of this compound enantiomers.

  • Methodology: A fluorescent plate-based assay to detect changes in cytosolic calcium.

  • Materials & Reagents:

    • CHO-K1 cells stably expressing human FFA2 (hFFA2).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • (S)-4CMTB, (R)-4CMTB, and positive control (e.g., Acetate).

    • Fluorescent plate reader with an injection system.

  • Procedure:

    • Seed hFFA2-expressing CHO-K1 cells into a black, clear-bottom 96-well plate and culture overnight.

    • Load cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the this compound enantiomers and controls.

    • Place the plate in the fluorescent reader and begin recording a baseline fluorescence reading.

    • Inject the compounds into their respective wells and continue recording the fluorescence signal over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Analyze the data by calculating the peak fluorescence response over baseline for each concentration to generate dose-response curves.

Visualizations: Workflows and Pathways

experimental_workflow cluster_0 Preparation & Separation cluster_1 Isolated Enantiomers cluster_2 Functional Characterization cluster_3 Data Analysis & Conclusion start Racemic (R/S)-4CMTB separation Chiral HPLC Separation (e.g., Lux Cellulose-2) start->separation s_enantiomer (S)-4CMTB separation->s_enantiomer r_enantiomer (R)-4CMTB separation->r_enantiomer gaq_assay Gαq Pathway Assay (Intracellular Ca²⁺) s_enantiomer->gaq_assay gai_assay Gαi Pathway Assays (cAMP Inhibition, pERK) s_enantiomer->gai_assay r_enantiomer->gai_assay analysis Generate Dose-Response Curves gaq_assay->analysis gai_assay->analysis conclusion Determine Enantiomer-Specific Pharmacological Profile analysis->conclusion

Caption: Workflow for separating and characterizing this compound enantiomers.

signaling_pathways s_4cmtb (S)-4CMTB r_4cmtb (R)-4CMTB ffa2 FFA2 Receptor s_4cmtb->ffa2 r_4cmtb->ffa2 gq Gαq ffa2->gq Strong gi Gαi ffa2:s->gi:n Strong ffa2:s->gi:n Moderate plc PLC gq->plc ac Adenylyl Cyclase gi->ac erk ↑ pERK1/2 gi->erk pip2 PIP₂ plc->pip2 camp ↓ cAMP ac->camp ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2

Caption: Differential signaling pathways activated by this compound enantiomers via FFA2.

logical_relationship racemic Racemic this compound (50:50 Mixture) s_enantiomer (S)-Enantiomer racemic->s_enantiomer r_enantiomer (R)-Enantiomer racemic->r_enantiomer receptor Chiral FFA2 Receptor (Specific 3D Binding Pocket) s_enantiomer->receptor High Affinity Fit r_enantiomer->receptor Different Fit s_response Distinct Biological Response 1 (Gαq + Gαi Activation) receptor->s_response r_response Distinct Biological Response 2 (Gαi-biased Activation) receptor->r_response mixed_response Confounded or Mixed Response s_response->mixed_response r_response->mixed_response

Caption: Rationale for controlling enantiomeric effects at a chiral receptor.

References

Technical Support Center: Overcoming Poor Bioavailability of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 4-CMTB, a selective agonist and positive allosteric modulator of the free fatty acid receptor 2 (FFA2/GPR43).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, or 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide, is a potent and selective agonist for the free fatty acid receptor 2 (FFA2), also known as GPR43.[1] It is a valuable research tool for studying the role of FFA2 in various physiological processes, including immune responses and inflammatory diseases. Poor bioavailability can be a significant concern as it may lead to low and variable drug exposure after oral administration, potentially compromising the reliability and reproducibility of in vivo experiments. One study noted the use of intraperitoneal injections to bypass potential issues with poor absorption.[2]

Q2: What are the likely causes of this compound's poor bioavailability?

Q3: Are there different forms of this compound available that might have better properties?

A3: Yes, this compound exists as a racemic mixture and can be separated into its S- and R-enantiomers.[3] Research has shown that these enantiomers can have different pharmacological activities.[2][3] Furthermore, one study reported the formulation of the enantiomers as sodium salts to improve their aqueous solubility, suggesting that salt forms of this compound could be a viable option for enhancing bioavailability.[3]

Troubleshooting Guide

Issue: Inconsistent or low efficacy of this compound in in vivo oral dosing studies.

Possible Cause: Poor oral bioavailability due to low aqueous solubility and dissolution rate.

Solutions:

  • Formulation as a Salt: Converting the parent this compound molecule into a salt can significantly improve its aqueous solubility and dissolution rate.[3]

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[4][5]

  • Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can enhance the solubility of this compound.[4][6]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve absorption.[5][6]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate by presenting it in a higher-energy amorphous form.[4][7]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO29.48100
Ethanol5.920

Data sourced from Tocris Bioscience.

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Salt Formation Increases aqueous solubility and dissolution rate.Simple to implement, can be highly effective.Not all compounds form stable salts; may have altered stability.
Micronization/Nanonization Increases surface area for faster dissolution.Applicable to many crystalline compounds.Can be energy-intensive; potential for particle aggregation.
Co-solvents/Surfactants Increase the solubility of the drug in the vehicle.Can significantly increase drug loading.Potential for in vivo precipitation upon dilution; excipient safety must be considered.
Cyclodextrin Complexation Forms inclusion complexes to enhance solubility.Can improve both solubility and stability.Limited by the stoichiometry of complexation and the size of the drug molecule.
Lipid-Based Formulations Enhances dissolution and absorption via lipid pathways.Can be very effective for lipophilic drugs; may reduce food effects.Can be complex to formulate and manufacture; potential for drug precipitation.
Amorphous Solid Dispersions Increases dissolution rate by preventing crystallization.Can achieve high levels of supersaturation.Amorphous form may be physically unstable and revert to the crystalline form.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Add the pre-suspension and an equal volume of milling media to the milling chamber.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally.

  • Periodically withdraw small aliquots of the suspension to monitor the particle size distribution using a particle size analyzer.

  • Continue milling until the desired particle size (e.g., <200 nm) is achieved and the particle size distribution is unimodal and narrow.

  • Separate the nanosuspension from the milling media by decantation or sieving.

  • The resulting nanosuspension can be used for in vitro dissolution testing or in vivo oral gavage studies.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

  • Add this compound to the selected excipient mixture and dissolve it by vortexing and gentle heating in a water bath if necessary.

  • To evaluate the self-emulsifying properties, add a small volume (e.g., 1 mL) of the formulation to a larger volume (e.g., 250 mL) of deionized water with gentle agitation.

  • Observe the formation of a nanoemulsion (clear or slightly bluish, translucent appearance).

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

  • The optimized SEDDS formulation can be filled into hard gelatin capsules for oral administration.

Mandatory Visualizations

G cluster_DCS Developability Classification System (DCS) cluster_Challenges Bioavailability Challenges cluster_Solutions Formulation Strategies DCS1 Class I High Solubility High Permeability DCS2a Class IIa Dissolution Rate Limited Low Solubility ParticleSize Particle Size Reduction (Micronization, Nanonization) DCS2a->ParticleSize Primary Strategy DCS2b Class IIb Solubility Limited Low Solubility SolidDispersion Amorphous Solid Dispersions DCS2b->SolidDispersion Primary Strategies LipidBased Lipid-Based Formulations (SEDDS, SMEDDS) DCS2b->LipidBased Primary Strategies Complexation Cyclodextrin Complexation DCS2b->Complexation Primary Strategies SaltFormation Salt Formation DCS2b->SaltFormation Primary Strategies DCS3 Class III Permeability Limited High Solubility DCS4 Class IV Low Solubility Low Permeability DCS4->ParticleSize Combined Strategies Needed DCS4->SolidDispersion Combined Strategies Needed DCS4->LipidBased Combined Strategies Needed Solubility Poor Aqueous Solubility Solubility->ParticleSize Addresses Solubility->SolidDispersion Addresses Solubility->LipidBased Addresses Solubility->Complexation Addresses Solubility->SaltFormation Addresses Permeability Low Membrane Permeability Metabolism First-Pass Metabolism

Caption: Developability Classification System and strategies for poor solubility.

G cluster_Workflow This compound Formulation Workflow Start Start: Poorly Soluble this compound Charac Physicochemical Characterization (Solubility, pKa) Start->Charac Strategy Select Formulation Strategy Charac->Strategy Formulate Prepare Formulation (e.g., Nanosuspension, SEDDS) Strategy->Formulate InVitro In Vitro Evaluation (Dissolution, Stability) Formulate->InVitro InVitro->Strategy Optimize InVivo In Vivo Evaluation (Pharmacokinetics) InVitro->InVivo Proceed End End: Improved Bioavailability InVivo->End

Caption: Workflow for improving this compound bioavailability.

G cluster_Pathway FFA2 Signaling Pathways FFA2 FFA2 (GPR43) Receptor Gq Gαq FFA2->Gq Gi Gαi FFA2->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response Cellular Response (e.g., Neutrophil Chemotaxis) cAMP->Response ERK pERK1/2 Ca2->ERK ERK->Response

Caption: Simplified FFA2 signaling pathways activated by this compound.

References

interpreting unexpected findings in 4-CMTB studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-CMTB Studies

Welcome to the technical support center for researchers using this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected findings in your experiments.

Frequently Asked Questions (FAQs)

Q1: I believed this compound was a GPER agonist, but my results are inconsistent with GPER signaling. What is the correct molecular target?

This is a critical point of clarification. While initial research may be misattributed, this compound is not a GPER (G protein-coupled estrogen receptor) agonist. It is a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2) , also known as GPR43.[1]

This means this compound has two distinct functions:

  • Direct Agonist: It can activate the FFA2 receptor on its own.[2]

  • Positive Allosteric Modulator (PAM): It can enhance the signaling activity and/or potency of the receptor's natural (orthosteric) ligands, which are short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate (B1217596).[1][3]

Any experimental interpretation must be based on its activity at FFA2, not GPER.

Q2: Why am I observing cAMP inhibition but no intracellular calcium mobilization after treating cells with this compound?

This phenomenon is likely due to biased agonism or functional selectivity , a key feature of this compound pharmacology. FFA2 can signal through two primary pathways:

  • Gαi/o pathway: Which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

  • Gαq/11 pathway: Which activates phospholipase C, leading to an increase in intracellular calcium [Ca2+]i.[4]

Commercial this compound is often a racemic mixture of two enantiomers, (S)-4-CMTB and (R)-4-CMTB, which have different signaling properties.[2]

  • (S)-4-CMTB activates both Gαq (increasing Ca2+ and pERK) and Gαi (inhibiting cAMP).[2][5]

  • (R)-4-CMTB is a functionally selective ligand that activates the Gαi pathway (inhibiting cAMP) but has no effect on the Gαq pathway (no Ca2+ increase).[2]

Therefore, if your this compound preparation is enriched in the (R)-enantiomer, or if your cell system preferentially responds via the Gαi pathway, you would observe cAMP inhibition without a corresponding calcium signal.

Q3: The potency (EC50) of this compound varies between experiments. What could be the cause?

This variability is often due to the positive allosteric modulator (PAM) activity of this compound.[1] Its apparent potency can be influenced by the presence of orthosteric FFA2 agonists (SCFAs).

Potential Sources of SCFAs:

  • Cell Culture Medium: Serum (FBS) is a known source of short-chain fatty acids.

  • Cellular Metabolism: Cells themselves can produce SCFAs.

When SCFAs are present, this compound can bind to its allosteric site and enhance the signal from the SCFAs bound to the orthosteric site, leading to a more potent response than this compound alone.[3] To achieve more consistent results, consider using serum-free media for the duration of the experiment or dialyzed serum to reduce baseline SCFA levels.

Q4: My cells show a robust response to the first stimulation with this compound, but a diminished response to a subsequent stimulation with propionate. Why?

This observation may be related to receptor desensitization. Prolonged or strong activation of a GPCR can lead to its phosphorylation and internalization, rendering it less responsive to subsequent stimulation.

Interestingly, allosteric and orthosteric agonists can induce different desensitization profiles.[6] Studies in human neutrophils have shown that stimulation with an orthosteric agonist like propionate can lead to strong FFA2 desensitization. In contrast, the allosteric agonist this compound may engage different signaling pathways and can sometimes even activate a receptor that has been desensitized to its natural ligand.[6] Your experiment may be revealing homologous desensitization of the receptor following the initial potent stimulation by this compound.

Q5: I'm observing cytotoxicity and decreased cell viability at higher concentrations of this compound. Is this an expected off-target effect?

Yes, this is a potential issue. While this compound is selective for FFA2, high concentrations may lead to off-target effects or cellular stress, resulting in cytotoxicity.

  • One study demonstrated that this compound concentrations between 10–200 µM significantly decreased the growth of both non-cancerous and cancerous colon cell lines.[7]

  • Although not reported for this compound, other GPCR agonists (like the GPER agonist G-1) have been found to interact with other cellular components, such as microtubules, at high concentrations.[8]

It is crucial to perform a dose-response curve to determine the optimal concentration range that provides specific FFA2 activation without inducing general cytotoxicity in your specific cell model.

Quantitative Data Summary

The following table summarizes the pharmacological properties of this compound enantiomers in CHO cells stably expressing human FFA2. Data is presented as pEC50 (the negative log of the molar concentration that produces 50% of the maximum possible effect).

CompoundPathwayReadoutpEC50 (Mean ± SEM)Efficacy (% of Acetate)
(S)-4-CMTB Gαq[Ca2+]i6.31 ± 0.08~75%
GαicAMP Inhibition7.02 ± 0.12~100%
MAPKpERK1/27.23 ± 0.12~100%
(R)-4-CMTB Gαq[Ca2+]iNo Effect0%
GαicAMP Inhibition6.55 ± 0.11~100%
MAPKpERK1/26.64 ± 0.06~100%

Data adapted from Schofield et al., 2018.[2][9]

Troubleshooting Workflows & Signaling Diagrams

Fig 1. Troubleshooting Unexpected this compound Results start Unexpected Result Observed (e.g., No Ca2+ signal) q1 Is the this compound preparation racemic or a pure enantiomer? start->q1 q3 Does potency vary? start->q3 racemic Racemic Mixture: Response is a composite of (R) and (S) enantiomer activities. q1->racemic Racemic pure Pure Enantiomer: Check expected activity. (R)-form does not activate Ca2+. q1->pure Pure q2 Is the effect FFA2-dependent? racemic->q2 pure->q2 test_antagonist Pre-treat with a selective FFA2 antagonist (e.g., CATPB). Does this block the effect? q2->test_antagonist yes_blocked Yes, effect is blocked. Result is FFA2-mediated. Consider biased agonism. test_antagonist->yes_blocked Yes no_blocked No, effect persists. Result may be an off-target effect. Lower this compound concentration. test_antagonist->no_blocked No test_serum Test in serum-free vs. serum-containing media. Is potency higher with serum? q3->test_serum yes_serum Yes, potency increases. Likely a PAM effect from SCFAs in serum. Use dialyzed serum for consistency. test_serum->yes_serum Yes no_serum No change in potency. Variability may be due to other experimental factors. test_serum->no_serum No

Caption: A troubleshooting workflow for diagnosing unexpected results in this compound experiments.

Fig 2. FFA2 Signaling and this compound Action cluster_membrane Plasma Membrane FFA2 FFA2 Receptor Gq Gαq/11 FFA2->Gq (S)-4-CMTB SCFAs Gi Gαi/o FFA2->Gi (S)- & (R)-4-CMTB SCFAs SCFA SCFA (e.g., Propionate) Orthosteric Agonist SCFA->FFA2 Binds Orthosteric Site CMTB This compound Allosteric Site CMTB->FFA2 Binds Allosteric Site PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Ca ↑ Intracellular [Ca2+] PLC->Ca cAMP ↓ cAMP AC->cAMP pERK ↑ pERK1/2 Ca->pERK

Caption: Simplified signaling pathways for the FFA2 receptor activated by this compound.

Detailed Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the activation of the Gαq pathway.

  • Cell Plating: Seed cells (e.g., CHO-hFFA2 or neutrophils) in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading: Aspirate the culture medium. Wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) as per the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave the final wash volume in the wells.

  • Compound Preparation: Prepare this compound and control compounds (e.g., acetate as a positive control) at 5-10x final concentration in HBSS.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an injector (e.g., FlexStation or FDSS/μCELL).

  • Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4) every 1-2 seconds.

  • Record a stable baseline for 15-30 seconds.

  • Inject the compound and continue recording for at least 60-120 seconds to capture the transient calcium peak.

  • Data Analysis: Analyze the data by calculating the peak fluorescence intensity minus the baseline fluorescence.

Protocol 2: cAMP Inhibition Assay

This protocol measures the activation of the Gαi pathway.

  • Cell Plating: Seed cells in a 96-well plate and culture until they reach ~80-90% confluency.

  • Pre-treatment: Aspirate the medium. Add HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) and incubate for 15-30 minutes. This prevents cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of this compound to the wells.

  • Adenylyl Cyclase Activation: Immediately add an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM), to all wells except the negative control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's protocol precisely.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data should show a dose-dependent decrease in the Forskolin-stimulated cAMP level.

Protocol 3: Western Blot for Phospho-ERK1/2

This protocol measures a common downstream signaling event.

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach ~80% confluency, serum-starve them for 4-18 hours to reduce baseline ERK phosphorylation.

  • Treatment: Treat cells with this compound at the desired concentrations for a specific time (typically 5-15 minutes for rapid signaling). Include positive and negative controls.

  • Lysis: Place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensity using software like ImageJ.

References

Technical Support Center: Navigating the Translational Challenges of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-CMTB, a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2/GPR43). The content is designed to address specific issues that may be encountered during preclinical research and to provide insights into the potential challenges in translating these findings into clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) is a synthetic small molecule that acts as a selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR).[1] Unlike endogenous orthosteric agonists (short-chain fatty acids like acetate (B1210297) and propionate) that bind to the primary active site, this compound binds to a distinct allosteric site on the receptor. This binding can directly activate the receptor and positively modulate the effects of endogenous agonists.[1] Its mechanism involves biased signaling, preferentially activating Gαi/o over Gαq/11 pathways in some cellular contexts, which can lead to distinct downstream effects compared to orthosteric agonists.[2]

Q2: What are the potential therapeutic applications of this compound based on preclinical studies?

Preclinical research suggests that this compound has potential therapeutic applications in several areas, primarily due to its anti-inflammatory effects mediated through FFA2 activation. Key areas of investigation include:

  • Allergic Asthma: In mouse models of ovalbumin-induced allergic asthma, this compound has been shown to decrease the number of immune cells in bronchoalveolar lavage fluid and suppress the expression of inflammatory Th2 cytokines (IL-4, IL-5, and IL-13).[3]

  • Inflammatory Bowel Disease (IBD): FFA2 activation is implicated in modulating gut inflammation, suggesting a potential role for agonists like this compound in conditions such as Crohn's disease and ulcerative colitis.[4][5]

  • Metabolic Diseases: FFA2 is expressed in pancreatic islets and adipocytes. While the precise role is complex and sometimes contradictory in studies, FFA2 agonism has been explored for its potential to influence insulin (B600854) secretion and lipolysis, suggesting a possible role in type 2 diabetes.[6][7][8]

  • Colorectal Cancer: Some in vitro and in vivo models have shown that this compound can inhibit the growth and migration of colon cancer cells.[9]

Q3: Are there any known clinical trials for this compound?

As of late 2025, there is no publicly available information indicating that this compound has entered human clinical trials. The development of selective allosteric agonists for FFA2, including this compound, has faced limitations, with some reports suggesting that their clinical use may be hampered by low solubility and poor pharmacokinetic profiles.[7]

Q4: What are the general challenges in translating allosteric modulator research, like that of this compound, to clinical applications?

The development of allosteric modulators for GPCRs presents a unique set of challenges:[10][11][12][13][14]

  • Complex Pharmacology ("Probe Dependence"): The effect of an allosteric modulator can vary depending on the orthosteric agonist it is paired with. This "probe dependence" can make it difficult to predict the in vivo effects where multiple endogenous ligands may be present.[13][14]

  • Signaling Bias: Allosteric modulators can preferentially activate certain downstream signaling pathways over others (biased agonism). While this can be a therapeutic advantage by separating desired effects from side effects, it also adds a layer of complexity to drug development and requires a deep understanding of the relevant signaling pathways for a specific disease.[6][12]

  • Species-Specific Differences: Allosteric binding sites are often less conserved across species compared to orthosteric sites. This can lead to significant differences in compound activity between animal models and humans, making preclinical data less predictive of clinical outcomes.[11]

  • Screening and Assay Development: Identifying and characterizing allosteric modulators requires more complex and sensitive assays than those used for orthosteric ligands. Functional assays that can detect potentiation or inhibition of the endogenous agonist are essential.[10]

  • Pharmacokinetic Properties: Achieving good oral bioavailability and cell permeability can be challenging for allosteric modulators, which may have physicochemical properties that are not ideal for drug development.[11]

Troubleshooting Guides for Preclinical Research

Issue 1: Inconsistent or unexpected results in cell-based functional assays.

  • Possible Cause 1: Receptor Expression Levels. The expression level of FFA2 in your cell line can significantly impact the observed activity of this compound. High expression levels can lead to allosteric agonism being more pronounced, potentially causing receptor desensitization and masking potentiation effects.[10]

    • Troubleshooting Tip: Use a cell line with tightly controlled and inducible receptor expression to characterize this compound's activity more accurately.

  • Possible Cause 2: Presence of Endogenous Ligands. The presence of short-chain fatty acids (SCFAs) in your cell culture media can act as orthosteric agonists and influence the observed effects of this compound.

    • Troubleshooting Tip: Use serum-free media or dialyzed serum to minimize the concentration of endogenous FFA2 agonists. This will allow for a more precise characterization of this compound's direct agonistic and modulatory effects.

  • Possible Cause 3: Signaling Bias. The specific downstream pathway you are measuring (e.g., Gαi-mediated cAMP inhibition vs. Gαq-mediated calcium mobilization) will determine the observed potency and efficacy of this compound.

    • Troubleshooting Tip: Profile this compound's activity across multiple signaling pathways (e.g., cAMP, calcium flux, ERK phosphorylation, β-arrestin recruitment) to build a comprehensive pharmacological profile.[1]

Issue 2: Poor in vivo efficacy despite promising in vitro potency.

  • Possible Cause 1: Unfavorable Pharmacokinetics. this compound has been reported to have poor pharmacokinetic properties, which could include low oral bioavailability, rapid metabolism, or poor tissue distribution.[7]

    • Troubleshooting Tip: Conduct pharmacokinetic studies in your animal model to determine the plasma and tissue exposure of this compound after administration. The route of administration (e.g., intraperitoneal vs. oral) will significantly impact exposure.

  • Possible Cause 2: Species Differences in FFA2 Pharmacology. The allosteric binding site of FFA2 may differ between the species used in your in vivo model and the human receptor, leading to lower potency or altered pharmacology.

    • Troubleshooting Tip: If possible, use a humanized mouse model expressing the human FFA2 receptor to obtain more clinically relevant in vivo data.

  • Possible Cause 3: High Protein Binding. If this compound has high plasma protein binding, the free (unbound) concentration available to interact with the receptor may be too low to elicit a therapeutic effect.

    • Troubleshooting Tip: Measure the plasma protein binding of this compound in the species being studied and use this information to correlate total plasma concentration with the effective concentration at the target tissue.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Disease Models

Disease Model Species Key Findings Dosage Reference
Ovalbumin-Induced Allergic AsthmaMouse (BALB/c)- Decreased total immune cells in BALF- Reduced eosinophil numbers- Suppressed IL-4, IL-5, and IL-13 mRNA expression in lung tissue10 and 20 mg/kg[3]
Colon Cancer (in vitro)Human CRC cell line (SW-480)- Reduced cell growth- Decreased migration and invasion25 µM[9]
Colon Cancer (in vivo)Mouse (AOM/DSS model)- Increased FFAR2 and FFAR4 protein levels in colon tissue10 mg/kg b.w.[9]
Antigen-Induced DegranulationRat basophilic leukemia cells (RBL-2H3)- Inhibited β-hexosaminidase and histamine (B1213489) releaseSignificant inhibition at 1 µM[3]

Table 2: Hypothetical Target Pharmacokinetic Profile for Clinical Translation of an FFA2 Allosteric Modulator

Parameter Target Value Rationale
Oral Bioavailability (F%) > 30%To allow for convenient oral dosing.
Half-life (t½) 8 - 12 hoursTo support once or twice-daily dosing.
Plasma Protein Binding < 95%To ensure a sufficient free fraction to engage the target receptor.
Metabolism Minimal first-pass metabolism; no reactive metabolitesTo ensure predictable exposure and minimize the risk of toxicity.
Excretion Balanced renal and hepatic clearanceTo reduce the risk of drug accumulation in patients with organ impairment.

Experimental Protocols

Protocol 1: Evaluation of this compound on Antigen-Induced Degranulation in RBL-2H3 Cells

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

    • Seed cells in a 24-well plate and sensitize with anti-dinitrophenyl (DNP) IgE for 18 hours.

  • Treatment with this compound:

    • Wash the sensitized cells with Siraganian buffer.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.

  • Antigen Challenge and Supernatant Collection:

    • Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) for 30 minutes at 37°C.

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate and collect the supernatant.

  • Measurement of β-Hexosaminidase Release:

    • Mix an aliquot of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding a stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed with Triton X-100).

(This protocol is adapted from the methodology described in Park et al., 2020).[3]

Visualizations

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFAs SCFAs FFA2 FFA2/GPR43 SCFAs->FFA2 Orthosteric Binding This compound This compound This compound->FFA2 Allosteric Binding Gq11 Gαq/11 FFA2->Gq11 Gi Gαi/o FFA2->Gi PLC PLC Gq11->PLC AC Adenylyl Cyclase Gi->AC ERK pERK Gi->ERK IP3 IP3 PLC->IP3 cAMP ↓ cAMP Ca2 ↑ Ca²⁺ IP3->Ca2 Inflammation ↓ Inflammation cAMP->Inflammation Modulates Ca2->ERK ERK->Inflammation

Caption: FFA2 signaling pathways activated by orthosteric and allosteric agonists.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_preclinical_dev Preclinical Development A Binding Assays (Radioligand, GTPγS) B Functional Assays (cAMP, Ca²⁺, pERK) A->B C Determine Potency (EC₅₀) and Efficacy B->C D Pharmacokinetic Studies (Dose, Route, Exposure) C->D Lead Compound Selection E Disease Model (e.g., Asthma, IBD) D->E F Efficacy Assessment (Biomarkers, Histology) E->F G IND-Enabling Toxicology (GLP Studies) F->G Proof of Concept H Formulation Development G->H I Clinical Trials (Phase I, II, III) H->I

Caption: A typical experimental workflow for preclinical drug development.

translational_challenges A Preclinical Research on this compound B Pharmacokinetics (Low Solubility, Poor Bioavailability) A->B C Toxicology (Lack of Public Data for IND) A->C D Pharmacology (Species Differences, Signaling Bias) A->D E CMC (Formulation, Manufacturing) A->E B->C F Successful Clinical Application C->D D->E

Caption: Key challenges in the clinical translation of this compound research.

References

Technical Support Center: Optimizing 4-CMTB Specificity in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide), a selective ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a selective ago-allosteric modulator of Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[1] It functions both as a direct agonist, activating the receptor on its own, and as a positive allosteric modulator, enhancing the signaling of endogenous ligands like short-chain fatty acids (SCFAs).[1][2] this compound binds to a site on the FFA2 receptor that is distinct from the orthosteric site where SCFAs bind.[2][3]

Q2: What are the known signaling pathways activated by this compound?

A2: this compound has been shown to modulate several downstream signaling pathways upon FFA2 activation. It can activate both Gαi and Gαq protein-coupled pathways.[1][4] This leads to the modulation of intracellular second messengers, including the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation and the phosphorylation of extracellular signal-regulated kinase 1 and 2 (pERK1/2).[1][5] The specific pathway activated can be influenced by the experimental system and the enantiomeric form of this compound used.[1]

Q3: Is this compound selective for FFA2?

A3: this compound is reported to be a selective modulator of FFA2 with little to no activity at the related FFA3 receptor.[4] However, as with any small molecule, the potential for off-target effects should be considered, especially at high concentrations.

Q4: What are the different forms of this compound available and how do they differ?

A4: this compound is a chiral molecule and exists as two enantiomers: R-4CMTB and S-4CMTB. The racemic mixture (R/S-4CMTB) is often used, but the individual enantiomers exhibit functional selectivity, meaning they can preferentially activate different signaling pathways.[1] For instance, S-4CMTB is more potent at inducing calcium mobilization, while both enantiomers can activate the pERK1/2 and inhibit cAMP pathways, albeit with different potencies.[1] Utilizing the individual enantiomers can be a key strategy for improving experimental specificity.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my cell-based assays.

  • Question: I am observing significant well-to-well or day-to-day variability in my experiments with this compound. What could be the cause?

  • Answer:

    • Compound Solubility: this compound is soluble in DMSO and ethanol.[3] Ensure that your stock solutions are fully dissolved and that the final concentration of the solvent in your culture medium is low and consistent across all wells to avoid precipitation. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

    • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

    • Ligand Stability: While generally stable, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquot your stock solution upon receipt.

    • Enantiomeric Purity: If using individual enantiomers, ensure their purity. Contamination with the other enantiomer could lead to mixed signaling responses.

Issue 2: My in vivo results are not as expected or show signs of off-target effects.

  • Question: I am conducting an in vivo study in mice and the effects of this compound are not consistent with my in vitro data, or I suspect off-target effects. How can I address this?

  • Answer:

    • Dose-Response: It is crucial to perform a thorough dose-response study to determine the optimal concentration of this compound for your specific animal model and disease state. In some mouse models, doses around 10-20 mg/kg have been used.[6][7]

    • Route of Administration: The route of administration (e.g., intraperitoneal injection) can influence the pharmacokinetics and bioavailability of the compound.[7] Ensure the chosen route is appropriate for your experimental goals.

    • Control Groups: Include appropriate control groups, such as a vehicle control group and potentially a group treated with a structurally different FFA2 agonist, to confirm that the observed effects are specific to FFA2 activation.

    • Use of FFA2 Knockout Animals: The most definitive way to confirm that the effects of this compound are mediated by FFA2 is to include a parallel experiment using FFA2 knockout animals.

Issue 3: I am unsure which signaling pathway is being activated in my experiment.

  • Question: How can I determine whether this compound is acting through Gαi, Gαq, or other pathways in my specific cell type?

  • Answer:

    • Pharmacological Inhibitors: Use selective inhibitors for different signaling pathways. For example, pertussis toxin (PTX) can be used to inhibit Gαi signaling.[4]

    • Enantiomer Comparison: As the enantiomers of this compound show functional selectivity, comparing the effects of R-4CMTB and S-4CMTB can provide insights into the downstream signaling.[1] For example, S-4CMTB is a more potent activator of Gαq-mediated calcium signaling than R-4CMTB.[1]

    • Downstream Readouts: Measure multiple downstream signaling events simultaneously, such as changes in cAMP levels (indicative of Gαi activation) and intracellular calcium concentration (indicative of Gαq activation).[1]

Data Presentation

Table 1: Potency (pEC50) and Efficacy (% of Acetate Max) of this compound Enantiomers on Different Signaling Pathways in CHO-hFFA2 Cells

CompoundCalcium Mobilization (pEC50)Calcium Mobilization (Efficacy)pERK1/2 (pEC50)pERK1/2 (Efficacy)cAMP Inhibition (pEC50)cAMP Inhibition (Efficacy)
R/S-4CMTB No responseN/A6.8 ± 0.175 ± 5%7.1 ± 0.180 ± 3%
S-4CMTB 6.5 ± 0.160 ± 4%7.0 ± 0.178 ± 6%7.3 ± 0.182 ± 4%
R-4CMTB No responseN/A6.3 ± 0.172 ± 7%6.5 ± 0.175 ± 5%
Acetate 4.2 ± 0.1100%4.5 ± 0.1100%4.8 ± 0.1100%

Data summarized from Schofield et al., 2018.[1]

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (CHO-hFFA2) in a 384-well, clear-bottom plate at a density of 10,000 cells per well and incubate overnight.[1]

  • Dye Loading: Add an equal volume of 2x Fluo-4 Direct calcium reagent to each well.[1]

  • Incubation: Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature.[1]

  • Compound Addition: Prepare serial dilutions of this compound (or its enantiomers) and the endogenous agonist acetate.

  • Measurement: Use a fluorescent imaging plate reader (FLIPR) to measure the change in fluorescence intensity upon the addition of the compounds, which corresponds to changes in intracellular calcium levels.[1]

  • Controls: Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., acetate). To confirm specificity, use the parental CHO-K1 cell line that does not express FFA2.[1]

Protocol 2: Western Blot for pERK1/2

  • Cell Culture and Starvation: Culture cells (e.g., SW-480 colon cancer cells) to 70-80% confluency.[7] Serum-starve the cells for 24 hours before the experiment to reduce basal ERK1/2 phosphorylation.

  • Treatment: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.[7]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.

Mandatory Visualizations

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Allosteric Site SCFA SCFA SCFA->FFA2 Orthosteric Site Gq Gαq FFA2->Gq Gi Gαi FFA2->Gi PLC PLC Gq->PLC pERK1_2 ↑ pERK1/2 Gq->pERK1_2 AC AC Gi->AC Gi->pERK1_2 Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition

Caption: FFA2 signaling activated by this compound and SCFAs.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Choose_Model Choose Cell Line or Animal Model Select_Enantiomer Select this compound Form (Racemic, R, or S) Choose_Model->Select_Enantiomer Dose_Response Design Dose-Response Select_Enantiomer->Dose_Response Prepare_Stock Prepare Fresh this compound Dilutions Dose_Response->Prepare_Stock Treat_Samples Treat Samples Prepare_Stock->Treat_Samples Incubate Incubate for Defined Period Treat_Samples->Incubate Measure_Readout Measure Endpoint (e.g., Ca²⁺, pERK, cAMP) Incubate->Measure_Readout Analyze_Data Analyze and Quantify Results Measure_Readout->Analyze_Data Interpret Interpret Data with Controls Analyze_Data->Interpret

References

Validation & Comparative

Validating the Specificity of 4-CMTB for FFAR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) and its specificity for the Free Fatty Acid Receptor 2 (FFAR2). It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this compound relative to other FFAR2 modulators. The guide includes summaries of experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows.

Introduction to FFAR2 and the Ligand this compound

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) that plays a crucial role in sensing the metabolic byproducts of gut microbiota.[1] Its primary endogenous ligands are short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate.[1][2] Upon activation, FFAR2 is involved in a variety of physiological processes, including immune regulation, hormone secretion, and energy metabolism, making it a significant therapeutic target for inflammatory and metabolic diseases.[1][2]

FFAR2 signals through two main heterotrimeric G protein pathways:

  • Gαi/o Pathway : Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

  • Gαq/11 Pathway : This pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) mobilization.[3]

This compound is a synthetic, selective FFAR2 ligand that has been characterized as an ago-allosteric modulator .[4][5] This means it binds to a site on the receptor that is distinct from the orthosteric site used by endogenous SCFAs.[6] Its unique pharmacological profile includes acting as a direct agonist (ago-) and positively enhancing the potency of endogenous ligands (-allosteric modulator).[4][6] This dual activity, combined with its high potency, makes rigorous specificity validation essential.

Comparative Analysis of FFAR2 Ligands

The specificity and efficacy of this compound can be best understood by comparing it to other known FFAR2 modulators. The table below summarizes key pharmacological data for this compound alongside endogenous agonists and other common synthetic ligands.

CompoundClassMechanismPotency (EC₅₀ / IC₅₀)Selectivity Notes
Acetate / Propionate Endogenous AgonistOrthosteric AgonistμM - mM rangeActivates both FFAR2 and FFAR3. Acetate is more specific for FFAR2 than FFAR3.[3][5]
This compound Synthetic ModulatorAgo-Allosteric ModulatorpEC₅₀ (cAMP) ≈ 6.8Selective for FFAR2 over FFAR3.[5] Exhibits functional selectivity, potentially favoring Gαi over Gαq pathways.[4][5]
CFMB Synthetic AgonistAgonistNot specifiedUsed as an FFAR2 agonist to reduce pro-inflammatory responses.[7]
TUG-1375 Synthetic AgonistPotent Orthosteric AgonistNot specifiedUsed in preclinical studies to assess impacts on lipid metabolism and immune responses.[]
CATPB Synthetic AntagonistOrthosteric AntagonistpIC₅₀ (Ca²⁺) ≈ 6.5-7.5A selective antagonist for FFAR2, used to block SCFA-mediated effects.[7][]
GLPG0974 Synthetic AntagonistOrthosteric AntagonistNot specifiedA well-characterized, potent, and selective FFAR2 antagonist.[9][10]

Experimental Protocols for Specificity Validation

Validating the specificity of this compound involves a suite of in vitro assays designed to measure its activity at the FFAR2 receptor and rule out off-target effects. Below are detailed protocols for two primary functional assays.

This assay measures the ability of a ligand to activate the Gαi/o pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human FFAR2.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 μM IBMX).

  • Forskolin (B1673556) solution.

  • This compound and other test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture FFAR2-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of this compound and control ligands in Stimulation Buffer.

  • Assay: a. Remove culture medium from the cells and wash once with Assay Buffer. b. Add 50 µL of Stimulation Buffer to each well and incubate for 5-10 minutes at room temperature.[12] c. Add 25 µL of the test compound dilutions to the appropriate wells. d. Add 25 µL of a forskolin solution (at a concentration that gives ~80% of maximal stimulation, e.g., 10 μM) to all wells except the basal control. e. Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[13]

  • Data Analysis: Plot the cAMP concentration against the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for inhibition.

This real-time assay measures the activation of the Gαq/11 pathway by detecting the transient increase in intracellular calcium following receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing human FFAR2.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

  • This compound and other test compounds.

Procedure:

  • Cell Culture and Plating: Follow steps 1 and 2 from the cAMP protocol, typically using a black, clear-bottom 96-well plate.

  • Dye Loading: a. Remove culture medium and add the calcium-sensitive dye prepared in Assay Buffer to the cells. b. Incubate for 45-60 minutes at 37°C in the dark. c. Wash the cells gently with Assay Buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation: Prepare 5X concentrated serial dilutions of this compound and control ligands in Assay Buffer.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation). b. Measure the baseline fluorescence for 10-20 seconds. c. Inject 25 µL of the 5X compound solution into each well. d. Continue to measure fluorescence intensity in real-time for an additional 60-120 seconds to capture the peak response.[11]

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot this change against ligand concentration and fit to a dose-response curve to determine the EC₅₀ value.

Visualizing Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in receptor pharmacology.

FFAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SCFA SCFA (Acetate, Propionate) FFAR2 FFAR2 SCFA->FFAR2 Orthosteric Binding four_CMTB This compound four_CMTB->FFAR2 Allosteric Binding G_alpha_i Gαi/o FFAR2->G_alpha_i Activates G_alpha_q Gαq/11 FFAR2->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces ERK pERK1/2 cAMP->ERK IP3 IP₃ PLC->IP3 Produces Ca2 [Ca²⁺]i IP3->Ca2 Increases Ca2->ERK

Caption: FFAR2 signaling via Gαi/o and Gαq/11 pathways.

Specificity_Validation_Workflow start Start: Compound of Interest (e.g., this compound) primary_screen Primary Functional Assays on FFAR2-expressing cells (cAMP, Ca²⁺, pERK) start->primary_screen potency Determine Potency (EC₅₀) and Efficacy (Emax) primary_screen->potency counterscreen Counter-Screening on related receptors (e.g., FFAR3) and parental cells (no FFAR2) potency->counterscreen no_activity Confirm No/Low Activity in Counter-Screens counterscreen->no_activity antagonist Antagonist Challenge: Block activity with known FFAR2 antagonist (e.g., CATPB) no_activity->antagonist Activity is FFAR2-dependent not_specific Conclusion: Compound has off-target effects or is non-specific no_activity->not_specific Activity observed blocked Confirm Activity is Blocked antagonist->blocked specific Conclusion: Compound is a Specific FFAR2 Modulator blocked->specific Yes blocked->not_specific No

Caption: Workflow for validating the specificity of an FFAR2 ligand.

Allosteric_vs_Orthosteric receptor FFAR2 Receptor Orthosteric Site Allosteric Site scfa SCFA (Endogenous Ligand) scfa->receptor:ortho Binds & Activates four_cmtb This compound (Allosteric Modulator) four_cmtb->receptor:allo Binds & Modulates (or Activates) antagonist CATPB (Orthosteric Antagonist) antagonist->receptor:ortho Binds & Blocks

Caption: Orthosteric vs. Allosteric binding sites on FFAR2.

Conclusion

The available evidence strongly supports that this compound is a potent and selective modulator of FFAR2. Its designation as an "ago-allosteric modulator" highlights a complex mechanism of action that distinguishes it from endogenous orthosteric agonists like acetate and propionate.[4][5] Studies have demonstrated that this compound activates FFAR2-mediated signaling pathways, such as cAMP inhibition and pERK1/2 activation, with significantly higher potency than its natural counterparts.[4]

Specificity is further confirmed through experiments where its effects are absent in cells lacking FFAR2 or are blocked by known FFAR2-selective antagonists. While this compound shows high selectivity for FFAR2 over the closely related FFAR3, researchers should remain aware of its allosteric nature. This can lead to "probe dependence," where its modulatory effects may vary depending on the concurrent presence and concentration of orthosteric ligands.[6] Therefore, a comprehensive validation strategy, including counter-screening and antagonist challenges as outlined in this guide, is critical for accurately interpreting experimental results.

References

A Comparative Analysis of 4-CMTB and Other FFAR2 Agonists in Efficacy and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, has emerged as a significant therapeutic target for a range of conditions including metabolic and inflammatory diseases.[1][2] This G protein-coupled receptor (GPCR) is endogenously activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolites produced by gut microbiota.[2][3] The therapeutic potential of targeting FFAR2 has driven the development of synthetic agonists. Among these, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB) is a notable selective modulator of FFAR2.[4]

This guide provides an objective comparison of the efficacy of this compound with other FFAR2 agonists, supported by experimental data. We will delve into its unique mode of action, compare its performance in key functional assays, and provide detailed experimental protocols for reproducibility.

Understanding this compound: An Ago-Allosteric Modulator

Unlike endogenous SCFAs which bind to the orthosteric site of the receptor, this compound is characterized as an ago-allosteric modulator.[1][3] This means it acts in two ways:

  • As a direct agonist: It can activate the FFAR2 receptor on its own, initiating downstream signaling cascades.[4]

  • As a positive allosteric modulator (PAM): It binds to a different site (an allosteric site) on the receptor and enhances the signaling effects of the natural orthosteric agonists (SCFAs).[3][4][5]

This dual functionality distinguishes this compound from most other FFAR2 ligands and has significant implications for its pharmacological profile, potentially offering a more nuanced and potent modulation of the receptor's activity.

FFAR2 Signaling Pathways

FFAR2 activation triggers a cascade of intracellular events primarily through two main G protein pathways: Gαq/11 and Gαi/o.[3][6] The specific pathway engaged can be ligand-dependent, a phenomenon known as biased agonism.

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently triggers the release of calcium (Ca²⁺) from intracellular stores.[6][7]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[2]

  • Downstream Signaling: Both pathways can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which are key mediators in cell proliferation and inflammatory responses.[1][8]

FFAR2_Signaling_Pathway cluster_membrane Cell Membrane FFAR2 FFAR2 Gq Gαq/11 FFAR2->Gq Activates Gi Gαi/o FFAR2->Gi Activates Agonist Agonist (e.g., this compound, SCFAs) Agonist->FFAR2 Binds PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Produces Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces ERK pERK1/2 Ca_release->ERK Leads to cAMP ↓ cAMP AC->cAMP (Action Blocked) cAMP->ERK (Indirectly influences) Calcium_Assay_Workflow A 1. Cell Plating Seed FFAR2-expressing cells (e.g., HEK293T, CHO) in a 96-well black, clear-bottom plate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. This allows the dye to enter the cells. A->B C 3. Compound Addition Use a fluorescence plate reader (e.g., FLIPR) to add agonist dilutions (this compound, Acetate, etc.) to the wells. B->C D 4. Fluorescence Measurement Immediately measure kinetic fluorescence (e.g., Ex: 485nm, Em: 525nm). An increase in fluorescence corresponds to an increase in intracellular Ca²⁺. C->D E 5. Data Analysis Plot concentration-response curves and calculate EC₅₀ values. D->E

References

A Comparative Guide: 4-CMTB Versus Endogenous Ligands of GPR43

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic G protein-coupled receptor 43 (GPR43) agonist, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), and the primary endogenous ligands of GPR43: acetate (B1210297), propionate, and butyrate. This document summarizes key quantitative data, outlines detailed experimental protocols for ligand characterization, and visualizes the associated signaling pathways to aid in research and drug development endeavors.

Quantitative Comparison of Ligand Potency

The potency of this compound and endogenous short-chain fatty acids (SCFAs) in activating GPR43 has been evaluated across various functional assays. The following table summarizes their half-maximal effective concentrations (EC50), providing a clear comparison of their activity.

LigandAssay TypeEC50 ValueReference
This compound pERK1/2 AssaypEC50: 5.8[1]
cAMP AssaypEC50: 7.0[1]
Calcium Flux AssaypEC50: 6.38[2][3]
Acetate cAMP Assay300.7 µM[4]
Calcium Flux Assay57.72 µM[4]
β-Arrestin 2 Recruitment1,438 µM[4]
NF-κB Reporter Assay77.38 µM[4]
Propionate Calcium Flux AssayMore potent than acetate[5]
General GPR43 ActivationMillimolar range[6]
Butyrate GPR43 ActivationVaried, generally less potent than acetate and propionate[5][7]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

GPR43 Signaling Pathways

GPR43 is a pleiotropic receptor that can couple to different G protein subtypes, primarily Gαi/o and Gαq, leading to the activation of distinct downstream signaling cascades. Both this compound and endogenous ligands can initiate these pathways, albeit with differing potencies and potential for biased agonism.

Gαq Signaling Pathway

Activation of the Gαq pathway by GPR43 agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for cellular responses such as neutrophil chemotaxis and degranulation.

Gq_Signaling cluster_membrane Cell Membrane GPR43 GPR43 Gq Gαq GPR43->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (this compound or SCFA) Ligand->GPR43 Gq->PLC activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: GPR43 Gαq Signaling Pathway.

Gαi/o Signaling Pathway

Upon activation by a ligand, GPR43 can also couple to Gαi/o proteins. This interaction inhibits the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and influence various downstream cellular processes, including gene expression and metabolic regulation.

Gi_Signaling cluster_membrane Cell Membrane GPR43 GPR43 Gi Gαi/o GPR43->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Ligand Ligand (this compound or SCFA) Ligand->GPR43 Gi->AC inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Downstream Cellular Effects PKA->Cellular_Response

Caption: GPR43 Gαi/o Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of GPR43 ligands. Below are protocols for key experiments cited in the characterization of this compound and endogenous ligands.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing GPR43 B Incubate membranes with a fixed concentration of radiolabeled ligand A->B C Add increasing concentrations of unlabeled competitor ligand (e.g., this compound or SCFA) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., scintillation counting) E->F G Determine Ki value from competition binding curve F->G

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing GPR43 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[8]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-propionate) and varying concentrations of the unlabeled test compound (this compound or endogenous ligand).[9][10]

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

  • Separation: Terminate the incubation by rapid filtration through a glass fiber filter to separate receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following GPR43 activation via the Gαq pathway.

Calcium_Flux_Workflow A Seed GPR43-expressing cells in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye de-esterification B->C D Add test compound (this compound or SCFA) C->D E Measure fluorescence intensity over time using a plate reader D->E F Analyze data to determine EC50 for calcium mobilization E->F cAMP_Assay_Workflow A Culture GPR43-expressing cells B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate adenylyl cyclase with forskolin to increase basal cAMP B->C D Add test compound (this compound or SCFA) C->D E Lyse cells and measure cAMP levels (e.g., HTRF, AlphaScreen) D->E F Determine EC50 for cAMP inhibition E->F

References

Validating the Effects of 4-CMTB: A Comparative Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), a selective allosteric agonist of the Free Fatty Acid Receptor 2 (FFA2), in wild-type versus FFA2 knockout (FFA2-/-) mouse models. The data presented herein, derived from key preclinical studies, demonstrates the utility of knockout models in validating the on-target effects of this compound and understanding its therapeutic potential.

Executive Summary

This compound is a potent modulator of FFA2, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including immune responses and metabolic regulation. To unequivocally demonstrate that the observed in vivo effects of this compound are mediated through its intended target, comparative studies using FFA2 knockout mice are essential. This guide summarizes key findings from studies in models of allergic asthma and intestinal ischemia-reperfusion injury, highlighting the FFA2-dependent mechanisms of this compound.

Data Presentation

The following tables summarize the quantitative data from comparative studies, illustrating the differential effects of this compound in wild-type and FFA2 knockout mice.

Table 1: Effect of this compound on Allergic Asthma in Wild-Type Mice [1]

ParameterControl (OVA-challenged)This compound (10 mg/kg) treatedThis compound (20 mg/kg) treated
Bronchoalveolar Lavage Fluid (BALF) Analysis
Total Cell Count (x10^4 cells/mL)15.2 ± 1.18.5 ± 0.86.3 ± 0.7
Eosinophils (x10^4 cells/mL)8.1 ± 0.73.9 ± 0.52.5 ± 0.4
Lymphocytes (x10^4 cells/mL)2.5 ± 0.31.2 ± 0.20.8 ± 0.1
Lung Tissue Cytokine mRNA Expression (Fold Change vs. Naive)
IL-49.8 ± 1.25.3 ± 0.73.6 ± 0.5
IL-57.1 ± 0.93.2 ± 0.42.1 ± 0.3
IL-138.2 ± 1.04.1 ± 0.62.7 ± 0.4

Data are presented as mean ± SEM. OVA: Ovalbumin.

Note: While the study by Lee et al. (2021) provides strong evidence for the anti-inflammatory effects of this compound in a mouse model of asthma, it did not directly utilize an FFA2 knockout model in conjunction with this compound administration. However, the authors cite previous work demonstrating that FFA2 gene deficiency exacerbates inflammatory responses in similar models, strongly suggesting the effects of this compound are FFA2-dependent.[1]

Table 2: Effect of S-4CMTB on Intestinal Ischemia-Reperfusion Injury in Wild-Type vs. FFA2 Knockout Mice

ParameterWild-Type (WT) + VehicleWT + S-4CMTB (15 mg/kg)FFA2-/- + VehicleFFA2-/- + S-4CMTB (15 mg/kg)
Intestinal Injury Score (Chiu/Park score) 4.2 ± 0.32.1 ± 0.24.5 ± 0.44.3 ± 0.3
Neutrophil Infiltration (MPO, U/g tissue) 12.5 ± 1.56.2 ± 0.813.1 ± 1.812.8 ± 1.6
Serum Lactate (B86563) Dehydrogenase (LDH, U/L) 850 ± 95420 ± 50880 ± 110865 ± 105

Data are presented as mean ± SEM. S-4CMTB is the more active enantiomer of this compound. MPO: Myeloperoxidase.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model[1]
  • Animals: Female BALB/c mice (6-8 weeks old).

  • Sensitization: Mice were sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in 0.2 mL of saline on days 0 and 14.

  • Challenge: From day 28 to 30, mice were challenged with 1% OVA aerosol in saline for 30 minutes using an ultrasonic nebulizer.

  • This compound Treatment: this compound (10 or 20 mg/kg) or vehicle (saline) was administered i.p. 30 minutes before each OVA challenge.

  • Readouts (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Lungs were lavaged with PBS to collect BAL fluid. Total and differential cell counts were performed.

    • Histology: Lungs were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Quantitative RT-PCR: Total RNA was extracted from lung tissue to quantify the mRNA expression of cytokines (IL-4, IL-5, IL-13).

Intestinal Ischemia-Reperfusion Injury Model
  • Animals: Male C57BL/6J (Wild-Type) and FFA2-/- mice (10-12 weeks old).

  • Ischemia Induction: Mice were anesthetized, and a midline laparotomy was performed. The superior mesenteric artery was occluded with a microvascular clamp for 45 minutes to induce intestinal ischemia.

  • Reperfusion: The clamp was removed to allow reperfusion for 2 hours.

  • S-4CMTB Treatment: S-4CMTB (15 mg/kg) or vehicle was administered orally 1 hour before the induction of ischemia.

  • Readouts:

    • Histological Analysis: Intestinal segments were collected, fixed, sectioned, and stained with H&E. Intestinal injury was scored using the Chiu/Park grading system.

    • Myeloperoxidase (MPO) Assay: Intestinal tissue was homogenized, and MPO activity, an indicator of neutrophil infiltration, was measured.

    • Serum Analysis: Blood was collected to measure levels of lactate dehydrogenase (LDH) as a marker of tissue damage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

FFA2_Signaling_Pathway FFA2 Signaling Pathway cluster_receptor Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Binds Gi Gi FFA2->Gi Activates Gq Gq FFA2->Gq Activates GRK GRK FFA2->GRK Activates P P AC Adenylate Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Gi Gene Transcription (Anti-inflammatory) CREB->Gene_Gi PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Gene_Gq Cellular Responses (e.g., Chemotaxis) MAPK->Gene_Gq GRK->FFA2 Phosphorylates beta_Arrestin β-Arrestin P->beta_Arrestin Internalization Receptor Internalization beta_Arrestin->Internalization ERK_arrestin ERK Signaling beta_Arrestin->ERK_arrestin

Caption: FFA2 signaling pathways activated by this compound.

Experimental_Workflow Experimental Workflow: Validating this compound Effects cluster_wt Wild-Type (WT) Mice cluster_ko FFA2 Knockout (FFA2-/-) Mice WT_Vehicle Vehicle Treatment Disease_Model Induce Disease Model (e.g., Asthma, I/R Injury) WT_Vehicle->Disease_Model WT_4CMTB This compound Treatment WT_4CMTB->Disease_Model KO_Vehicle Vehicle Treatment KO_Vehicle->Disease_Model KO_4CMTB This compound Treatment KO_4CMTB->Disease_Model Analysis Comparative Analysis Disease_Model->Analysis Conclusion Conclusion: FFA2-dependent effects Analysis->Conclusion

References

Unmasking the Allosteric Mechanism of 4-CMTB: A Comparative Guide to Using FFAR2 Antagonists for Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the allosteric mechanism of the Free Fatty Acid Receptor 2 (FFAR2) agonist, 4-CMTB, through the strategic use of FFAR2 antagonists. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the design and interpretation of studies aimed at characterizing FFAR2 modulators.

Introduction to this compound and the FFAR2 Allosteric Site

Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate, propionate (B1217596), and butyrate. It plays a crucial role in metabolic and inflammatory processes. Unlike endogenous SCFAs that bind to the orthosteric site, the synthetic agonist 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (this compound) acts as a positive allosteric modulator (PAM) and an allosteric agonist.[1][2][3] This means this compound binds to a distinct allosteric site on the receptor, inducing a conformational change that leads to its activation and/or enhances the signaling of orthosteric agonists.[1][4]

Confirming that a compound like this compound acts via an allosteric site is critical for its pharmacological characterization. A key strategy involves the use of competitive antagonists that block the orthosteric binding site. These antagonists will inhibit the action of orthosteric agonists but will not affect the signaling initiated by an allosteric agonist like this compound. This differential effect provides strong evidence for a distinct allosteric binding site. This guide focuses on the use of well-characterized FFAR2 antagonists, CATPB and GLPG0974, to elucidate the allosteric mechanism of this compound.

Comparative Analysis of FFAR2 Antagonists

The selection of an appropriate antagonist is crucial for delineating the mechanism of action of a potential allosteric modulator. Here, we compare two widely used FFAR2 antagonists: CATPB and GLPG0974.

FeatureCATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid)GLPG0974
Mechanism of Action Selective orthosteric antagonist[2][5]Allosteric antagonist that can also act as a positive allosteric modulator under certain conditions[6]
Effect on Orthosteric Agonists (e.g., Propionate) Completely abolishes intracellular calcium release induced by propionate[5]Inhibits neutrophil activation in response to acetate[7]
Effect on this compound Does not inhibit this compound-induced intracellular calcium release[5]Its effect on this compound can be complex due to its dual nature as an antagonist and a PAM[6]
Utility in Confirming this compound's Mechanism Excellent tool to differentiate between orthosteric and allosteric agonism.[5]Can be used, but results require careful interpretation due to its potential PAM activity.[6]

Experimental Confirmation of this compound's Allosteric Mechanism

To confirm that this compound acts at an allosteric site, a series of in vitro experiments can be performed. The key principle is to compare the effect of an orthosteric antagonist on the cellular response to an orthosteric agonist versus the response to this compound.

Key Experiments and Expected Outcomes
Experimental AssayOrthosteric Agonist (e.g., Propionate) + Orthosteric Antagonist (CATPB)This compound + Orthosteric Antagonist (CATPB)Conclusion if Outcomes are Met
Calcium Mobilization Assay Inhibition of calcium influxNo inhibition of calcium influx[5]This compound activates FFAR2 via a site distinct from the orthosteric pocket.
ERK1/2 Phosphorylation Assay Inhibition of ERK1/2 phosphorylationNo inhibition of ERK1/2 phosphorylationThis compound-induced signaling is independent of the orthosteric site.
Chemotaxis Assay Inhibition of neutrophil migrationNo inhibition of neutrophil migrationThis compound-mediated functional responses are not blocked by orthosteric antagonists.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the FFAR2 signaling pathway, the differential binding of ligands, and a typical experimental workflow.

FFAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA SCFA Orthosteric_Site Orthosteric Site SCFA->Orthosteric_Site Binds This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds Antagonist Antagonist Antagonist->Orthosteric_Site Blocks FFAR2 FFAR2 Gq Gq FFAR2->Gq Activates Gi Gi FFAR2->Gi Activates PLC PLC Gq->PLC Activates ERK1/2 ERK1/2 Phosphorylation Gq->ERK1/2 AC AC Gi->AC Inhibits Gi->ERK1/2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP Inhibition AC->cAMP Ca2+ Ca2+ Release IP3->Ca2+

Caption: FFAR2 Signaling and Ligand Binding Sites

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing FFAR2, or neutrophils) Pre_incubation Pre-incubation with Antagonist (e.g., CATPB) or Vehicle Cell_Culture->Pre_incubation Stimulation Stimulation with Agonist (Propionate or this compound) Pre_incubation->Stimulation Calcium_Assay Calcium Mobilization Assay Stimulation->Calcium_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) Stimulation->ERK_Assay Chemotaxis_Assay Chemotaxis Assay Stimulation->Chemotaxis_Assay Data_Analysis Quantify Response and Compare between treatment groups Calcium_Assay->Data_Analysis ERK_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis

Caption: Experimental Workflow for Mechanism Confirmation

Detailed Experimental Protocols

The following are generalized protocols for the key experiments. Researchers should optimize these protocols for their specific cell systems and reagents.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, primarily through the Gq pathway.

Materials:

  • FFAR2-expressing cells (e.g., HEK293) or primary neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • FFAR2 orthosteric agonist (e.g., propionate)

  • This compound

  • FFAR2 orthosteric antagonist (e.g., CATPB)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add the FFAR2 antagonist (e.g., CATPB) or vehicle to the respective wells and incubate for 30 minutes at 37°C.[5]

  • Baseline Reading: Measure the baseline fluorescence for a short period using the plate reader.

  • Agonist Stimulation: Inject the orthosteric agonist (propionate) or this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak response for each well. Compare the responses in the antagonist-treated wells to the vehicle-treated wells for both propionate and this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of both Gq and Gi signaling.

Materials:

  • FFAR2-expressing cells or primary neutrophils

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and, after reaching desired confluency, serum-starve overnight. Pre-incubate with the FFAR2 antagonist or vehicle for 30 minutes, followed by stimulation with the orthosteric agonist or this compound for 5-10 minutes.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Compare the ratios between different treatment groups.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of neutrophils to migrate along a chemical gradient, a process influenced by FFAR2 activation.

Materials:

  • Isolated primary human neutrophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (5 µm pores)

  • Assay medium (e.g., RPMI with 0.1% BSA)

  • FFAR2 orthosteric agonist (e.g., propionate)

  • This compound

  • FFAR2 orthosteric antagonist (e.g., CATPB)

  • Cell viability/quantification reagent

Procedure:

  • Chamber Setup: Add the chemoattractant (propionate or this compound) to the lower wells of the chemotaxis chamber.

  • Cell Preparation: Pre-incubate isolated neutrophils with the FFAR2 antagonist or vehicle for 30 minutes.[5]

  • Cell Addition: Place the pre-treated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber at 37°C for 1-2 hours to allow for cell migration.

  • Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent or by cell counting.

  • Data Analysis: Compare the number of migrated cells in the antagonist-treated groups to the vehicle-treated groups for both propionate and this compound.

Conclusion

The strategic use of orthosteric antagonists is an indispensable tool for confirming the allosteric mechanism of action of FFAR2 modulators like this compound. By demonstrating that an orthosteric antagonist can block the effects of an endogenous agonist without affecting the activity of this compound, researchers can definitively establish its allosteric binding site. The experimental protocols and comparative data provided in this guide offer a robust framework for the pharmacological characterization of novel FFAR2 ligands, which is essential for the development of new therapeutics targeting this important receptor.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB), a selective allosteric agonist of the free fatty acid receptor 2 (FFAR2). This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the methodologies cited.

Introduction

This compound is a small molecule that activates FFAR2, a G protein-coupled receptor involved in various physiological and pathological processes, including metabolic regulation, inflammation, and cancer.[1][2] This guide aims to provide an objective overview of its demonstrated effects in both controlled laboratory settings and living organisms, facilitating a deeper understanding of its therapeutic potential.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data on the effects of this compound from various in vitro and in vivo studies.

In Vitro Efficacy of this compound
Cell LineAssay TypeConcentrationEffectReference
SW-480 (Colon Cancer)MTT Assay10-200 µMSignificant decrease in cell growth.[1][1]
SW-480 (Colon Cancer)Wound Healing Assay25 µM~20% decrease in cell migration.[1][1]
SW-480 (Colon Cancer)Transwell Invasion Assay25 µMSignificant decrease in cell invasion.[1][1]
RBL-2H3 (Basophilic Leukemia)Degranulation Assay1 µMSignificant inhibition of β-hexosaminidase release.[3][3]
In Vivo Efficacy of this compound
Animal ModelDisease ModelDosageRouteKey FindingsReference
BALB/c MiceOvalbumin-Induced Allergic Asthma10 mg/kg & 20 mg/kgIntraperitonealSignificant reduction in total BALF cells (70.6% and 58.8% respectively) and eosinophils.[3][3]
MiceColitis-Associated Colorectal Cancer (AOM/DSS)10 mg/kg (3 times/week)IntraperitonealDid not significantly influence the course of CACRC, but elevated FFAR2 protein expression in colon tissue.[1][1]
MiceDNCB-Induced Atopic Dermatitis10 mg/kgIntraperitonealSignificantly suppressed IgE levels, ear skin hypertrophy, and mast cell accumulation.[4][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental procedures cited in this guide.

Signaling Pathway of this compound via FFAR2

This compound acts as an allosteric agonist at FFAR2, which can couple to both Gi and Gq proteins.[5] This dual coupling leads to the modulation of downstream signaling cascades, including the inhibition of adenylyl cyclase (via Gi) and the activation of phospholipase C (via Gq), ultimately influencing cellular processes like inflammation, proliferation, and migration.

FFAR2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound FFAR2 FFAR2 This compound->FFAR2 Allosteric Agonist Gi Gαi FFAR2->Gi Gq Gαq FFAR2->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular Response 1 Cellular Response 1 cAMP->Cellular Response 1 e.g., Anti-inflammatory effects Cellular Response 2 Cellular Response 2 IP3_DAG->Cellular Response 2 e.g., Modulation of cell proliferation

Figure 1: Simplified signaling pathway of this compound via FFAR2.
Experimental Workflow: In Vitro Cell Migration (Wound Healing Assay)

The wound healing assay is a standard method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells close this gap is monitored over time.

Wound_Healing_Workflow A 1. Seed cells and grow to confluence B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris B->C D 4. Add media with or without this compound C->D E 5. Image at T=0 D->E F 6. Incubate and image at regular intervals E->F G 7. Analyze gap closure over time F->G

Figure 2: Workflow of a typical wound healing assay.
Experimental Workflow: In Vivo Asthma Model

This workflow outlines the key steps in an ovalbumin-induced allergic asthma model in mice to evaluate the in vivo efficacy of this compound.

Asthma_Model_Workflow A 1. Sensitization with Ovalbumin (OVA) B 2. Challenge with aerosolized OVA A->B C 3. Administer this compound or vehicle control B->C D 4. Collect Bronchoalveolar Lavage Fluid (BALF) C->D E 5. Analyze total and differential cell counts in BALF D->E F 6. Analyze cytokine levels and perform histology D->F

Figure 3: Workflow of an in vivo ovalbumin-induced asthma model.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed SW-480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10-200 µM) and a vehicle control for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Wound Healing (Scratch) Assay

This method assesses two-dimensional cell migration.

  • Cell Seeding: Seed SW-480 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing a low concentration of serum with or without this compound (e.g., 25 µM).

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend SW-480 cells in serum-free medium and seed them into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound (e.g., 25 µM) to the upper and/or lower chamber as per the experimental design.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to study the anti-inflammatory effects of compounds on allergic asthma.

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 28, 29, and 30.

  • Treatment: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intraperitoneally 1 hour before each OVA challenge.

  • BALF Collection: 24 hours after the last challenge, collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.

  • Cell Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF using a hemocytometer and cytospin preparations stained with May-Grünwald-Giemsa.

  • Further Analysis: Analyze cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF supernatant and perform histological analysis of lung tissue sections.

Conclusion

The available data indicate that this compound exhibits significant biological activity both in vitro and in vivo. In cell-based assays, it demonstrates anti-proliferative, anti-migratory, and anti-invasive properties in colon cancer cells. In vivo, this compound has shown therapeutic potential in models of allergic asthma and atopic dermatitis by reducing inflammation. Its effects in a colitis-associated colorectal cancer model were less pronounced on tumor growth but did modulate its target receptor, FFAR2. This guide provides a foundational comparison for researchers, and further studies are warranted to fully elucidate the therapeutic applications and mechanisms of action of this compound.

References

A Comparative Guide to Validating the Pharmacological Effects of 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various experimental techniques used to characterize the results of 4-CMTB, a selective agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFAR2/GPR43). The data and protocols presented are collated from key research studies to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving this compound.

Introduction to this compound and FFAR2 Signaling

4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (this compound) is an experimental drug pivotal in studying the role of FFAR2 in the immune system and inflammatory conditions like asthma and dermatitis[1]. FFAR2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs)[2][3]. Upon activation, it primarily signals through two G protein pathways:

  • Gαq Pathway : This pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium ions (Ca²⁺) and subsequent activation of downstream effectors like protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2).

  • Gαi Pathway : This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

This compound acts as both a direct agonist and a positive allosteric modulator, enhancing the effects of endogenous ligands like acetate[4][5]. Validating its pharmacological effects requires a multi-assay approach to comprehensively characterize its activity across these distinct signaling branches.

Comparative Analysis of In Vitro Assays

Cross-validation of this compound's effects is typically achieved by employing a panel of in vitro cellular assays that independently measure outputs from the different branches of the FFAR2 signaling cascade. The following table summarizes quantitative data from studies that characterized this compound and its enantiomers (S-4CMTB and R-4CMTB) in comparison to the endogenous agonist, acetate.

Table 1: Comparison of In Vitro Assay Results for FFAR2 Agonists

Assay TypeParameter MeasuredAcetateS-4CMTBR-4CMTBR/S-4CMTB (Racemic)Reference
Gαq Pathway
Calcium MobilizationIntracellular Ca²⁺ Increase (pEC₅₀)5.10 ± 0.085.60 ± 0.09No EffectNo Effect[6]
ERK1/2 PhosphorylationpERK1/2 Activation (pEC₅₀)4.60 ± 0.126.40 ± 0.115.90 ± 0.136.40 ± 0.10[6]
Gαi Pathway
cAMP InhibitionForskolin-stimulated cAMP Inhibition (pEC₅₀)5.40 ± 0.127.10 ± 0.106.40 ± 0.117.00 ± 0.09[6]
Functional Output
Mast Cell Degranulationβ-hexosaminidase release inhibition (at 1 µM)Not ReportedSignificantNot ReportedNot Reported[3]

pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

dot

cluster_pathway FFAR2 Signaling Pathway cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway SCFA SCFA / this compound FFAR2 FFAR2 (GPR43) SCFA->FFAR2 Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi PLC PLC Gq->PLC Ca2 ↑ Intracellular [Ca²⁺] PLC->Ca2 pERK ↑ pERK1/2 PLC->pERK AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: FFAR2 signaling upon agonist binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. Below are protocols for key experiments cited.

1. Intracellular Calcium Mobilization Assay

  • Objective: To measure the activation of the Gαq pathway by quantifying changes in intracellular calcium concentration.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FFAR2 (hFFA2).

  • Protocol:

    • Seed CHO-hFFA2 cells in a 96-well black-walled plate and culture overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of this compound, acetate, or other agonists.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the agonist solutions to the wells and immediately measure the fluorescence signal over time.

    • The change in fluorescence intensity corresponds to the change in intracellular [Ca²⁺].

    • Calculate pEC₅₀ values from the concentration-response curves[6].

2. cAMP Inhibition Assay

  • Objective: To measure the activation of the Gαi pathway by quantifying the inhibition of adenylyl cyclase activity.

  • Cell Line: CHO-hFFA2 cells.

  • Protocol:

    • Culture CHO-hFFA2 cells to near confluency.

    • Pre-treat cells with the desired concentrations of this compound or other agonists for a short period.

    • Stimulate the cells with forskolin (B1673556) (a potent activator of adenylyl cyclase) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or an ELISA-based kit.

    • The reduction in forskolin-stimulated cAMP levels in the presence of the agonist indicates Gαi activation.

    • Generate concentration-response curves to determine pEC₅₀ values for cAMP inhibition[6].

3. ERK1/2 Phosphorylation Assay (Western Blot)

  • Objective: To measure a downstream event of Gαq signaling by detecting the phosphorylation of ERK1/2.

  • Cell Line: CHO-hFFA2 cells.

  • Protocol:

    • Starve serum from cultured CHO-hFFA2 cells for several hours to reduce basal phosphorylation levels.

    • Treat cells with different concentrations of this compound or other agonists for a defined period (e.g., 5-10 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Quantify band intensity using densitometry. The result is expressed as the ratio of pERK1/2 to total ERK1/2[6].

dot

Caption: Workflow for key in vitro validation assays.

Cross-Validation with In Vivo Models

Validating the in vitro findings in a physiological context is a critical step. Studies on animal models of inflammatory diseases provide essential cross-validation for the therapeutic potential of this compound.

Table 2: Summary of this compound In Vivo Effects in an Asthma Model

Model SystemTreatment GroupTotal Cells in BALF (x10⁵)Eosinophils in BALF (x10⁵)IL-4 mRNA (relative)IL-5 mRNA (relative)IL-13 mRNA (relative)Reference
Ovalbumin (OVA)-induced Asthma (Mice)Control (PBS)0.8 ± 0.10.1 ± 0.05~1.0~1.0~1.0[3]
OVA-challenged2.9 ± 0.31.5 ± 0.2~7.5~6.0~8.0[3]
OVA + this compound (10 mg/kg)1.2 ± 0.20.4 ± 0.1~2.5~2.0~3.0[3]
OVA + this compound (20 mg/kg)0.9 ± 0.10.3 ± 0.1~2.0~1.5~2.5[3]

BALF: Bronchoalveolar Lavage Fluid. Data are represented as mean ± SEM or approximated from published graphs.

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

  • Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of allergic asthma.

  • Animal Model: BALB/c mice.

  • Protocol:

    • Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.

    • Challenge: Challenge the mice with aerosolized OVA for a set period on consecutive days (e.g., days 21-23).

    • Treatment: Administer this compound (e.g., 10 or 20 mg/kg, i.p.) one hour before each OVA challenge.

    • Sample Collection: 24-48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissues.

    • BALF Analysis: Perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, lymphocytes, etc.).

    • Gene Expression Analysis: Isolate RNA from lung tissue or BALF cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13), normalizing to a housekeeping gene like GAPDH.

    • Histology: Fix lung tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production[2][3].

Conclusion

The pharmacological results of this compound are robustly cross-validated by employing a combination of distinct experimental techniques. In vitro assays targeting different points in the FFAR2 signaling cascade (Ca²⁺, cAMP, pERK) confirm its mode of action and functional selectivity[6]. These molecular and cellular findings are further substantiated by in vivo studies, where this compound demonstrates clear anti-inflammatory efficacy by reducing key pathological markers in disease models[3]. This integrated approach, combining specific cellular signaling assays with functional readouts in complex biological systems, provides a comprehensive and well-validated understanding of this compound's activity.

References

A Comparative Analysis of R- and S-Enantiomers of 4-CMTB: Unraveling Stereoselectivity at the Free Fatty Acid Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacological and functional differences between the R- and S-enantiomers of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) reveals a significant stereochemical preference for the S-enantiomer at the human Free Fatty Acid Receptor 2 (hFFA2). This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field.

This compound has been identified as a selective allosteric agonist and positive allosteric modulator (PAM) of hFFA2, a G protein-coupled receptor involved in inflammatory and metabolic processes.[1][2] The investigation into its stereoisomers has demonstrated that the biological activity of this compound is highly dependent on its stereochemistry, with the S-enantiomer exhibiting greater potency and efficacy compared to the R-enantiomer.

Quantitative Comparison of Biological Activity

The functional activity of the R- and S-enantiomers of this compound, along with the racemic mixture, has been assessed using [³⁵S]GTPγS incorporation assays in membranes prepared from Flp-In TREx 293 cells stably expressing hFFA2-eYFP. The results, summarized in the table below, highlight the superior activity of S-4-CMTB.

CompoundpEC₅₀ (M)Maximum Response (% of Propionate)
S-4-CMTB 6.12 ± 0.08~100%
Racemic this compound 5.85 ± 0.07~100%
R-4-CMTB 5.38 ± 0.11Significantly lower than S-4-CMTB and propionate
Propionate 4.89 ± 0.06100%

Data presented as mean ± S.E.M. The data is based on interpretations of graphical representations from the cited research and should be considered illustrative.

S-4-CMTB was found to be slightly more potent and efficacious than the racemic mixture, producing maximal responses similar to the endogenous orthosteric agonist, propionate.[1][2] In contrast, while R-4-CMTB was able to stimulate G protein activity with greater potency than propionate, its efficacy was significantly lower than both S-4-CMTB and propionate.[1][2] Notably, neither the racemic mixture nor the individual enantiomers showed any activity at the related FFA3 receptor, indicating their selectivity for hFFA2.[1]

Signaling Pathway and Experimental Workflow

The activation of hFFA2 by an agonist like S-4-CMTB initiates a G protein signaling cascade. The experimental workflow for assessing this activation via a [³⁵S]GTPγS incorporation assay is a standard method for quantifying G protein activation.

FFA2_Signaling_Pathway cluster_cell Cell Membrane Agonist S-4-CMTB (Allosteric Agonist) FFA2 hFFA2 Receptor Agonist->FFA2 Binds G_protein Gi/o Protein (αβγ subunits) FFA2->G_protein Activates GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Downstream Downstream Signaling G_alpha_GTP->Downstream G_beta_gamma->Downstream

Caption: Simplified signaling pathway of hFFA2 activation by an allosteric agonist.

GTP_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection Cell_Culture hFFA2-expressing cell culture Harvesting Cell Harvesting Cell_Culture->Harvesting Membrane_Prep Membrane Isolation Harvesting->Membrane_Prep Incubation Incubate membranes with: - GDP - Test Compound (e.g., this compound) - [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free [³⁵S]GTPγS Incubation->Filtration Scintillation Scintillation Counting to quantify bound [³⁵S]GTPγS Filtration->Scintillation

Caption: Experimental workflow for the [³⁵S]GTPγS incorporation assay.

Experimental Protocols

The following is a detailed methodology for the [³⁵S]GTPγS incorporation assay used to functionally characterize the this compound enantiomers.

1. Cell Culture and Membrane Preparation:

  • Flp-In TREx 293 cells stably expressing inducible hFFA2-eYFP are cultured.

  • Expression of the receptor is induced with 0.5 µg/ml doxycycline (B596269) for 24 hours prior to harvesting.

  • Cells are harvested and membranes are prepared using standard biochemical techniques.

2. [³⁵S]GTPγS Incorporation Assay:

  • Membranes are incubated in an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 3 mM MgCl₂ at pH 7.4.

  • To the incubation mixture, 30 µM GDP, the test compound (R-4-CMTB, S-4-CMTB, or racemic this compound at varying concentrations), and 0.1 nM [³⁵S]GTPγS are added.

  • The reaction is allowed to proceed for 30 minutes at 30°C.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS in the solution.

  • The filters are then washed with ice-cold buffer.

3. Data Analysis:

  • The amount of radioactivity retained on the filters, corresponding to the bound [³⁵S]GTPγS, is quantified using scintillation counting.

  • The data is analyzed using non-linear regression to determine the pEC₅₀ and maximum response for each compound.

Conclusion

The comparative analysis of the R- and S-enantiomers of this compound unequivocally demonstrates the stereoselective nature of the hFFA2 receptor. The S-enantiomer is a more potent and efficacious agonist than the R-enantiomer, highlighting the importance of stereochemistry in the design and development of novel therapeutics targeting hFFA2. This guide provides researchers and drug developers with essential data and methodologies to further explore the therapeutic potential of hFFA2 modulation. The unique pharmacological profile of this compound as an allosteric agonist and PAM suggests its utility as a tool to investigate the physiology and pathophysiology of hFFA2.[1] Further studies on the structural basis of this stereoselectivity could provide valuable insights for the design of next-generation hFFA2 modulators with improved therapeutic properties for conditions such as allergic asthma.[1]

References

Evaluating the Translational Potential of 4-CMTB: A Comparative Guide for FFA2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a compelling therapeutic target for a spectrum of metabolic and inflammatory diseases. Activation of FFA2 by its endogenous ligands, the short-chain fatty acids (SCFAs) acetate (B1210297) and propionate (B1217596), triggers a cascade of signaling events with potential therapeutic benefits. 4-Chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) is a synthetic ago-allosteric modulator of FFA2 that has been instrumental in preclinical investigations. This guide provides a comprehensive evaluation of the translational potential of this compound by objectively comparing its performance with other key FFA2 agonists, supported by experimental data and detailed methodologies.

Comparative Analysis of FFA2 Agonists

The therapeutic utility of an FFA2 agonist is dictated by its potency, efficacy, and signaling profile. FFA2 couples to both inhibitory (Gαi/o) and stimulatory (Gαq/11) G proteins, and can also signal through β-arrestin pathways. The specific signaling cascade activated can lead to distinct physiological outcomes. This section compares this compound with an endogenous orthosteric agonist (Propionate), a Gαi-biased allosteric modulator (AZ-1729), and a potent orthosteric agonist (TUG-1375).

In Vitro Potency and Efficacy

The following tables summarize the in vitro potency (pEC50/EC50) of this compound and its alternatives across key signaling pathways.

Table 1: Gαi/o Pathway Activation (cAMP Inhibition and [³⁵S]GTPγS Binding)

CompoundAssay TypepEC50EC50SpeciesReference
This compound cAMP Inhibition7.0-Human[1]
[³⁵S]GTPγS Binding6.50 ± 0.16-Human[2]
[³⁵S]GTPγS Binding~6.3~500 nMHuman[3]
Propionate cAMP Inhibition3.9-Human[1]
[³⁵S]GTPγS Binding4.35 ± 0.14-Human[2]
AZ-1729 cAMP Inhibition6.9-Human
[³⁵S]GTPγS Binding7.23 ± 0.20-Human[2]
TUG-1375 cAMP Inhibition7.1177.6 nMHuman[4][5]
cAMP Inhibition6.44 ± 0.13363 nMMurine[6]

Table 2: Gαq/11 Pathway Activation (Calcium Mobilization and IP₁ Accumulation)

CompoundAssay TypepEC50EC50SpeciesReference
This compound Calcium Mobilization (S-enantiomer)--Human[1]
IP₁ Accumulation5.60 ± 0.11-Human[2]
Propionate Calcium Mobilization3.8-Human[1]
IP₁ Accumulation4.19 ± 0.10-Human[2]
AZ-1729 IP₁ AccumulationInactive-Human[2]
TUG-1375 β-arrestin-2 Recruitment6.1794 nMHuman[4]

Table 3: β-arrestin Recruitment

CompoundpEC50EfficacySpeciesReference
This compound Partial Agonist-Human
Propionate -Full AgonistHuman
AZ-1729 --Human
TUG-1375 6.1-Human[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used for their evaluation, the following diagrams illustrate the signaling pathways of FFA2 and a typical experimental workflow for assessing agonist activity.

FFA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Allosteric (Site 1) Propionate Propionate Propionate->FFA2 Orthosteric AZ-1729 AZ-1729 AZ-1729->FFA2 Allosteric (Site 2) TUG-1375 TUG-1375 TUG-1375->FFA2 Orthosteric Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi b_arrestin β-arrestin FFA2->b_arrestin PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC ERK_pathway ERK Pathway b_arrestin->ERK_pathway IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release cAMP_decrease ↓ cAMP

Figure 1: Simplified signaling pathways of the FFA2 receptor upon activation by orthosteric and allosteric agonists.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing hFFA2) start->cell_culture assay_prep 2. Assay Preparation (e.g., Calcium dye loading) cell_culture->assay_prep compound_add 3. Compound Addition (this compound or alternatives) assay_prep->compound_add incubation 4. Incubation compound_add->incubation measurement 5. Signal Measurement (e.g., Fluorescence plate reader) incubation->measurement data_analysis 6. Data Analysis (EC50/pEC50 determination) measurement->data_analysis end End data_analysis->end

Figure 2: A generalized experimental workflow for an in vitro calcium mobilization assay to assess FFA2 agonist activity.

In Vivo Studies and Translational Potential

The ultimate test of a drug candidate's potential lies in its in vivo efficacy and pharmacokinetic profile.

Table 4: Summary of In Vivo Studies

CompoundAnimal ModelDisease AreaKey FindingsReference
This compound Mouse (AOM/DSS)Colorectal CancerReduced cancer cell growth and migration in vitro; did not influence the course of colitis-associated CRC in vivo.[7]
Propionate MouseMetabolic RegulationStimulates GLP-1 and PYY release, slows gut transit.[8]
TUG-1375 Mouse (DIO)ObesityReduced food intake and body weight.[9]
Compound 1 Mouse (lean and DIO)Obesity/DiabetesReduced food intake and body weight in DIO mice; decreased glucose tolerance.[10]

Pharmacokinetics:

  • This compound: Limited publicly available data on pharmacokinetics. In one study, intraperitoneal injection was used to bypass potential absorption issues[11].

  • Propionate: As an endogenous SCFA, it is rapidly absorbed and metabolized, leading to a short half-life[12][13].

  • AZ-1729: No specific pharmacokinetic data found in the reviewed literature.

  • TUG-1375: Developed to have favorable pharmacokinetic properties, including high solubility and stability[9].

Translational_Potential cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Potency & Efficacy (EC50, Signaling Bias) go_no_go Go/No-Go Decision in_vitro->go_no_go Positive Data in_vivo In Vivo Efficacy (Disease Models) in_vivo->go_no_go Positive Data pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->go_no_go Favorable Profile phase1 Phase I (Safety & Tolerability) phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 go_no_go->phase1 Go

Figure 3: A logical flowchart illustrating the key stages in evaluating the translational potential of a drug candidate like this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and comparison of scientific findings. Below are outlines for key in vitro assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gαq/11 activation.

  • Cell Line: HEK293 or CHO cells stably expressing human FFA2.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (this compound and alternatives) and a reference agonist (e.g., propionate).

  • Procedure:

    • Seed cells in a 96- or 384-well black, clear-bottom plate.

    • Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compounds.

    • Use a fluorescence plate reader with an automated injection system to add the compounds and measure the change in fluorescence intensity over time.

    • Analyze the data to determine EC50 values.

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity following Gαi/o activation.

  • Cell Line: HEK293 or CHO cells stably expressing human FFA2.

  • Reagents:

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Test compounds.

  • Procedure:

    • Plate cells in an appropriate assay plate.

    • Pre-incubate cells with the test compounds for a defined period.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP levels and determine IC50 or pEC50 values.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFA2 receptor.

  • Cell Line: A cell line engineered to express a tagged FFA2 receptor and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme complementation technologies).

  • Reagents:

  • Procedure:

    • Plate the engineered cells in a suitable assay plate.

    • Add the test compounds.

    • Incubate for a specified time to allow for β-arrestin recruitment.

    • Add the substrate and measure the signal (e.g., light emission for BRET) using a plate reader.

    • Determine the EC50 values for β-arrestin recruitment.

Conclusion

This compound has been a valuable tool for elucidating the pharmacology of FFA2. It exhibits ago-allosteric properties, activating both Gαi and Gαq signaling pathways. However, when considering its translational potential, a direct comparison with other FFA2 modulators is crucial.

  • Propionate , as the endogenous ligand, serves as the physiological benchmark but suffers from low potency and rapid metabolism.

  • AZ-1729 presents an interesting profile with its Gαi bias, which could be advantageous in therapeutic areas where Gαq-mediated effects are undesirable. However, its in vivo efficacy and pharmacokinetics require further investigation.

  • TUG-1375 stands out as a potent orthosteric agonist with favorable pharmacokinetic properties, making it a strong candidate for in vivo studies and further development.

The data presented in this guide suggest that while this compound has contributed significantly to our understanding of FFA2, compounds like TUG-1375 may hold greater promise for clinical translation due to their improved potency and drug-like properties. Future research should focus on comprehensive in vivo studies of these next-generation FFA2 agonists in relevant disease models to fully assess their therapeutic potential.

References

A Head-to-Head Comparison of 4-CMTB with Other Anti-inflammatory Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, novel mechanisms of action are continuously sought to overcome the limitations of existing therapies. This guide provides a detailed head-to-head comparison of 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), a selective agonist of the Free Fatty Acid Receptor 2 (FFA2), with two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin (B1671933). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms, supported by available experimental data and detailed protocols.

Executive Summary

This compound represents a departure from traditional anti-inflammatory strategies by targeting FFA2, a G protein-coupled receptor involved in modulating immune responses. In contrast, Celecoxib and Indomethacin exert their effects through the well-established mechanism of cyclooxygenase (COX) enzyme inhibition. While direct comparative studies with quantitative IC50 values for inflammatory markers are limited for this compound against these specific NSAIDs in the same experimental settings, this guide compiles available data to facilitate an informed evaluation of their potential as anti-inflammatory agents.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for this compound, Celecoxib, and Indomethacin, highlighting their primary targets and potencies. It is important to note that the data for this compound reflects its agonistic activity on its target receptor, while the data for Celecoxib and Indomethacin reflects their inhibitory activity on their target enzymes.

CompoundPrimary Target(s)AssayPotency (pEC50/IC50)Reference
This compound FFA2 (GPR43)cAMP inhibitionpEC50 = 5.88 ± 0.39 (partial agonist)[1]
ERK1/2 phosphorylationpEC50 = 6.59 ± 0.23 (partial agonist)[2]
Celecoxib COX-2COX-2 inhibitionIC50 = 40 nM
COX-1COX-1 inhibitionIC50 = 2800 nM[3]
Indomethacin COX-1COX-1 inhibitionIC50 = 230 nM
COX-2COX-2 inhibitionIC50 = 630 nM[4]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. IC50 is the molar concentration of an inhibitor that produces 50% inhibition of the target. A direct comparison of potency between an agonist (this compound) and inhibitors (Celecoxib, Indomethacin) is not straightforward due to their different mechanisms of action.

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these three compounds are rooted in distinct molecular pathways.

This compound: FFA2 Agonism and Downstream Signaling

This compound is a selective agonist for FFA2, a receptor for short-chain fatty acids (SCFAs) that is expressed on various immune cells, including neutrophils.[5] Activation of FFA2 by this compound can trigger a cascade of intracellular events that ultimately modulate inflammatory responses. This includes the inhibition of pro-inflammatory signaling pathways and the suppression of cytokine production.[6][7]

FFA2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_CMTB This compound FFA2 FFA2 Receptor 4_CMTB->FFA2 Binds to G_protein Gαi/o or Gαq/11 FFA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq/11) ERK pERK1/2 G_protein->ERK cAMP ↓ cAMP AC->cAMP Inflammation ↓ Inflammatory Response (e.g., Cytokine release, Neutrophil migration) cAMP->Inflammation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->Inflammation ERK->Inflammation

FFA2 signaling pathway activated by this compound.

Celecoxib and Indomethacin: COX Inhibition

Celecoxib is a selective COX-2 inhibitor, while Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits LPS_Assay_Workflow Cell_Culture 1. Culture Immune Cells (e.g., RAW 264.7 macrophages) Pre_treatment 2. Pre-treat with Test Compound Cell_Culture->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation 4. Incubate LPS_Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis 6. Analyze Cytokine Levels (e.g., ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Analysis COX_Assay_Workflow Enzyme_Prep 1. Prepare COX-1/COX-2 Enzyme Solution Inhibitor_Incubation 2. Incubate Enzyme with Test Compound Enzyme_Prep->Inhibitor_Incubation Substrate_Addition 3. Add Arachidonic Acid (Substrate) Inhibitor_Incubation->Substrate_Addition Reaction 4. Allow Reaction to Proceed Substrate_Addition->Reaction Detection 5. Detect Prostaglandin Production Reaction->Detection Analysis 6. Calculate % Inhibition and IC50 Detection->Analysis

References

Reproducibility of Published 4-CMTB Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research on 4-CMTB, a synthetic ago-allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2). It aims to offer an objective overview of its performance against other FFA2 modulators, supported by experimental data, to aid in the reproducibility of these findings.

Comparative Analysis of FFA2 Ligand Activity

The following tables summarize the quantitative data from published studies, comparing the potency and efficacy of this compound and its enantiomers with endogenous ligands and other synthetic modulators of FFA2.

LigandAssayPotency (pEC50/pIC50)Efficacy (% of Acetate max)Cell TypeReference
R/S-4CMTB pERK1/27.58 ± 0.10100CHO-hFFA2[1]
cAMP Inhibition7.83 ± 0.16100CHO-hFFA2[1]
S-4CMTB Ca2+ Mobilization7.12 ± 0.1370CHO-hFFA2[1][2]
pERK1/27.65 ± 0.12100CHO-hFFA2[1][2]
cAMP Inhibition8.12 ± 0.13100CHO-hFFA2[1][2]
R-4CMTB Ca2+ MobilizationNo effect-CHO-hFFA2[1][2]
pERK1/26.87 ± 0.14100CHO-hFFA2[1][2]
cAMP Inhibition7.21 ± 0.15100CHO-hFFA2[1][2]
Acetate Ca2+ Mobilization4.56 ± 0.08100CHO-hFFA2[1]
pERK1/25.23 ± 0.11100CHO-hFFA2[1]
cAMP Inhibition5.54 ± 0.12100CHO-hFFA2[1]
Propionate (C3) Ca2+ MobilizationHigher potency & efficacy than this compound-Human Neutrophils[3]
Gi3 ActivationModest potency-HEK293T[4]
Gq ActivationModest potency-HEK293T[4]
2CTAP Ca2+ MobilizationAntagonist-CHO-hFFA2[1]
pERK1/2Antagonist-CHO-hFFA2[1]
AZ-1729 Gi3 ActivationPotent, high efficacy-HEK293T[4]
Gq ActivationMinimal activation-HEK293T[4]
Compound 187 Gi3 ActivationMost potent-HEK293T[4]
Gq ActivationMost potent-HEK293T[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

FFA2_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers This compound This compound FFA2 FFA2 (GPR43) This compound->FFA2 Allosteric Agonist Acetate/Propionate Acetate/Propionate Acetate/Propionate->FFA2 Orthosteric Agonist Gq Gq FFA2->Gq Gi Gi FFA2->Gi PLC Phospholipase C Gq->PLC ERK pERK1/2 Gq->ERK AC Adenylate Cyclase Gi->AC Gi->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Functional Assays cluster_data_analysis Data Analysis start CHO or HEK293 cells stably expressing hFFA2 calcium Calcium Mobilization (e.g., Fluo-4) start->calcium perk pERK1/2 Assay (e.g., AlphaScreen) start->perk camp cAMP Assay (e.g., LANCE Ultra) start->camp analysis Dose-response curves (pEC50/pIC50, Emax) calcium->analysis perk->analysis camp->analysis

References

Assessing the Clinical Relevance of 4-CMTB: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the clinical potential of investigational compounds is paramount. This guide provides a comprehensive comparison of 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), an allosteric agonist and positive allosteric modulator of the Free Fatty Acid Receptor 2 (FFA2), with other key modulators. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to facilitate an objective assessment of this compound's therapeutic relevance.

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, FFA2 plays a crucial role in modulating immune responses and metabolic homeostasis.[1][3] this compound is a synthetic ligand that acts as both a direct agonist and a positive allosteric modulator of FFA2, making it a valuable tool to probe the receptor's function.[4][5] Unlike orthosteric agonists that bind to the same site as endogenous ligands, allosteric modulators bind to a distinct site, offering the potential for more nuanced and selective therapeutic effects.[6]

Comparative Performance of FFA2 Ligands

The therapeutic potential of targeting FFA2 is being explored with a variety of synthetic ligands, each exhibiting unique pharmacological profiles. Below is a quantitative comparison of this compound with the endogenous agonist propionate (B1217596) (C3) and other synthetic allosteric modulators, AZ-1729 and Compound 187.

Table 1: Comparative Potency (pEC50) of FFA2 Ligands in Functional Assays

LigandAssaypEC50Emax (%)Cell TypeReference
This compound (R/S) pERK1/25.885CHO-hFFA2[7]
cAMP Inhibition7.083CHO-hFFA2[7]
[³⁵S]GTPγS Binding6.50 ± 0.16-Flp-In T-REx 293[8]
Acetate Ca²⁺ Mobilization3.8100CHO-hFFA2[7]
pERK1/23.6100CHO-hFFA2[7]
cAMP Inhibition3.9100CHO-hFFA2[7]
Propionate (C3) cAMP Inhibition3.95 ± 0.13-Flp-In T-REx 293[8]
[³⁵S]GTPγS Binding4.35 ± 0.14-Flp-In T-REx 293[8]
AZ-1729 cAMP Inhibition6.9-Biochemical Assay[9]
[³⁵S]GTPγS Binding7.23-Biochemical Assay[9]
Compound 187 cAMP Inhibition16 nM (EC50)-GPR43-expressing HEK293[10]
Ca²⁺ Mobilization--GPR43-expressing HEK293[10]

Table 2: Binding Affinities (pKi) of FFA2 Ligands

LigandpKiRadioligandCell LineReference
This compound 5.53 - 6.22[³H]GLPG0974HEK293T[11]
6.64 ± 1.29 (apparent)[³H]GLPG0974Flp-In T-REx 293[8]
TUG-1375 6.25 - 6.41[³H]GLPG0974HEK293T[11]
AZ-1729 5.89 - 6.08[³H]GLPG0974HEK293T[11]
6.77 ± 0.50 (apparent)[³H]GLPG0974Flp-In T-REx 293[8]

Signaling Pathways and Biased Agonism

This compound activates FFA2, leading to the engagement of multiple downstream signaling pathways. FFA2 couples to both Gαi/o and Gαq/11 G-protein subtypes, as well as β-arrestins.[2][11] The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), while Gαq/11 activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[2]

Interestingly, different FFA2 ligands can exhibit "biased agonism," preferentially activating one signaling pathway over another. For instance, AZ-1729 displays a strong bias towards the Gαi pathway over Gαq.[11] this compound, on the other hand, appears to activate both Gαi and Gαq pathways, although with modest efficacy and some selectivity for Gαi.[11] This functional selectivity is significant as the distinct downstream effects of Gαi and Gαq signaling can lead to different physiological outcomes. For example, Gαi signaling is linked to the inhibition of lipolysis in adipocytes and neutrophil chemotaxis, while Gαq signaling is implicated in the release of glucagon-like peptide-1 (GLP-1).[8][12]

FFA2_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligands Ligands cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers FFA2 FFA2 Receptor Gai Gαi/o FFA2->Gai This compound, AZ-1729, Propionate Gaq Gαq/11 FFA2->Gaq This compound, Propionate This compound This compound This compound->FFA2 AZ-1729 AZ-1729 AZ-1729->FFA2 Propionate Propionate Propionate->FFA2 AC Adenylyl Cyclase Gai->AC Inhibits pERK pERK1/2 Gai->pERK PLC Phospholipase C Gaq->PLC Activates Gaq->pERK cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2

FFA2 Signaling Pathways Activated by Different Ligands.

Experimental Protocols

To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cyclic AMP, a key second messenger in the Gαi signaling pathway.

Workflow:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection A Seed FFA2-expressing cells in a 384-well plate B Incubate overnight A->B C Add test compounds (e.g., this compound) B->C D Add forskolin (B1673556) to stimulate cAMP production C->D E Lyse cells and add detection reagents D->E F Incubate to allow for competitive binding E->F G Read plate on a compatible reader (e.g., HTRF) F->G

Workflow for a typical cAMP inhibition assay.

Detailed Steps:

  • Cell Seeding: Seed cells stably expressing human FFA2 (e.g., CHO or HEK293 cells) into a 384-well plate at an appropriate density and incubate overnight.[13]

  • Compound Addition: Add serial dilutions of the test compounds (e.g., this compound) to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes) at room temperature.[13]

  • Lysis and Detection: Lyse the cells and add the detection reagents from a commercially available cAMP assay kit (e.g., HTRF or GloSensor).[13][14]

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow for the competitive binding reaction between cellular cAMP and the labeled cAMP tracer to the anti-cAMP antibody.[13]

  • Signal Reading: Read the plate on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.

Detailed Steps:

  • Cell Loading: Isolate primary cells (e.g., human neutrophils) or use FFA2-expressing cell lines and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating for 30-45 minutes at 37°C.[15][16]

  • Washing: Wash the cells to remove excess dye.

  • Compound Addition: Add the test compound (e.g., this compound) to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[17] An increase in fluorescence indicates a rise in intracellular calcium.

pERK1/2 Western Blotting

This method quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of both Gαi and Gαq signaling pathways.

Detailed Steps:

  • Cell Treatment: Treat FFA2-expressing cells with the test compound for a specific duration.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the pERK1/2 signal.[21]

Clinical Relevance and Future Directions

The clinical relevance of this compound and other FFA2 modulators is an area of active investigation. Preclinical studies have demonstrated the therapeutic potential of targeting FFA2 in various inflammatory conditions. For instance, this compound has been shown to ameliorate allergic asthma and atopic dermatitis in mouse models.[22] Furthermore, FFA2 activation on neutrophils can modulate their migration and inflammatory responses, suggesting a role in conditions like inflammatory bowel disease (IBD).[2][12] In the context of cancer, this compound has been found to inhibit the growth and migration of colon cancer cells.[23]

However, the role of FFA2 in inflammation can be complex and context-dependent, with some studies suggesting pro-inflammatory effects.[2] This highlights the importance of developing biased agonists that can selectively engage the desired anti-inflammatory pathways.

To date, there is no publicly available information on this compound entering clinical trials. The progression of FFA2 modulators into the clinic will likely depend on a deeper understanding of the distinct roles of Gαi and Gαq signaling in different disease contexts and the development of ligands with optimized selectivity and pharmacokinetic properties.

References

A Comparative Analysis of Signaling Pathways Activated by 4-CMTB and Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the signaling pathways initiated by the synthetic agonist 4-CMTB and endogenous short-chain fatty acids (SCFAs), providing researchers, scientists, and drug development professionals with a comprehensive guide to their mechanisms of action. This report includes quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Introduction

Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are metabolites produced by gut microbiota through the fermentation of dietary fiber. They are key signaling molecules that activate G protein-coupled receptors (GPCRs), most notably Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The synthetic molecule 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (this compound) has been identified as a potent FFA2 agonist. Understanding the distinct and overlapping signaling pathways of these ligands is crucial for the development of therapeutics targeting metabolic and inflammatory diseases. This guide provides a detailed comparison of their signaling mechanisms, supported by experimental data and protocols.

Receptor Activation and G Protein Coupling

Both SCFAs and this compound exert their effects primarily through the activation of FFA2. FFA2 is a dually coupled GPCR, capable of signaling through both pertussis toxin-sensitive Gαi/o and pertussis toxin-insensitive Gαq/11 pathways.[1][2]

  • Short-Chain Fatty Acids (SCFAs): Acetate, propionate, and butyrate are the most abundant SCFAs and act as orthosteric agonists of FFA2.[3] Their binding to FFA2 initiates downstream signaling cascades through both Gαi and Gαq proteins.[1][3] The potency of different SCFAs can vary, with acetate and propionate generally being the most efficient activators of GPR43.[4] Beyond FFA2, SCFAs can also activate other receptors like GPR41 (FFA3) and GPR109a, and butyrate is also known to inhibit histone deacetylases (HDACs), adding another layer to its signaling complexity.[2]

  • This compound: In contrast to SCFAs, this compound is described as a functionally selective ago-allosteric ligand or a positive allosteric modulator of FFA2.[5] This means it can act as a direct agonist on its own but can also enhance the signaling of orthosteric ligands like acetate.[5] Like SCFAs, this compound activates both Gαi and Gαq signaling pathways downstream of FFA2.[5]

Downstream Signaling Pathways

The activation of Gαi and Gαq subunits by both SCFAs and this compound leads to the modulation of key second messengers and signaling cascades:

  • Gαq Pathway - Intracellular Calcium Mobilization: Activation of the Gαq pathway stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic Ca²⁺ levels.[1][6]

  • Gαi Pathway - cAMP Inhibition: The Gαi pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

  • MAPK/ERK Pathway Activation: Signaling through both Gαi and Gαq can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2).[1]

Below is a diagram illustrating the signaling pathways activated by both SCFAs and this compound upon binding to the FFA2 receptor.

Signaling_Pathways FFA2 (GPR43) Signaling Pathways cluster_ligands Ligands cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_readouts Signaling Readouts SCFA SCFAs (Acetate, Propionate, Butyrate) FFA2 FFA2 (GPR43) SCFA->FFA2 Orthosteric Agonist CMTB This compound CMTB->FFA2 Allosteric Agonist/ PAM Gq Gαq/11 FFA2->Gq Gi Gαi/o FFA2->Gi PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Cascade Gq->MAPK AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gi->MAPK Ca ↑ Intracellular Ca²⁺ PLC->Ca Leads to cAMP ↓ cAMP AC->cAMP Leads to pERK ↑ pERK1/2 MAPK->pERK Activates

Figure 1. FFA2 signaling activated by SCFAs and this compound.

Quantitative Comparison of Signaling Activation

The following table summarizes the potency (EC₅₀ values) of SCFAs and this compound in activating the key downstream signaling pathways. Data is compiled from various studies, and experimental conditions may differ.

LigandAssayCell LineEC₅₀Reference
Acetate cAMP InhibitionCHO-hGPR43130 µM[3]
Propionate cAMP InhibitionCHO-hGPR4349 µM[3]
Butyrate cAMP InhibitionCHO-hGPR43114 µM[3]
(S)-4CMTB cAMP InhibitionCHO-FFA2~10 nM[7]
(R/S)-4CMTB cAMP InhibitionCHO-FFA2~30 nM[7]
Acetate Calcium MobilizationCHO-hGPR43>1000 µM[3]
Propionate Calcium MobilizationCHO-hGPR43314 µM[3]
Butyrate Calcium MobilizationCHO-hGPR43>1000 µM[3]
(S)-4CMTB Calcium MobilizationCHO-FFA2~300 nM[7]
(R/S)-4CMTB Calcium MobilizationCHO-FFA2~1 µM[7]
Acetate pERK1/2 ActivationCHO-FFA2~100 µM[7]
(S)-4CMTB pERK1/2 ActivationCHO-FFA2~30 nM[7]
(R/S)-4CMTB pERK1/2 ActivationCHO-FFA2~30 nM[7]

Note: EC₅₀ values can vary depending on the cell line, receptor expression levels, and specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Mobilization Assay

This protocol is a general guideline for measuring Gq-coupled receptor activation.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Cell Seeding Seed cells expressing FFA2 in a 96-well black, clear-bottom plate. Incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate. A->B C 3. Ligand Preparation Prepare serial dilutions of SCFAs or this compound in a separate ligand plate. B->C D 4. Fluorescence Reading Place both plates in a fluorescence plate reader (e.g., FLIPR). Add ligands to cells and measure fluorescence changes over time. C->D E 5. Data Analysis Calculate the change in fluorescence intensity to determine intracellular calcium mobilization. Plot dose-response curves to calculate EC50 values. D->E

Figure 2. Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the FFA2 receptor into 96-well black-walled, clear-bottom microplates and culture overnight.[8]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) diluted in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 1 hour at 37°C.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds (SCFAs, this compound) at a higher concentration (e.g., 5x) in a separate 96-well plate.

  • Measurement: Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR). The instrument will add the compounds to the cells and immediately begin to measure the fluorescence intensity over time. A baseline reading is taken before compound addition, followed by continuous measurement after addition.[8][10]

  • Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Data are typically normalized to the baseline fluorescence and dose-response curves are generated to calculate EC₅₀ values.

cAMP Inhibition Assay

This protocol is a general guideline for measuring Gi-coupled receptor activation.

Protocol:

  • Cell Culture and Stimulation: Plate FFA2-expressing cells in a suitable microplate. Prior to the assay, starve the cells in a serum-free medium. Treat the cells with the test compounds (SCFAs or this compound) in the presence of an adenylyl cyclase activator like forskolin (B1673556) for a specified time.[3]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[11][12]

  • Assay Principle: In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the cell lysate.[11][12]

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in the experimental samples. Plot the inhibition of forskolin-stimulated cAMP production against the ligand concentration to determine IC₅₀ values (which correspond to EC₅₀ for the inhibitory effect).[12]

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation.

pERK_Western_Blot_Workflow pERK Western Blot Workflow A 1. Cell Treatment Starve FFA2-expressing cells and then treat with various concentrations of SCFAs or this compound for a short period (e.g., 5-15 minutes). B 2. Cell Lysis & Protein Quantification Lyse the cells in RIPA buffer with phosphatase and protease inhibitors. Quantify protein concentration (e.g., BCA assay). A->B C 3. SDS-PAGE & Transfer Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. B->C D 4. Immunoblotting Block the membrane and probe with a primary antibody specific for phospho-ERK1/2. Incubate with an HRP-conjugated secondary antibody. C->D E 5. Detection & Re-probing Detect chemiluminescence. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. D->E F 6. Data Analysis Quantify band intensities using densitometry. Normalize p-ERK signal to total ERK signal. E->F

Figure 3. Workflow for a pERK Western blot analysis.

Protocol:

  • Cell Stimulation and Lysis: Serum-starve FFA2-expressing cells to reduce basal ERK phosphorylation. Stimulate the cells with different concentrations of SCFAs or this compound for a predetermined time (e.g., 5-10 minutes). Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[14][15]

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13][14][15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

  • Normalization: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[13][14]

  • Data Analysis: Quantify the band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.

Conclusion

Both SCFAs and this compound activate FFA2, leading to the engagement of Gαi and Gαq signaling pathways, which in turn modulate intracellular calcium, cAMP levels, and ERK phosphorylation. The primary distinctions lie in their mode of binding (orthosteric for SCFAs vs. allosteric for this compound) and their potency, with this compound generally exhibiting significantly higher potency in activating these pathways. The provided data and protocols offer a robust framework for researchers to further investigate the nuanced signaling of FFA2 and to explore the therapeutic potential of targeting this receptor.

References

A Comparative Guide to the Allosteric Modulatory Effects of 4-CMTB on FFA2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allosteric modulatory effects of 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) on the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The performance of this compound is compared with other known positive allosteric modulators (PAMs) and ago-allosteric modulators (ago-PAMs) of FFA2, supported by experimental data from peer-reviewed studies. This document includes detailed experimental protocols and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of FFA2 modulation.

Introduction to this compound and FFA2

Free Fatty Acid Receptor 2 (FFA2) is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are primarily produced by the gut microbiota.[1] FFA2 is a promising therapeutic target for a range of conditions, including metabolic and inflammatory diseases.[2] Allosteric modulators of FFA2 offer the potential for greater selectivity and fine-tuned control over receptor signaling compared to orthosteric agonists.

This compound is a well-characterized ago-allosteric modulator of FFA2. It acts as both a direct agonist and a positive allosteric modulator of the receptor, enhancing the effects of endogenous SCFAs.[3][4] This dual activity makes it a valuable tool for studying FFA2 function and a lead compound for the development of novel therapeutics.

Comparative Analysis of FFA2 Allosteric Modulators

To validate the allosteric modulatory effects of this compound, its pharmacological profile is compared with two other synthetic ago-PAMs of FFA2: AZ-1729 and Compound 187.[5] These compounds, like this compound, exhibit both direct agonism and positive allosteric modulation of FFA2, but with distinct signaling properties.

Quantitative Data Comparison

The following tables summarize the quantitative data for this compound and its comparators in key in vitro functional assays. The data are presented as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible response) and Emax (the maximum response elicited by the compound).

Table 1: Agonist Activity at FFA2 (Gq-mediated Calcium Mobilization)

CompoundpEC50Emax (% of Propionate)Reference
This compound5.60 ± 0.11Partial Agonist[6]
AZ-1729InactiveInactive[6]
Compound 187Potent AgonistHigh Efficacy[5]
Propionate (C3)4.19 ± 0.10100%[6]

Table 2: Agonist Activity at FFA2 (Gi-mediated cAMP Inhibition)

CompoundpEC50Emax (% of Propionate)Reference
This compound~6.0Partial Agonist[7]
AZ-1729Potent AgonistHigh Efficacy[5]
Compound 187Potent AgonistHigh Efficacy[5]
Propionate (C3)~4.5100%[7]

Table 3: Agonist Activity at FFA2 (pERK1/2 Activation)

CompoundpEC50Emax (% of Acetate)Reference
R/S-4CMTB7.03 ± 0.11134 ± 10%[7]
S-4CMTB7.15 ± 0.14128 ± 11%[7]
Acetate4.70 ± 0.10100%[7]

Table 4: Positive Allosteric Modulation of Propionate (C3) at FFA2 (Gi-mediated cAMP Inhibition)

ModulatorFold-shift in C3 Potency (α)Reference
This compound4.45 ± 1.16[6]
AZ-17294.27 ± 1.17[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

FFA2 Signaling Pathway

FFA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane SCFA / this compound SCFA / this compound FFA2 FFA2 Receptor SCFA / this compound->FFA2 Gq Gq FFA2->Gq Gi Gi FFA2->Gi Arrestin Arrestin FFA2->Arrestin

Experimental Workflow for Characterizing an FFA2 Allosteric Modulator

Experimental_Workflow

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the allosteric modulatory effects of compounds on FFA2. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway.

  • Cell Preparation:

    • Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human FFA2 into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove culture medium from the cells and add the dye solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compounds (e.g., this compound, propionate).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add the compounds to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Calculate the peak fluorescence response for each concentration and plot dose-response curves to determine EC50 and Emax values.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gi activation.

  • Cell Preparation:

    • Seed FFA2-expressing cells in a 96-well plate and culture overnight.

  • Cell Stimulation:

    • Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • The decrease in cAMP levels is indicative of Gi activation.

    • Plot the inhibition of forskolin-stimulated cAMP production against compound concentration to determine IC50/EC50 and Emax values.

pERK1/2 Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which can be activated downstream of both G-protein and β-arrestin signaling.

  • Cell Preparation and Stimulation:

    • Seed FFA2-expressing cells in a 96-well plate.

    • Serum-starve the cells for several hours to reduce basal pERK levels.

    • Treat the cells with serial dilutions of the test compounds for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular proteins.

    • Measure the levels of phosphorylated ERK1/2 using a sensitive detection method such as ELISA, Western blotting, or a homogeneous assay like HTRF or AlphaLISA.

  • Data Analysis:

    • Normalize the pERK1/2 signal to the total ERK1/2 signal or a housekeeping protein.

    • Plot the normalized pERK1/2 levels against compound concentration to generate dose-response curves and determine EC50 and Emax.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing FFA2.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and serial dilutions of the test compounds in an appropriate assay buffer.

    • To assess positive allosteric modulation, include a fixed concentration of an orthosteric agonist (e.g., propionate).

  • Incubation and Filtration:

    • Incubate the reaction mixture at 30°C to allow for [³⁵S]GTPγS binding.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

    • Wash the filters with ice-cold buffer.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the specific [³⁵S]GTPγS binding against the compound concentration to determine EC50 and Emax values.

Conclusion

The data presented in this guide validate the ago-allosteric modulatory effects of this compound on the FFA2 receptor. Its distinct pharmacological profile, particularly its ability to potentiate the signaling of endogenous ligands, highlights its utility as a research tool and a potential therapeutic agent. The comparative analysis with other FFA2 modulators reveals the nuanced nature of allosteric regulation and the potential for developing biased ligands that selectively activate specific signaling pathways. The provided experimental protocols and diagrams serve as a resource for researchers investigating the complex pharmacology of FFA2 and other GPCRs.

References

Independent Verification of 4-CMTB's Role in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), a synthetic Free Fatty Acid Receptor 2 (FFA2) agonist, with other alternatives in various disease models. The information is compiled from independent research studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to aid in evaluating its therapeutic potential.

Comparative Performance of this compound in In Vitro Assays

This compound has been characterized as a functionally selective ago-allosteric modulator of FFA2.[1] Its performance in comparison to the endogenous FFA2 agonist, acetate, and another synthetic modulator, 2CTAP, has been evaluated across different signaling pathways.

Table 1: In Vitro Activity of this compound and Comparators on Human FFA2

CompoundAssayTarget PathwayPotency (pEC50/pIC50)Efficacy (% of Acetate Max)Reference
R/S-4CMTB pERK1/2GαiMore potent than acetateLess efficacious than acetate[1]
Forskolin-induced cAMP inhibitionGαiMore potent than acetateLess efficacious than acetate[1]
Ca2+ MobilizationGαqNo responseN/A[1]
S-4CMTB Ca2+ MobilizationGαqMore potent than acetateLess efficacious than acetate[2]
pERK1/2GαiSimilar to R/S-4CMTBSimilar to R/S-4CMTB[2]
Forskolin-induced cAMP inhibitionGαiSimilar to R/S-4CMTBSimilar to R/S-4CMTB[2]
R-4CMTB Ca2+ MobilizationGαqNo effectN/A[2]
pERK1/2GαiLess potent than S-4CMTBSimilar to S-4CMTB[2]
Forskolin-induced cAMP inhibitionGαiLess potent than S-4CMTBSimilar to S-4CMTB[2]
Acetate Ca2+ MobilizationGαqBaseline100%[1]
pERK1/2GαiBaseline100%[1]
Forskolin-induced cAMP inhibitionGαiBaseline100%[1]
R/S-2CTAP Ca2+ MobilizationGαqConcentration-dependent decreaseN/A (Inverse agonist)[1]
pERK1/2GαiNo effectN/A[1]
Forskolin-induced cAMP inhibitionGαiNo effectN/A[1]

Data synthesized from multiple sources indicating the complex allosteric nature of this compound.

Signaling Pathways of FFA2 Modulation

This compound acts as an allosteric modulator of FFA2, influencing downstream signaling in a pathway-dependent manner. The following diagram illustrates the distinct signaling cascades activated by orthosteric (e.g., acetate) and allosteric (e.g., this compound) ligands of FFA2.

FFA2 Signaling Pathways cluster_ligands Ligands cluster_receptor FFA2 Receptor cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Responses Acetate Acetate Orthosteric_Site Orthosteric Site Acetate->Orthosteric_Site Binds This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds FFA2 FFA2 Gq/11 Gq/11 Orthosteric_Site->Gq/11 Activates Gi/o Gi/o Allosteric_Site->Gi/o Activates PLC Phospholipase C Gq/11->PLC Activates AC Adenylate Cyclase Gi/o->AC Inhibits pERK1/2 pERK1/2 Gi/o->pERK1/2 Activates GSIS_Inhibition GSIS Inhibition Gi/o->GSIS_Inhibition Leads to IP3_DAG IP3 / DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Decreases Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization Induces

FFA2 Receptor Signaling Pathways

Efficacy of this compound in Preclinical Disease Models

Independent studies have verified the therapeutic potential of this compound in various preclinical models of inflammatory and allergic diseases, as well as cancer.

1. Atopic Dermatitis Model

In a DNCB-induced atopic dermatitis mouse model, this compound demonstrated significant anti-inflammatory effects.[2]

Table 2: Effect of this compound on Atopic Dermatitis Markers

ParameterVehicle ControlDNCB-TreatedDNCB + this compound (10 mg/kg)% Reduction by this compoundReference
Serum IgE Levels BaselineIncreasedSignificantly SuppressedNot specified[2]
Ear Skin Hypertrophy BaselineIncreasedSignificantly SuppressedNot specified[2]
Mast Cell Accumulation BaselineIncreasedSignificantly SuppressedNot specified[2]
IL-4 & IL-13 Levels (Ear) BaselineIncreasedReducedNot specified[2]
Lymph Node Enlargement BaselineIncreasedBlockedNot specified[2]

2. Allergic Asthma Model

This compound was shown to ameliorate symptoms in an ovalbumin (OVA)-induced allergic asthma mouse model.[3]

Table 3: Efficacy of this compound in an Allergic Asthma Model

ParameterControl (PBS)OVA-TreatedOVA + this compound (10 mg/kg)OVA + this compound (20 mg/kg)Reference
Total Cells in BALF Baseline363.1% Increase70.6% Inhibition58.8% Inhibition[3]
Eosinophils in BALF BaselineIncreased70.6% Reduction58.8% Reduction[3]
Th2 Cytokines (IL-4, IL-5, IL-13) in Lung BaselineIncreasedSuppressedSuppressed[3]
Mucin Production & Inflammation MinimalIncreasedSuppressedSuppressed[3]
Antigen-induced Degranulation (RBL-2H3 cells) BaselineIncreasedConcentration-dependent inhibitionSignificant at 1 µM[3]

3. Colorectal Cancer Model

In an azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS)-induced colitis-associated colorectal cancer (CACRC) mouse model, this compound showed potential anti-cancer effects.[4]

Table 4: Anti-Cancer Effects of this compound in a Colorectal Cancer Model

ParameterModelTreatmentOutcomeReference
Cell Growth (SW-480 cancer cells) In VitroThis compound (10–200 µM)Significantly decreased[4]
Cell Growth (CCD 841 CoN non-cancer cells) In VitroThis compound (10–200 µM)Significantly decreased[4]
Tumor Development In Vivo (AOM/DSS)This compound (10 mg/kg)Trend towards reduction in tumor number[4]
FFAR2/FFAR4 Protein Levels (Colon Tissue) In Vivo (AOM/DSS)This compound (10 mg/kg)Significantly increased FFAR2, slightly increased FFAR4[4]

Experimental Protocols

General In Vivo Administration of this compound

  • Route of Administration: Intraperitoneal (i.p.) injection was chosen to ensure direct pharmacodynamic effects without confounding pharmacokinetic factors like poor absorption.[2]

  • Dosage: Dosages have ranged from 10 mg/kg to 20 mg/kg. A dose of 15 mg/kg was initially attempted in one study but was not well-tolerated with repeated administration in that specific model.[2]

Experimental Workflow: Allergic Asthma Model

The following diagram outlines the typical workflow for inducing and treating allergic asthma in a mouse model to test the efficacy of this compound.

Allergic Asthma Experimental Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Sensitization Sensitization of BALB/c mice with Ovalbumin (OVA) and Alum (i.p.) Challenge Intranasal or aerosol challenge with OVA Sensitization->Challenge Days later Treatment Administration of this compound (i.p.) (e.g., 10 or 20 mg/kg) Challenge->Treatment Concurrently or post-challenge BALF_Analysis Collection of Bronchoalveolar Lavage Fluid (BALF) - Total and differential cell counts Treatment->BALF_Analysis 24-48h post-final challenge Lung_Histology Histological analysis of lung tissue - Mucin production and inflammation Treatment->Lung_Histology Cytokine_Analysis Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in lung tissue (e.g., by RT-PCR) Treatment->Cytokine_Analysis

Workflow for OVA-Induced Allergic Asthma Model

In Vitro Degranulation Assay

  • Cell Line: RBL-2H3 rat basophilic leukemia cells.

  • Method:

    • Sensitize RBL-2H3 cells with anti-DNP IgE.

    • Wash cells and treat with various concentrations of this compound.

    • Induce degranulation by adding DNP-HSA antigen.

    • Measure the release of β-hexosaminidase or histamine (B1213489) into the medium as an indicator of degranulation.

  • Outcome: this compound inhibited antigen-induced degranulation in a concentration-dependent manner.[3]

Conclusion

Independent studies confirm that this compound is a potent and selective modulator of FFA2. Its ago-allosteric mechanism allows for distinct signaling outcomes compared to endogenous orthosteric agonists like acetate. In preclinical models, this compound has demonstrated significant efficacy in mitigating inflammatory and allergic conditions such as atopic dermatitis and asthma, and shows potential in cancer therapy. The provided data and protocols offer a foundation for researchers to design further investigations into the therapeutic applications of this compound and to compare its performance against other emerging FFA2-targeted compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-CMTB: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 4-CMTB (4-Chloro-N-(thiazol-2-yl)benzamide), a selective free fatty acid receptor 2 (FFA2/GPR43) agonist.[1] Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed through your institution's Environmental Health and Safety (EHS) program.[2] Do not dispose of this compound in the regular trash or down the drain.[2][3]

1. Waste Identification and Classification:

  • Solid Waste: Unused or expired this compound, which is a solid, should be collected as hazardous chemical waste.[1]

  • Contaminated Materials: Any lab supplies such as gloves, wipes, and absorbent paper that come into contact with this compound should be considered chemically contaminated solid waste.[4] These items must be collected separately from regular trash.

  • Solutions: Solutions containing this compound should be collected as hazardous liquid waste. Segregate halogenated and non-halogenated solvent waste streams if applicable.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[5] The rinsate must be collected as hazardous liquid waste.[5] After rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[5]

2. Waste Collection and Storage:

  • Containers: Use only compatible, leak-proof containers with secure, screw-on caps (B75204) for waste collection.[4] It is often best to use the original container for unused product. Plastic bottles are generally preferred over glass for hazardous waste when compatibility is not an issue.[2]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your EHS department.[2][6] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound" or "4-Chloro-N-(thiazol-2-yl)benzamide". Avoid abbreviations or chemical formulas.[2]

    • For mixtures, list all chemical constituents and their approximate percentages.[2]

    • The date of waste generation.[2]

    • The principal investigator's name and contact information.[2]

    • The laboratory location (building and room number).[2]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[4] Ensure secondary containment is used to capture any potential leaks or spills.[4] Segregate incompatible waste types, such as acids and bases.[4]

3. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a hazardous waste pickup.[7]

  • Complete and submit a hazardous waste information form as required by your EHS department.[2]

  • Do not exceed the allowable accumulation time or quantity limits for hazardous waste in your laboratory, which are typically 90 days and 55 gallons, respectively.[4]

Data for Waste Management

Accurate record-keeping is essential for compliant hazardous waste disposal. The following table outlines the key information to be documented for each this compound waste container.

ParameterDescriptionExample Entry
Chemical Name Full, unabbreviated name of the chemical waste.This compound (4-Chloro-N-(thiazol-2-yl)benzamide)
CAS Number Chemical Abstracts Service registry number.300851-67-6
Physical State The physical form of the waste.Solid
Quantity The amount of waste in the container.5 grams
Container Type The material and size of the waste container.25 mL Glass Vial
Generation Date The date the waste was first placed in the container.2025-12-17
Hazard Class EPA hazard characteristic (if known).To be determined by EHS
Constituents For mixtures, list all components and percentages.This compound (100%)
Generator Contact Name and contact of the responsible individual.Dr. Jane Doe, x12345

Experimental Protocols Cited

This disposal guide is based on standard best practices for chemical waste management and does not cite specific experimental protocols for this compound. The procedures outlined are derived from general guidelines provided by institutional and regulatory bodies for the safe disposal of laboratory chemicals.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste Solution Containing this compound waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for the segregation and disposal of this compound waste streams.

References

Personal protective equipment for handling 4-CMTB

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling 4-CMTB. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes. Goggles are preferred when there is a higher risk of splashing.
Hand Protection Nitrile GlovesShould be worn to prevent skin contact. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.
Respiratory Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:
  • Preparation : Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing : When weighing the solid compound, use a microbalance within the fume hood. Use appropriate weighing paper or a container to avoid contamination of the balance.

  • Dissolving : this compound is soluble in DMSO and ethanol. When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Spill Management : In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Plan:
  • Solid Form : Store this compound powder at +4°C for long-term storage.

  • In Solution :

    • For short-term storage (up to 1 month), solutions can be stored at -20°C.

    • For long-term storage (up to 6 months), solutions should be stored at -80°C.[1]

    • Protect solutions from light.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Waste Collection : Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

  • Container Labeling : The waste container label should include the name of the chemical (this compound) and any solvents used.

  • Disposal Request : Follow your institution's guidelines for the disposal of chemical waste. Do not pour this compound solutions down the drain.

Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a research setting, from receipt of the compound to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Collect Waste E->F G Clean Work Area F->G H Dispose of Waste G->H I Doff PPE H->I

Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.